delta-Hemolysin
Description
Structure
2D Structure
Properties
CAS No. |
74838-20-3 |
|---|---|
Molecular Formula |
C137H227N33O40S |
Molecular Weight |
3008.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C137H227N33O40S/c1-22-69(12)104(129(201)158-94(62-101(182)183)124(196)169-110(76(19)174)135(207)162-103(68(10)11)128(200)157-91(59-98(144)177)118(190)148-83(44-32-36-51-138)115(187)153-89(57-78-40-28-27-29-41-78)121(193)168-109(75(18)173)134(206)150-84(45-33-37-52-139)114(186)151-87(137(209)210)47-35-39-54-141)165-132(204)107(72(15)25-4)163-122(194)90(58-79-63-145-82-43-31-30-42-80(79)82)154-116(188)85(46-34-38-53-140)149-127(199)102(67(8)9)161-120(192)88(56-66(6)7)152-119(191)92(60-99(178)179)156-125(197)95(64-171)159-131(203)106(71(14)24-3)167-136(208)111(77(20)175)170-126(198)96(65-172)160-130(202)105(70(13)23-2)166-133(205)108(73(16)26-5)164-123(195)93(61-100(180)181)155-117(189)86(48-49-97(143)176)147-112(184)74(17)146-113(185)81(142)50-55-211-21/h27-31,40-43,63,66-77,81,83-96,102-111,145,171-175H,22-26,32-39,44-62,64-65,138-142H2,1-21H3,(H2,143,176)(H2,144,177)(H,146,185)(H,147,184)(H,148,190)(H,149,199)(H,150,206)(H,151,186)(H,152,191)(H,153,187)(H,154,188)(H,155,189)(H,156,197)(H,157,200)(H,158,201)(H,159,203)(H,160,202)(H,161,192)(H,162,207)(H,163,194)(H,164,195)(H,165,204)(H,166,205)(H,167,208)(H,168,193)(H,169,196)(H,170,198)(H,178,179)(H,180,181)(H,182,183)(H,209,210)/t69-,70-,71-,72-,73-,74-,75+,76+,77+,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-/m0/s1 |
InChI Key |
FWPKHBSTLJXXIA-CATQOQJWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Foundational & Exploratory
Delta-Hemolysin: A Phenol-Soluble Modulin at the Core of Staphylococcal Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-hemolysin (δ-hemolysin), a member of the phenol-soluble modulin (PSM) family of peptides, is a crucial virulence factor produced by Staphylococcus aureus. This technical guide provides a comprehensive overview of δ-hemolysin, focusing on its biochemical properties, mechanism of action, and role in host-pathogen interactions. We present quantitative data on its cytolytic and immunomodulatory activities, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug development seeking to understand and target this important bacterial toxin.
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of diseases, ranging from minor skin infections to life-threatening conditions like sepsis and toxic shock syndrome. Its virulence is attributed to a vast arsenal of secreted and cell-surface-associated proteins, among which are the phenol-soluble modulins (PSMs). This family of small, amphipathic, α-helical peptides plays a significant role in staphylococcal pathogenesis.[1]
This compound (also known as δ-toxin or Hld) is a well-characterized member of the α-type PSMs.[2][3] It is a 26-amino-acid peptide with a molecular weight of approximately 3 kDa.[4] Encoded by the hld gene, its expression is tightly regulated by the Accessory Gene Regulator (agr) quorum-sensing system, ensuring its production is coordinated with bacterial population density.[5]
Functionally, δ-hemolysin exhibits broad cytolytic activity against a variety of host cells, including erythrocytes, neutrophils, and mast cells.[2][6] This lytic capability is attributed to its detergent-like properties, allowing it to disrupt cell membranes in a receptor-independent manner.[5] Beyond its direct cytotoxic effects, δ-hemolysin also acts as a potent immunomodulatory molecule, triggering pro-inflammatory responses through the activation of specific host cell receptors, most notably the Formyl Peptide Receptor 2 (FPR2).[4][7] This dual functionality underscores its importance in the pathogenesis of S. aureus infections.
This guide will delve into the technical details of δ-hemolysin's biology, providing researchers with the necessary information to design and execute experiments aimed at understanding its function and developing novel therapeutic strategies.
Biochemical and Functional Properties
This compound is an amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic regions. This property is crucial for its α-helical structure and its ability to interact with and disrupt the lipid bilayers of host cell membranes.[2] Its mode of action is concentration-dependent; at lower concentrations, it can perturb the membrane, while at higher concentrations, it leads to complete cell lysis.[2]
Data Presentation: Quantitative Analysis of this compound Activity
The biological activities of δ-hemolysin and other related PSMs have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
| Toxin | Cell Type | Activity Assessed | Effective Concentration (µg/mL) | Effective Concentration (µM) | Reference |
| This compound | Horse Red Blood Cells | Hemolysis | Starting at 250 (2-fold dilutions) | ~83 (starting) | |
| This compound | Human Mast Cells (HMC-1) | Tryptase & LDH Release | 0.5 - 200 | 0.16 - ~66.7 | [8][9] |
| PSMα1 | Human Mast Cells (HMC-1) | Tryptase & LDH Release | 0.5 - 200 | 0.22 - ~88.9 | [8][9] |
| PSMα3 | Human Mast Cells (HMC-1) | Tryptase & LDH Release | 5 - 200 | 1.9 - ~76.9 | [8][9] |
| PSMα peptides | Human Neutrophils | ROS Production | Nanomolar concentrations | Nanomolar concentrations | [4] |
| PSMα peptides | Human Neutrophils | Cytotoxicity | High nanomolar to low micromolar | High nanomolar to low micromolar | [7] |
Note: The molecular weight of δ-hemolysin is ~3 kDa, PSMα1 is ~2.2 kDa, and PSMα3 is ~2.6 kDa.
Signaling Pathways
This compound and other α-type PSMs are recognized by the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on various immune cells, including neutrophils and mast cells.[4][7] This interaction initiates a signaling cascade that leads to a pro-inflammatory response.
FPR2 Signaling Pathway
The binding of δ-hemolysin to FPR2 triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10][11] This signaling pathway ultimately results in the activation of downstream effectors such as p38 MAP kinase and ERK, leading to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[6][10][11][12]
Caption: FPR2 signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological activities of δ-hemolysin.
Purification of this compound from S. aureus Culture
This protocol describes a method for purifying δ-hemolysin from bacterial culture supernatants.[3][13][14]
Materials:
-
S. aureus strain known to produce δ-hemolysin (e.g., strain 146P)
-
Brain Heart Infusion (BHI) agar plates
-
Dialysis membranes (e.g., cellulose)
-
Deionized distilled water
-
Hydroxyapatite chromatography column
-
Phosphate buffers for elution
-
Polyvinylpyrrolidone or polyethylene glycol for concentration
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile and trifluoroacetic acid for HPLC
Procedure:
-
Culture the S. aureus strain on BHI agar plates overlaid with dialysis membranes at 37°C for 20-24 hours under 10% CO2.[13]
-
Harvest the bacterial growth from the dialysis membranes in a minimal volume of deionized distilled water.
-
Centrifuge the bacterial suspension to pellet the cells and collect the supernatant containing crude δ-hemolysin.
-
Apply the supernatant to a hydroxyapatite column equilibrated with a low concentration phosphate buffer.
-
Elute the bound proteins using a gradient of increasing phosphate buffer concentration.
-
Collect fractions and assay for hemolytic activity to identify those containing δ-hemolysin.
-
Pool the active fractions and concentrate them using dialysis against a high molecular weight polymer like polyvinylpyrrolidone or polyethylene glycol.[3]
-
Perform a final purification step using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the peak corresponding to δ-hemolysin and verify its purity and identity by mass spectrometry.
Hemolysis Assay
This protocol is used to quantify the erythrocyte-lysing activity of δ-hemolysin.[15][16][17]
Materials:
-
Purified or synthetic δ-hemolysin
-
Freshly collected erythrocytes (e.g., horse, rabbit, or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (V-bottom or U-bottom)
-
Triton X-100 (1% v/v) as a positive control for 100% hemolysis
-
Spectrophotometer or microplate reader
Procedure:
-
Wash the erythrocytes three times in cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and resuspend to a final concentration of 1-2% (v/v) in PBS.
-
Prepare serial dilutions of δ-hemolysin in PBS in a 96-well plate.
-
Add the erythrocyte suspension to each well containing the δ-hemolysin dilutions.
-
Include negative controls (erythrocytes in PBS alone) and positive controls (erythrocytes with 1% Triton X-100).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 416 nm or 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
Mast Cell Degranulation Assay
This protocol measures the ability of δ-hemolysin to induce the release of granular contents, such as tryptase, from mast cells.[1][8][9][18]
Materials:
-
Human mast cell line (e.g., HMC-1)
-
Purified or synthetic δ-hemolysin
-
Cell culture medium (e.g., RPMI-1640)
-
Cell lysis buffer (positive control)
-
Tryptase activity assay kit or ELISA for tryptase detection
Procedure:
-
Culture HMC-1 cells to the desired density and resuspend them in fresh culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the cells with various concentrations of δ-hemolysin (e.g., 0.1 to 100 µg/mL) in microcentrifuge tubes or a 96-well plate.
-
Include negative controls (cells in medium alone) and positive controls (cells with lysis buffer).
-
Incubate at 37°C for a specified time, typically 1 to 3 hours.[8][9]
-
Pellet the cells by centrifugation (e.g., 200 x g for 10 minutes).
-
Collect the supernatant and measure the tryptase activity or concentration using a commercially available kit according to the manufacturer's instructions.
-
Calculate the percentage of tryptase release relative to the positive control.
Calcium Flux Assay
This protocol is used to measure the increase in intracellular calcium concentration in immune cells, such as neutrophils, upon stimulation with δ-hemolysin.
Materials:
-
Isolated human neutrophils or a suitable cell line (e.g., HL-60)
-
Purified or synthetic δ-hemolysin
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline with and without calcium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Isolate neutrophils from fresh human blood or culture the desired cell line.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in calcium-free buffer for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a buffer containing calcium.
-
Establish a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.
-
Add δ-hemolysin at the desired concentration to the cell suspension and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the influx of calcium into the cytoplasm.
Experimental Workflows
The study of δ-hemolysin and other bacterial toxins often follows a logical progression of experiments to fully characterize their activity.
General Workflow for Toxin Characterization
A typical workflow for characterizing a bacterial toxin like δ-hemolysin involves several stages, from initial identification to detailed mechanistic studies.
Caption: A generalized workflow for bacterial toxin research.
Conclusion
This compound is a multifaceted virulence factor of S. aureus that contributes to pathogenesis through both direct cytolytic activity and the modulation of the host immune response. Its classification as a phenol-soluble modulin places it within a family of peptides that are increasingly recognized for their importance in staphylococcal infections. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the mechanisms of δ-hemolysin and other PSMs. A deeper understanding of these toxins will be instrumental in the development of novel anti-virulence strategies to combat the growing threat of antibiotic-resistant S. aureus. By targeting key virulence factors like δ-hemolysin, it may be possible to disarm the pathogen without exerting the selective pressure that drives antibiotic resistance, offering a promising avenue for future therapeutic interventions.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Staphylococcal alpha-Phenol Soluble Modulins contribute to neutrophil lysis after phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Dependent and -Independent Immunomodulatory Effects of Phenol-Soluble Modulin Peptides from Staphylococcus aureus on Human Neutrophils Are Abrogated through Peptide Inactivation by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Approaches to Explore Bacterial Toxin Entry into the Host Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol-soluble modulin α and β display divergent roles in mice with staphylococcal septic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenol-Soluble Modulin α Peptide Toxins from Aggressive Staphylococcus aureus Induce Rapid Formation of Neutrophil Extracellular Traps through a Reactive Oxygen Species-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Properties of Staphylococcal δ-Hemolysin I. Production of δ-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hemolysis Assay [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. thno.org [thno.org]
- 18. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary structure and amino acid sequence of delta-hemolysin (δ-hemolysin), a cytolytic peptide toxin produced by Staphylococcus aureus. This compound is a significant virulence factor and a model for studying peptide-membrane interactions. This document outlines its biochemical properties, the experimental protocols for sequence determination, and a visualization of its mechanism of action.
Primary Structure and Physicochemical Properties
This compound is a small, 26-amino acid peptide.[1][2] Its primary structure is characterized by a high proportion of hydrophobic residues and a net neutral charge at physiological pH.[3] The N-terminus of the mature peptide is N-formylmethionine.[1] These features contribute to its amphipathic, alpha-helical secondary structure, which is crucial for its membrane-disrupting activity.[3]
Amino Acid Sequence
The canonical amino acid sequence of this compound from Staphylococcus aureus is:
MAQDIISTIGDLVKWIIDTVNKFTKK [4]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the primary structure of this compound.
| Property | Value | Reference(s) |
| Number of Amino Acids | 26 | [1][2][5] |
| Molecular Weight | 2978.515 Da | [4] |
| Theoretical Isoelectric Point (pI) | 9.37 | [4] |
| Formula | C137H227N33O40S | [6] |
| N-terminal Modification | N-formylmethionine | [1] |
Experimental Protocols for Amino Acid Sequence Determination
The determination of the amino acid sequence of this compound historically and currently relies on a combination of peptide purification, amino acid analysis, and direct sequencing methodologies. The following sections detail the principles and generalized protocols for these key experiments.
Purification of this compound
Prior to sequencing, this compound must be purified from Staphylococcus aureus culture supernatants.
Protocol for Purification:
-
Bacterial Culture: Grow a selected hemolytic strain of Staphylococcus aureus on a suitable medium, such as Brain Liver Heart agar plates overlaid with dialysis membranes, to obtain a concentrated preparation of the toxin.[7]
-
Harvesting: Harvest the bacterial growth from the dialysis membranes in deionized water.[7]
-
Initial Purification: Subject the crude extract to ammonium sulfate fractionation and precipitation at pH 4.5 to enrich for this compound.
-
Chromatographic Separation: Further purify the sample using techniques like hydroxyapatite chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve homogeneity.[6]
Amino Acid Composition Analysis
This procedure determines the relative abundance of each amino acid in the purified peptide.
Protocol for Amino Acid Analysis:
-
Acid Hydrolysis: Place the purified and dried peptide sample in a hydrolysis tube. Add 6 N hydrochloric acid containing 0.1% to 1.0% phenol to prevent halogenation of tyrosine.[2] Seal the tube under vacuum and heat to hydrolyze the peptide bonds.[8]
-
Derivatization: Derivatize the resulting free amino acids to make them detectable. A common method is reaction with ninhydrin or o-phthalaldehyde (OPA).[9]
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography.[8] An automated amino acid analyzer is typically used for this step.[8]
-
Quantification: Detect the separated amino acids photometrically and quantify them by comparing their peak areas to those of known standards.[10]
N-terminal Sequencing by Edman Degradation
Edman degradation is a classic method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[3][5]
Protocol for Edman Degradation:
-
Coupling: React the purified peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[3]
-
Cleavage: Treat the PTC-peptide with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[3]
-
Extraction and Conversion: Extract the ATZ-amino acid with an organic solvent. Convert the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[3]
-
Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.[11]
-
Repetition: Subject the remaining shortened peptide to another cycle of Edman degradation to identify the next amino acid in the sequence.[5] This process is typically automated.[5]
Sequencing by Tandem Mass Spectrometry (MS/MS)
Modern protein and peptide sequencing predominantly utilizes tandem mass spectrometry for its high sensitivity and speed.[12]
Protocol for Sequencing by MS/MS:
-
Sample Preparation and Digestion (Optional): For larger proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptide fragments.[1][12] For a small peptide like this compound, this step may be omitted.
-
Ionization: Introduce the purified peptide into the mass spectrometer and ionize it using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]
-
First Mass Analysis (MS1): Measure the mass-to-charge (m/z) ratio of the intact peptide ions (precursor ions).[1]
-
Fragmentation: Select precursor ions of a specific m/z and subject them to fragmentation by collision with an inert gas (Collision-Induced Dissociation - CID) or other methods. This breaks the peptide bonds at predictable locations.
-
Second Mass Analysis (MS2): Measure the m/z ratios of the resulting fragment ions. The mass differences between the fragment ions correspond to the masses of individual amino acid residues.[1]
-
Sequence Reconstruction: Use specialized software to analyze the fragmentation pattern (the MS/MS spectrum) and reconstruct the amino acid sequence of the peptide de novo or by matching it to a protein sequence database.[1][12]
Visualization of this compound's Mechanism of Action
This compound exerts its cytolytic effect by directly interacting with and disrupting the cell membrane.[3] This process can be visualized as a multi-step workflow.
Caption: Workflow of this compound's interaction with a target cell membrane.
This guide provides a comprehensive overview of the primary structure of this compound, the experimental approaches to determine its amino acid sequence, and a visual representation of its mode of action. This information is foundational for researchers investigating staphylococcal virulence and for professionals in drug development targeting bacterial toxins.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry in Protein Sequencing - Creative Proteomics [creative-proteomics.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and properties of staphylococcal this compound. I. Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. usp.org [usp.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 12. Principle and Steps of Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
The Cytolytic Efficacy of Delta-Hemolysin on Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin produced by Staphylococcus aureus, is a significant virulence factor contributing to the pathogen's ability to damage host tissues. As a member of the phenol-soluble modulin (PSM) peptide family, its primary mode of action is the disruption of cell membranes, leading to cytolysis. This technical guide provides an in-depth analysis of the cytolytic activity of this compound specifically on erythrocytes, offering a valuable resource for researchers in infectious diseases, membrane biophysics, and drug development.
This compound's amphipathic α-helical structure allows it to directly interact with the lipid bilayer of target cells without the need for a specific protein receptor. This broadens its lytic capability to erythrocytes from a wide range of species.[1] The mechanism of lysis is concentration-dependent and can manifest as either the formation of transmembrane pores or a more general destabilization and detergent-like solubilization of the membrane.[2]
This guide summarizes the available quantitative data on this compound's hemolytic activity, details the experimental protocols for its assessment, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Analysis of Hemolytic Activity
The hemolytic potency of this compound varies depending on the source of the erythrocytes and the presence of other staphylococcal toxins. While precise HC50 (the concentration of toxin causing 50% hemolysis) values are not consistently reported across the literature, effective concentrations for lytic activity have been documented.
| Erythrocyte Species | Effective Hemolytic Concentration (µg/mL) | Synergistic Activity | Reference |
| Human | 1 | With β-hemolysin: 0.1 | [2] |
| Horse | Starting concentration for lysis assay: 250 (with 2-fold dilutions) | Not specified | |
| Rabbit | Lysis observed, but specific concentration not detailed | Not specified | [3][4] |
| Sheep | Lysis observed, particularly in synergistic assays | Strong synergism with β-hemolysin | [4] |
| Ox | Lysis observed in synergistic assays | Synergism with β-hemolysin | [5] |
Note: The variability in reported effective concentrations can be attributed to differences in experimental protocols, including erythrocyte preparation, incubation time, and the purity of the this compound used.
Factors Influencing Cytolytic Activity
Several factors can modulate the hemolytic activity of this compound:
-
Temperature: Hemolytic assays are typically conducted at 37°C. The lytic process is temperature-dependent, with activity generally increasing up to an optimal temperature before denaturation occurs.[6]
-
Membrane Composition: this compound preferentially binds to lipid-disordered domains within the cell membrane.[1] The specific lipid composition of the erythrocyte membrane can, therefore, influence the toxin's binding and lytic efficacy.
-
Inhibitors: Phospholipids and normal sera have been shown to inhibit the hemolytic activity of this compound.[7] Specific fatty acids can also modulate its activity, with some augmenting and others inhibiting lysis.[6]
-
Synergism: The hemolytic activity of this compound is significantly enhanced in the presence of staphylococcal β-hemolysin. This synergistic action leads to a more potent lytic effect at lower concentrations of this compound.[2][5]
Experimental Protocols
Preparation of Erythrocytes
A standardized preparation of erythrocytes is crucial for reproducible hemolytic assays.
Materials:
-
Whole blood (e.g., human, rabbit, sheep, horse) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Collect whole blood and transfer it to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the erythrocytes.
-
Carefully aspirate and discard the supernatant, including the buffy coat.
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS.
-
Repeat the centrifugation and washing steps (steps 2-4) three to four times until the supernatant is clear.
-
After the final wash, resuspend the erythrocyte pellet in PBS to the desired concentration (e.g., a 2% v/v suspension).
Hemolytic Assay
This protocol outlines a typical endpoint assay to quantify the hemolytic activity of this compound.
Materials:
-
Prepared erythrocyte suspension (e.g., 2% in PBS)
-
Purified this compound of known concentration
-
PBS, pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate. A typical starting concentration could be 250 µg/mL with 2-fold serial dilutions.
-
Add an equal volume of the prepared erythrocyte suspension to each well containing the this compound dilutions.
-
For the negative control (0% lysis), add an equal volume of PBS to the erythrocyte suspension.
-
For the positive control (100% lysis), add an equal volume of 1% Triton X-100 to the erythrocyte suspension.
-
Incubate the plate at 37°C for 30 to 60 minutes.[3]
-
After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes and cell debris.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 416 nm or 540 nm).[3]
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
Visualizing the Mechanism and Workflow
Mechanism of Action
This compound's interaction with the erythrocyte membrane is a direct physical process that does not involve a classical signaling pathway. The following diagram illustrates the proposed concentration-dependent mechanisms.
Caption: Proposed mechanisms of this compound-induced erythrocyte lysis.
Experimental Workflow
The following diagram outlines the key steps in a standard hemolytic assay to quantify the cytolytic activity of this compound.
References
- 1. Effects of Staphylococcal Alpha-, Beta-, Delta-, and Gamma-Hemolysins on Human Diploid Fibroblasts and HeLa Cells: Evaluation of a New Quantitative Assay for Measuring Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of hemolysins of Staphylococcus strains isolated from human and bovine, southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new haemolysin from Staphylococcus aureus which lyses horse erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of fatty acids on Staphylococcus aureus delta-toxin hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of bacterial protoplasts and spheroplasts by staphylococcal delta hemolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Delta-Hemolysin in Staphylococcal Virulence: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-hemolysin (δ-toxin), a 26-amino-acid peptide toxin produced by Staphylococcus aureus, has emerged as a significant contributor to the bacterium's virulence. Encoded by the hld gene, which is embedded within the transcript of the master virulence regulator RNAIII of the accessory gene regulator (agr) quorum-sensing system, δ-toxin plays a multifaceted role in pathogenesis. This technical guide provides an in-depth analysis of the discovery and characterization of δ-toxin's function in virulence, focusing on its cytotoxic and immunomodulatory activities. We present quantitative data on its lytic potency, detailed experimental protocols for its study, and visualizations of the key signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers engaged in the study of staphylococcal pathogenesis and the development of novel anti-virulence therapeutics.
Introduction to this compound (δ-Toxin)
This compound is a member of the Phenol-Soluble Modulin (PSM) family of peptides, characterized by their amphipathic α-helical structure. This structure endows δ-toxin with detergent-like properties, allowing it to interact directly with and disrupt the integrity of biological membranes. Unlike many other bacterial toxins, δ-toxin does not rely on a specific protein receptor for its activity, enabling it to lyse a wide spectrum of cell types, including erythrocytes, leukocytes, and various other mammalian cells. Its expression is tightly regulated by the agr quorum-sensing system, ensuring its production is coordinated with bacterial population density and the expression of other virulence factors.
Mechanisms of Action and Role in Virulence
The contribution of δ-toxin to S. aureus virulence is multifaceted, stemming from its ability to directly damage host cells and modulate the host immune response.
Cytolytic Activity
Delta-toxin's primary virulence mechanism is its ability to lyse host cells. This is achieved through several proposed mechanisms:
-
Pore Formation: The amphipathic nature of δ-toxin facilitates its insertion into the lipid bilayer of host cell membranes. Once inserted, monomers can oligomerize to form transmembrane pores, leading to the leakage of cellular contents and ultimately, cell death.
-
Membrane Destabilization: By inserting into the membrane, δ-toxin can alter the natural curvature and fluidity of the lipid bilayer, leading to its destabilization and rupture without the formation of discrete pores.
-
Detergent-like Effect: At higher concentrations, δ-toxin can act as a detergent, solubilizing the cell membrane and causing rapid cell lysis.
This broad cytolytic activity contributes to tissue damage at the site of infection and provides the bacteria with nutrients from lysed host cells.
Immunomodulatory Functions
Beyond its direct cytotoxic effects, δ-toxin plays a crucial role in modulating the host's immune response.
-
Mast Cell Degranulation: Delta-toxin is a potent inducer of mast cell degranulation.[1] This leads to the release of pro-inflammatory mediators such as histamine, tryptase, and cytokines, which can contribute to the inflammatory symptoms of S. aureus infections, including the itching associated with atopic dermatitis.[1][2]
-
Neutrophil Activation and Lysis: Delta-toxin has complex interactions with neutrophils. At sub-lytic concentrations, it can prime neutrophils, leading to an enhanced oxidative burst and the production of inflammatory mediators.[3][4] However, at higher concentrations, it contributes to neutrophil lysis, a key strategy for immune evasion by S. aureus.
-
Interaction with Formyl Peptide Receptor 2 (FPR2): Delta-toxin is recognized by the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on leukocytes.[5] This interaction can trigger pro-inflammatory signaling cascades, contributing to the recruitment of immune cells to the site of infection.
Quantitative Analysis of this compound Activity
The following tables summarize quantitative data on the cytotoxic and pro-inflammatory activities of δ-toxin from various studies.
| Table 1: Cytotoxicity of this compound | ||
| Cell Type | Assay | Effective Concentration & Results |
| Human Neutrophils | Oxygen Radical Production | 0.15 to 15 µg/mL triggers production.[3] |
| Human Neutrophils | Enzyme Release (Lysozyme, β-glucuronidase) | Release observed at high concentrations (15 µg/mL).[3] |
| Human Mast Cell Line (HMC-1) | Tryptase and LDH Release | Dose-dependent release from 0.1 µg/mL to 200 µg/mL.[6] |
| Macrophage Cell Line (RAW264.7) | Cytotoxicity (via MVs) | MVs from WT S. aureus (containing Hld) were cytotoxic at 5, 10, and 20 µg/mL. MVs from an hld mutant showed significantly reduced cytotoxicity.[7] |
| Mice | Lethal Dose (Intravenous) | Minimum lethal intravenous dose is approximately 110 mg/kg.[8] |
| Guinea Pigs | Lethal Dose (Intravenous) | Minimum lethal intravenous dose is approximately 30 mg/kg.[8] |
| Table 2: Hemolytic Activity of this compound | ||
| Erythrocyte Source | Assay | Effective Concentration & Results |
| Rabbit Erythrocytes | Hemolysis Assay (via MVs) | MVs from WT S. aureus (containing Hld) showed higher hemolytic activity at 1, 2.5, 5, and 10 µg/mL compared to MVs from an hld mutant.[7] |
| Horse Erythrocytes | Hemolysis Assay | Lysis observed with purified δ-toxin starting at a concentration of 250 µg/mL and tested with 2-fold dilutions. |
| Table 3: In Vivo Virulence Contribution of this compound Regulation | ||
| Mouse Model | S. aureus Strain | Key Findings |
| Skin Infection | Wild-type vs. Δagr or ΔsaeRS mutants | Deletion of agr or saeRS (regulators of hld) eliminated dermonecrosis and resulted in a nearly 10-fold decrease in bacterial recovery from skin lesions.[9] |
| Skin Infection | Wild-type vs. ΔarlRS or ΔmgrA mutants | Mutants in the ArlRS-MgrA cascade (which regulates virulence) showed decreased dermonecrotic lesion size and reduced bacterial burden in skin biopsies.[10] |
| Peritoneal Infection | Wild-type vs. various mutants | High doses of S. aureus (>10^9 CFU) were required for lethal infection.[11] |
| Systemic Infection | Wild-type | Intravenous inoculation with 10^6–10^7 CFU leads to bacteremia and abscess formation in various organs.[12] |
Signaling Pathways Perturbed by this compound
Delta-toxin's interaction with host cells triggers specific signaling cascades that contribute to its pro-inflammatory and cytotoxic effects.
Mast Cell Degranulation
Delta-toxin induces mast cell degranulation through a mechanism that is dependent on phosphoinositide 3-kinase (PI3K) and calcium influx, but independent of spleen tyrosine kinase (Syk), which is typically involved in IgE-mediated degranulation.[1]
Caption: this compound induced mast cell degranulation pathway.
Formyl Peptide Receptor 2 (FPR2) Activation
Delta-toxin, as a member of the PSM family, activates the G-protein coupled receptor FPR2 on leukocytes. This activation leads to downstream signaling through various pathways, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade, culminating in a pro-inflammatory response.[5][13][14]
Caption: FPR2 signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of δ-toxin in virulence.
Purification of this compound
A common method for obtaining concentrated δ-toxin involves culturing S. aureus on dialysis membranes.
Caption: Workflow for the purification of this compound.
Protocol:
-
Bacterial Culture: Select highly hemolytic colonies of S. aureus (e.g., strain 146P).
-
Membrane Culture: Spread the selected colonies onto dialysis membranes laid over Brain Liver Heart agar plates.
-
Incubation: Incubate the plates at 37°C for 20 hours in an atmosphere of 10% CO₂.
-
Harvesting: Harvest the bacterial growth from the membranes in a small volume of deionized distilled water to obtain a concentrated preparation of secreted proteins, including δ-toxin.
-
Further Purification: For highly purified δ-toxin, the harvested supernatant can be subjected to further purification steps such as adsorption to and selective elution from hydroxyapatite, followed by dialysis.[8]
Hemolysis Assay
This assay quantifies the erythrocyte-lysing activity of δ-toxin.
Caption: Workflow for a quantitative hemolysis assay.
Protocol:
-
Prepare RBC Suspension: Collect whole blood (e.g., from a rabbit) into a tube with an anticoagulant. Wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the packed RBCs to a 2% (v/v) suspension in PBS.
-
Sample Preparation: Prepare serial dilutions of purified δ-toxin or culture supernatants in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the δ-toxin dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis). Incubate the plate at 37°C for 30 to 60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each sample using the formula: [(OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control)] * 100.
Cytotoxicity Assay (LDH Release)
This assay measures cell membrane damage by quantifying the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells.
Protocol:
-
Cell Culture: Seed target cells (e.g., RAW264.7 macrophages) in a 96-well plate and culture until they form a confluent monolayer.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of δ-toxin. Include a negative control (cells in medium only) and a positive control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a defined period (e.g., 6 hours) at 37°C with 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product, which is then quantified by measuring its absorbance.
-
Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.
Mouse Model of Skin Infection
This in vivo model is used to assess the contribution of δ-toxin to the pathogenesis of skin and soft tissue infections.
Protocol:
-
Bacterial Preparation: Grow S. aureus (wild-type and an isogenic hld deletion mutant) to the mid-exponential phase of growth. Wash and resuspend the bacteria in sterile PBS to the desired inoculum concentration (e.g., 1 x 10⁷ CFU per 100 µL).
-
Infection: Anesthetize the mice and inject the bacterial suspension subcutaneously into the flank.
-
Monitoring: Monitor the mice daily for the development of skin lesions. Measure the size of the abscesses and any associated dermonecrosis using a caliper.
-
Bacterial Burden Analysis: At specific time points post-infection, euthanize the mice and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions for plating on agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Fix the excised tissue in formalin, embed in paraffin, and section for histological staining (e.g., with hematoxylin and eosin) to assess the inflammatory infiltrate and tissue damage.
Conclusion and Future Directions
The discovery of δ-toxin's role in virulence has significantly advanced our understanding of S. aureus pathogenesis. Its dual function as both a potent cytolysin and an immunomodulator highlights the sophisticated strategies employed by this pathogen to overcome host defenses. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the precise molecular mechanisms of δ-toxin activity.
Future research should focus on:
-
Defining the structural basis of δ-toxin's interaction with membranes to better understand its mechanism of pore formation and disruption.
-
Elucidating the full range of host cell receptors and signaling pathways that are targeted by δ-toxin.
-
Evaluating the therapeutic potential of inhibitors of δ-toxin or its regulatory pathways as novel anti-virulence agents to combat S. aureus infections.
By continuing to unravel the complexities of δ-toxin's function, the scientific community can pave the way for new strategies to disarm this formidable pathogen.
References
- 1. Staphylococcus δ-toxin induces allergic skin disease by activating mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Staphylococcus aureus delta-toxin on human granulocyte functions and platelet-activating-factor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Formyl Peptide Receptor 2 (FPR2/ALX) Senses Highly Pathogenic Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staphylococcus aureus uses the ArlRS and MgrA cascade to regulate immune evasion during skin infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 14. researchgate.net [researchgate.net]
Foundational Studies on Delta-Hemolysin Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin produced by Staphylococcus aureus, is a significant virulence factor with a broad spectrum of cytolytic activity.[1] Its amphipathic, alpha-helical structure allows it to directly interact with and disrupt cell membranes, leading to cell lysis.[2][3] This technical guide provides an in-depth overview of the foundational studies on this compound's function, focusing on its mechanism of action, interaction with host cells, and the downstream signaling pathways it triggers. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target staphylococcal pathogenesis.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data from foundational studies on the hemolytic and cytotoxic activity of this compound.
Table 1: Hemolytic Activity of this compound
| Erythrocyte Species | Hemolytic Concentration (HC50) | Assay Conditions | Reference |
| Horse | Starting concentration of 250 µg/mL with 2-fold dilutions showed lytic activity | 45 min incubation at 37°C | [4] |
| Rabbit | More susceptible to δ-toxin compared to sheep erythrocytes | TSA with 5% rabbit blood, incubated at 37°C for 24h, then 4°C for 24h | [5] |
| Human | Not specified | Not specified | [1] |
| Sheep | Synergistic hemolysis with beta-hemolysin | Not specified | [1] |
Table 2: Cytotoxic and Pro-inflammatory Effects of this compound
| Cell Type | Effect | Concentration | Assay Conditions | Reference |
| Human Neutrophils | Oxygen radical production | 0.15 to 15 µg/mL | Luminol-enhanced chemiluminescence | [6] |
| Human Neutrophils | Release of lysozyme and β-glucuronidase | 15 µg/mL | Not specified | [6] |
| Human Monocytes | TNF-α production | Not specified | Not specified | [7] |
| Macrophage RAW264.7 cells | Cytotoxicity | 5, 10, and 20 µg/mL | 6h incubation, CCK-8 and LDH release assays | [8] |
| Mice (in vivo) | IL-6 production | 20 µg/mL (of Hld-loaded MVs) | Intraperitoneal injection, sera collected at 6h | [4] |
| Human Diploid Fibroblasts | Release of tritiated substances | Not specified | Incubation for up to 30 min | [9] |
Signaling Pathways of this compound
This compound exerts its effects on host cells through direct membrane perturbation and the activation of specific signaling cascades.
Mechanism of Membrane Interaction and Pore Formation
This compound's interaction with the cell membrane is a critical first step in its cytotoxic function. It preferentially binds to the liquid-disordered (l(d)) domains of the lipid bilayer, which are enriched in unsaturated phosphatidylcholine.[10] This partitioning into l(d) domains leads to a localized increase in peptide concentration, facilitating aggregation and subsequent pore formation.[2][10] The formation of these pores disrupts the osmotic balance of the cell, leading to swelling and eventual lysis.
Caption: this compound preferentially binds to lipid-disordered domains, leading to aggregation and pore formation.
Induction of Pro-inflammatory Signaling
Beyond its direct lytic activity, this compound is a potent activator of immune cell signaling, contributing to the inflammatory response during S. aureus infection.
In neutrophils, this compound induces a rapid influx of calcium (Ca²⁺).[6] This increase in intracellular Ca²⁺, along with other signals, can lead to the activation of the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Furthermore, this compound stimulates the production of other pro-inflammatory mediators, such as TNF-α in monocytes.[7]
Caption: this compound triggers pro-inflammatory signaling pathways in immune cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of foundational studies on this compound.
Hemolysis Assay
This protocol is used to quantify the erythrocyte-lysing activity of this compound.
Materials:
-
Purified this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected erythrocytes (e.g., horse, rabbit)
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation:
-
Wash erythrocytes three times in cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the erythrocyte pellet to a final concentration of 2% (v/v) in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate. A typical starting concentration is 250 µg/mL with 2-fold dilutions.[4]
-
Add 100 µL of the 2% erythrocyte suspension to each well containing the this compound dilutions.
-
For the positive control (100% lysis), add 100 µL of 1% Triton X-100 to erythrocytes.
-
For the negative control (0% lysis), add 100 µL of PBS to erythrocytes.
-
-
Incubation:
-
Incubate the plate at 37°C for 45 minutes.[4]
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 416 nm to quantify hemoglobin release.[4]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Cytotoxicity Assay (LDH Release)
This assay measures cell membrane damage by quantifying the release of lactate dehydrogenase (LDH) from the cytosol of lysed cells.
Materials:
-
Target cells (e.g., RAW264.7 macrophages)
-
Cell culture medium
-
Purified this compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Include a vehicle control (medium only) and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 6 hours) at 37°C in a CO₂ incubator.[8]
-
-
LDH Measurement:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which is analogous to the hemolysis calculation.
-
Calcium Influx Assay
This protocol measures the increase in intracellular calcium concentration in response to this compound.
Materials:
-
Target cells (e.g., neutrophils)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Purified this compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Loading:
-
Incubate the target cells with the calcium indicator dye (e.g., Fura-2 AM) in HBSS according to the dye manufacturer's instructions. This allows the dye to enter the cells.
-
Wash the cells to remove extracellular dye.
-
-
Measurement:
-
Resuspend the cells in HBSS and place them in the fluorometer or on the microscope stage.
-
Record the baseline fluorescence.
-
Add this compound to the cell suspension and continue to record the fluorescence over time. An increase in fluorescence indicates an influx of Ca²⁺.[6]
-
-
Data Analysis:
-
The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. The data can be calibrated to determine the absolute calcium concentrations if required.
-
Conclusion
This compound is a multifaceted virulence factor that contributes significantly to the pathogenesis of S. aureus infections through both direct cell lysis and the activation of host inflammatory responses. This technical guide has provided a consolidated overview of the foundational research into its function, including quantitative data on its activity, detailed descriptions of its mechanisms of action, and standardized protocols for its study. A thorough understanding of these fundamental principles is essential for the development of novel therapeutic strategies aimed at neutralizing the pathogenic effects of this potent toxin.
References
- 1. Delta-toxin, unlike melittin, has only hemolytic activity and no antimicrobial activity: rationalization of this specific biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Conformation and activity of delta-lysin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of the octameric pore of staphylococcal γ-hemolysin reveals the β-barrel pore formation mechanism by two components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Lipid Interactions in Simulations of the α-Hemolysin Ion-Channel-Forming Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Delta-Hemolysin and its Interaction with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin produced by Staphylococcus aureus, plays a significant role in the bacterium's pathogenesis through its potent membrane-disrupting activities. This technical guide provides an in-depth examination of the molecular interactions between this compound and lipid bilayers. It covers the structural characteristics of the toxin, its concentration-dependent mechanisms of membrane perturbation, pore formation, and eventual membrane solubilization. Furthermore, this guide details the downstream cellular consequences of these interactions, with a particular focus on the induction of mast cell degranulation and the role of calcium signaling. Quantitative data on the biophysical parameters of these interactions are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this area. Visualizations of the toxin's mechanism and associated signaling pathways are presented to offer a clear and comprehensive understanding of this compound's function, aiming to support research and development efforts in antimicrobial therapies and toxin-targeted drug discovery.
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening systemic diseases. Its virulence is attributed to a diverse arsenal of secreted toxins, among which is this compound (also referred to as δ-lysin or Hld).[1][2] This small, alpha-helical peptide has been a subject of study for nearly five decades, serving as a model for understanding peptide-membrane interactions.[1][2] this compound exhibits lytic activity against a broad spectrum of mammalian cells, including erythrocytes, as well as subcellular structures like lysosomes and bacterial protoplasts.[1][3] Its mode of action is predicated on a direct interaction with target cell membranes, a process that is highly dependent on the toxin's concentration.[1][2] At lower concentrations, it perturbs the lipid bilayer, while at higher concentrations, it can lead to pore formation and ultimately, detergent-like solubilization of the membrane.[1] This guide will delve into the technical details of these interactions, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular processes.
Structure and Properties of this compound
This compound is a 26-amino acid peptide with a somewhat hydrophobic character and a net neutral charge.[1][2] Structural studies have revealed that upon interacting with a membrane environment, it adopts an alpha-helical and amphipathic conformation.[1][2] This structure is crucial for its membrane-disrupting activity. The peptide's charge plays a significant role in its interaction with membranes; positively charged variants have been shown to exhibit increased hemolytic activity.[1][2]
Interaction with Lipid Bilayers
The interaction of this compound with lipid bilayers is a multi-step process that is influenced by both the toxin's concentration and the composition of the lipid membrane.
Concentration-Dependent Mechanism
The activity of this compound is highly concentration-dependent, following a three-stage model:
-
Surface Adsorption and Perturbation: At low concentrations, this compound monomers adsorb onto the surface of the lipid bilayer in a parallel orientation. This initial binding causes a slight perturbation of the membrane structure.[1]
-
Pore Formation: As the concentration of membrane-bound peptides increases, they begin to self-associate into transient, pore-like structures. These aggregates disrupt the membrane integrity, potentially inducing local curvature strain and leading to the efflux of cytoplasmic contents and lipid flip-flop.[1]
-
Detergent-like Solubilization: At concentrations above a critical threshold, this compound acts like a detergent, causing a complete disintegration of the membrane into smaller lipid-peptide micelles.[1]
dot
Figure 1: Concentration-dependent mechanism of this compound.
Lipid Specificity
This compound shows a preference for binding to lipid-disordered domains within the membrane.[1][2] This suggests that the presence of lipid-ordered domains, such as lipid rafts, may indirectly enhance the toxin's activity by concentrating it in the disordered regions.[1][2]
Quantitative Data on this compound-Lipid Interactions
The following tables summarize key quantitative parameters related to the interaction of this compound and related toxins with lipid bilayers.
| Parameter | Value/Range | Lipid System | Method | Reference |
| Binding Affinity (Kd) | Data not available | - | - | - |
| Pore Conductance | 70-100 pS ('small') | Planar lipid bilayer in 0.5 M KCl | Single-channel conductance | [4] |
| ~450 pS ('large') | Planar lipid bilayer in 0.5 M KCl | Single-channel conductance | [4] | |
| Effect on Lipid Order | Orders lipids near Tc | Dipalmitoylphosphatidylcholine (DPPC) | 2H-NMR | [2] |
| Disorders lipids above Tc | Dipalmitoylphosphatidylcholine (DPPC) | 2H-NMR | [2] |
Table 1: Biophysical parameters of this compound interaction with lipid bilayers.
| Toxin | Interaction Energy (kcal/mol) | Hydrophobic Thickness (Å) | Lipid System | Method | Reference |
| α-Hemolysin | -164 ± 0.4 | 23.5 ± 0.9 | 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) | Molecular Dynamics | [1] |
| α-Hemolysin | -126 ± 1.8 | Not specified | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Molecular Dynamics | [1] |
Table 2: Comparative data from the related alpha-hemolysin toxin.
Signaling Pathways Activated by this compound
The interaction of this compound with cell membranes can trigger intracellular signaling cascades, most notably in mast cells.
Mast Cell Degranulation
This compound is a potent inducer of mast cell degranulation, a process that leads to the release of inflammatory mediators such as histamine and tryptase.[5][6] This activation is dose-dependent and results in both the release of pre-formed granular contents and cell lysis at higher concentrations.[5][6]
dot
Figure 2: Signaling pathway of this compound-induced mast cell degranulation.
Calcium Signaling
A key event in this compound-induced cellular activation is an increase in intracellular calcium concentration ([Ca²⁺]i). The formation of pores in the plasma membrane leads to an influx of extracellular calcium, which acts as a second messenger to trigger downstream events like mast cell degranulation.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with lipid bilayers and its cellular effects.
Preparation of Lipid Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) by extrusion, a common model system for studying peptide-membrane interactions.
Materials:
-
Phospholipids (e.g., DMPC, POPC) in chloroform
-
Glass test tubes
-
Nitrogen or argon gas
-
Vacuum pump
-
Buffered saline solution (e.g., HBS)
-
Dry ice/ethanol bath
-
37°C water bath
-
Liposome extruder device (e.g., Liposofast)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Dispense the desired amount of phospholipid solution into a glass test tube.
-
Dry the lipids under a gentle stream of nitrogen or argon gas to form a thin film. Further dry under high vacuum for at least 1 hour to remove residual solvent.
-
Add the buffered saline solution to the dried lipid film and incubate for 1 hour at a temperature above the lipid's phase transition temperature (Tc) with intermittent agitation.
-
Vortex the tube vigorously to form a milky suspension of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five cycles of freezing in a dry ice/ethanol bath and thawing in a 37°C water bath.
-
Assemble the liposome extruder with two polycarbonate membranes according to the manufacturer's instructions.
-
Load the lipid suspension into a glass syringe and pass it through the extruder into a second syringe. Repeat this extrusion process for a total of at least 11 passes to form LUVs of a uniform size.
-
Store the resulting LUV suspension at 4°C.
dot
Figure 3: Workflow for the preparation of large unilamellar vesicles.
Vesicle Leakage Assay
This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
Materials:
-
LUVs prepared as described in section 6.1, with a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or calcein) encapsulated.
-
This compound solution of known concentration.
-
Fluorometer.
-
Triton X-100 solution (for 100% lysis control).
Procedure:
-
Prepare a suspension of dye-loaded LUVs in a cuvette.
-
Record the baseline fluorescence.
-
Inject a known concentration of this compound into the cuvette and immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates dye release and de-quenching.
-
After the reaction has reached a plateau, add Triton X-100 to lyse all vesicles and record the maximum fluorescence.
-
Calculate the percentage of dye leakage as a function of time.
Mast Cell Degranulation Assay
This protocol measures mast cell degranulation by quantifying the release of tryptase and lactate dehydrogenase (LDH).[5][6]
Materials:
-
Human mast cell line (e.g., HMC-1).
-
This compound solution.
-
Cell culture medium.
-
Lysis buffer (for positive control).
-
Tryptase activity assay kit.
-
LDH cytotoxicity assay kit.
-
Spectrophotometer or microplate reader.
Procedure:
-
Culture HMC-1 cells to the desired density.
-
Incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Include negative (medium alone) and positive (lysis buffer) controls.
-
Centrifuge the cell suspensions to pellet the cells.
-
Collect the supernatants.
-
Measure the tryptase activity in the supernatants using a colorimetric substrate assay according to the kit manufacturer's instructions.
-
Measure the LDH activity in the supernatants using a colorimetric assay according to the kit manufacturer's instructions.
-
Calculate the percentage of tryptase and LDH release relative to the positive control.
Intracellular Calcium Measurement
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon exposure to this compound.
Materials:
-
Adherent or suspension cells.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound solution.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
-
Ionomycin (for positive control).
-
EGTA (for chelating extracellular calcium).
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye and Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the cells in the fluorescence imaging or reading instrument and record the baseline fluorescence.
-
Add this compound to the cells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
At the end of the experiment, add ionomycin to elicit a maximal calcium response, followed by EGTA to determine the minimal fluorescence signal.
-
Calibrate the fluorescence signals to determine the intracellular calcium concentration.
Conclusion
This compound represents a fascinating and medically relevant example of a peptide toxin that exerts its pathogenic effects through direct interactions with lipid bilayers. Its concentration-dependent mechanism, ranging from subtle membrane perturbation to complete solubilization, underscores the complex biophysical principles governing these interactions. The ability of this compound to trigger potent cellular responses, such as mast cell degranulation via calcium-dependent pathways, highlights its importance in the inflammatory processes associated with S. aureus infections. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular details of this compound's action and to explore novel therapeutic strategies aimed at neutralizing its detrimental effects. A deeper understanding of these fundamental peptide-lipid interactions will be crucial in the ongoing battle against staphylococcal diseases.
References
- 1. Mechanism and kinetics of delta-lysin interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta-haemolysin from Staphylococcus aureus and model membranes. A solid-state 2H-NMR and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lytic effects of melittin and delta-haemolysin from Staphylococcus aureus on vesicles of dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of ion channels formed by Staphylococcus aureus delta-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation [frontiersin.org]
An In-depth Technical Guide to the Core Biological Functions of Staphylococcal Delta-Toxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental biological functions of staphylococcal delta-toxin (δ-toxin), a key virulence factor of Staphylococcus aureus. This document delves into its molecular characteristics, mechanisms of action, and its multifaceted interactions with host cells, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: Molecular Profile and Mechanism of Action
Staphylococcal delta-toxin is a 26-amino acid, amphipathic peptide belonging to the Phenol-Soluble Modulin (PSM) family of toxins.[1][2] Its production is regulated by the Accessory Gene Regulator (agr) quorum-sensing system, with the hld gene encoding the toxin being located within the coding sequence of RNAIII.[2][3] The amphipathic, alpha-helical structure of delta-toxin confers detergent-like properties, allowing it to interact directly with and disrupt cell membranes without a specific receptor.[1] This interaction leads to the formation of short-lived pores, resulting in cell lysis and death.[1]
Data Presentation: Quantitative Analysis of Delta-Toxin Activity
The biological activity of delta-toxin has been quantified across various experimental systems. The following tables summarize key quantitative data regarding its cytolytic and immunomodulatory functions.
| Parameter | Cell Type | Value | Reference |
| Hemolytic Activity | |||
| Lytic Concentration | Horse Red Blood Cells | Starting concentration of 250 µg/mL showed significant lysis. | |
| Lytic Concentration | Human Erythrocytes | Directly proportional to toxin concentration. | [4] |
| Cytotoxicity | |||
| Mast Cell Degranulation | Murine Mast Cells | 30 µg/mL of synthetic δ-toxin induces robust degranulation.[5] | [5] |
| Neutrophil Oxygen Radical Production | Human Neutrophils | Triggered at 0.15 to 15 µg/mL.[6] | [6] |
| Immunomodulation | |||
| TNF-α Induction | Human Monocytes | Induced by non-cytotoxic concentrations. | [1][2] |
| FPR2 Activation | Human Neutrophils | Sensed at nanomolar concentrations. | [7] |
| IL-8 Release | Primary Human Keratinocytes | Induced by FPR activation. | [8][9] |
Table 1: Quantitative Summary of Staphylococcal Delta-Toxin Biological Activities. This table provides a comparative overview of the concentrations at which delta-toxin exerts its various biological effects on different host cell types.
| Strain Type | Toxin Production Range (mAU²) | Median Production (mAU²) | Reference |
| Methicillin-Sensitive S. aureus (MSSA) | Higher than MRSA | >8,000 | [10] |
| Methicillin-Resistant S. aureus (MRSA) | Lower than MSSA | Not specified | [10] |
| Overall Clinical Isolates | 0 to 97,234 | >8,000 | [10] |
Table 2: Variability in Delta-Toxin Production Among S. aureus Strains. This table highlights the significant strain-dependent variation in delta-toxin production, as measured by high-performance liquid chromatography (HPLC).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of staphylococcal delta-toxin.
Hemolysis Assay (Blood Agar Plate Method)
This protocol is adapted from methodologies used to assess the hemolytic activity of delta-toxin on red blood cells.[10]
Objective: To qualitatively or semi-quantitatively determine the hemolytic activity of S. aureus strains.
Materials:
-
Tryptic Soy Agar (TSA) plates
-
5% defibrinated rabbit or sheep blood
-
S. aureus strains for testing
-
Beta-hemolytic S. aureus strain (for synergistic hemolysis)
-
Incubator at 37°C
-
Refrigerator at 4°C
-
Lightbox for visualization
Procedure:
-
Prepare TSA plates supplemented with 5% rabbit blood (preferred for delta-toxin susceptibility) or sheep blood.[10]
-
For direct hemolysis, spot individual S. aureus colonies onto the blood agar plate.
-
For synergistic hemolysis, streak a known beta-hemolytic S. aureus strain down the center of the plate.[11] Then, streak the test strains perpendicular to the central streak, without touching it.[11]
-
Incubate the plates at 37°C for 24 hours.[10]
-
Following incubation, transfer the plates to 4°C for an additional 24 hours to enhance the visibility of the hemolysis zones.[10]
-
Examine the plates for zones of clearing (hemolysis) around the bacterial growth. For synergistic hemolysis, a "bowtie" or enhanced zone of hemolysis where the delta-toxin activity interacts with the beta-hemolysin indicates a positive result.
-
Document the results by photographing the plates using a lightbox to clearly illuminate the zones of hemolysis.[10]
Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to quantify the cytotoxic effects of delta-toxin on nucleated mammalian cells.[12][13][14]
Objective: To determine the viability of cells after exposure to delta-toxin.
Materials:
-
96-well flat-bottom microtiter plates
-
Target mammalian cells (e.g., neutrophils, mast cells, keratinocytes)
-
Complete cell culture medium
-
Purified staphylococcal delta-toxin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Prepare serial dilutions of purified delta-toxin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various toxin concentrations to the wells. Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm or higher.[13]
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Mast Cell Degranulation Assay
This protocol is designed to measure the release of β-hexosaminidase, a marker of mast cell degranulation, upon stimulation with delta-toxin.[5][15]
Objective: To quantify the degranulation of mast cells in response to delta-toxin.
Materials:
-
Murine bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer (or similar physiological buffer)
-
Purified staphylococcal delta-toxin
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0
-
96-well plates
-
Spectrophotometer
Procedure:
-
Wash the mast cells twice with Tyrode's buffer and resuspend them at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare dilutions of delta-toxin in Tyrode's buffer.
-
Add 50 µL of the delta-toxin dilutions to the cells. Include a buffer-only control (spontaneous release) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100).
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer) to each well containing the supernatant.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 150 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release relative to the positive control after subtracting the spontaneous release.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows involving staphylococcal delta-toxin.
References
- 1. Delta-toxin from Staphylococcus aureus as a costimulator of human neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of fatty acids on Staphylococcus aureus delta-toxin hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus δ-toxin promotes mouse allergic skin disease by inducing mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Staphylococcus aureus delta-toxin on human granulocyte functions and platelet-activating-factor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Formyl Peptide Receptor 2 (FPR2/ALX) Senses Highly Pathogenic Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keratinocytes use FPR2 to detect Staphylococcus aureus and initiate antimicrobial skin defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keratinocytes use FPR2 to detect Staphylococcus aureus and initiate antimicrobial skin defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. The MTT assay is a rapid and reliable quantitative method to assess Staphylococcus aureus induced endothelial cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Inhibition of mast cell degranulation by a chimeric toxin containing a novel phosphatidylinositol-3,4,5-triphosphate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
regulation of delta-hemolysin expression by the agr system
An In-Depth Guide to the Regulation of Delta-Hemolysin Expression by the agr System in Staphylococcus aureus
Abstract
Staphylococcus aureus is a formidable human pathogen, largely due to its sophisticated control over a vast arsenal of virulence factors. Central to this control is the Accessory Gene Regulator (agr) system, a cell-density-dependent communication network known as quorum sensing. This technical guide provides a comprehensive examination of the molecular mechanisms by which the agr system governs the expression of this compound (hld), a key cytolytic peptide. We will dissect the signaling cascade, the unique genetic architecture linking the regulatory RNA (RNAIII) to the toxin it encodes, and present quantitative data on its expression. Furthermore, this document details the key experimental protocols used to investigate this regulatory network, offering a valuable resource for researchers, scientists, and drug development professionals focused on anti-virulence strategies.
The Core Regulator: The agr Quorum-Sensing System
The agr system is a global regulator of virulence in Staphylococcus aureus.[1][2] It functions as a quorum-sensing system, allowing bacteria to coordinate gene expression with population density.[3][4] The agr locus is composed of two divergent transcriptional units, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[2][5][6][7]
The RNAII operon contains four genes: agrB, agrD, agrC, and agrA.[4][5] These genes encode the core machinery for the signaling circuit:
-
AgrD: A precursor peptide that is processed into the final signaling molecule.[5][6]
-
AgrB: A transmembrane endopeptidase that processes and exports the AgrD-derived peptide.[6]
-
Autoinducing Peptide (AIP): The mature, extracellular signaling molecule, which is a thiolactone-containing cyclic peptide.[1][4]
-
AgrC: A transmembrane histidine kinase that acts as the receptor for the AIP.[5][8]
-
AgrA: A cytoplasmic response regulator that, upon phosphorylation by AgrC, becomes an active DNA-binding transcription factor.[5][8]
At low cell density, the concentration of AIP is negligible. As the bacterial population grows, AIP accumulates in the extracellular environment. Upon reaching a threshold concentration, AIP binds to and activates its cognate receptor, AgrC.[4][6] This binding triggers a trans-autophosphorylation of the AgrC histidine kinase, which then catalyzes the phosphorylation of the AgrA response regulator.[5][9][10] Phosphorylated AgrA (AgrA-P) binds to the P2 and P3 promoters, initiating a positive feedback loop that amplifies the transcription of the RNAII operon and drives the high-level expression of the RNAIII transcript.[5][7][9]
The Dual-Function Effector: RNAIII and this compound
The primary effector of the agr system is RNAIII, a stable 514-nucleotide regulatory RNA.[11] It is a pleiotropic regulator, controlling the expression of a multitude of virulence factor genes post-transcriptionally.[1][11] During late-logarithmic and stationary phases of growth, RNAIII expression is maximal.[12] It acts to upregulate the synthesis of secreted toxins and enzymes (e.g., alpha-hemolysin) while repressing the expression of surface-associated proteins (e.g., Protein A).[11][12]
Uniquely, the RNAIII transcript is not just a regulator; it is also a messenger RNA.[12] Embedded within its sequence is the open reading frame for the hld gene, which encodes the 26-amino acid peptide this compound (also known as delta-toxin).[11][13] This genetic arrangement means that the regulation of this compound expression is inextricably and directly linked to the transcriptional control of RNAIII.[14] Therefore, any factor that influences the activity of the P3 promoter directly controls the synthesis of this compound.
This compound belongs to the phenol-soluble modulin (PSM) family of peptides, which are significant virulence factors.[15][16] It possesses broad cytolytic activity against host cells, including erythrocytes and leukocytes, contributing to tissue damage and inflammation during infection.[15]
Quantitative Analysis of agr Regulation
The functional status of the agr system directly correlates with the level of this compound production. Strains with mutations in any of the core agr genes (agrA, agrB, agrC, or agrD) typically exhibit significantly reduced or completely abolished this compound activity.[14][17] This tight correlation makes this compound production a reliable and commonly used indicator of a functional agr system.[18]
| Strain Background | Genetic Locus | Effect on Hemolysin/Virulence Factor Expression | Method of Measurement | Reference |
| S. aureus RN6390 | agrA mutation | Near-complete block in alpha-toxin synthesis; >10-fold increase in Protein A synthesis. | Northern Blotting, Western Blotting | [19] |
| S. aureus Clinical MRSA Isolates | Functional agr | Strong this compound activity; early onset of RNAIII transcription (at 2 hours of growth). | This compound plate assay; Northern Blotting; qRT-PCR | [18] |
| S. aureus Clinical MRSA Isolates | Dysfunctional agr | Weak or no this compound activity; delayed onset of RNAIII transcription (>4 hours of growth). | This compound plate assay; Northern Blotting; qRT-PCR | [18] |
| S. aureus RN4220 | ΔagrA | No detectable Hld protein in derived membrane vesicles; reduced hemolytic activity. | Mass Spectrometry; Hemolysis Assay | [14] |
| S. aureus RN6390 | agrC mutation | Curtailed alpha-hemolysin and this compound activity. | Hemolysis Plate Assays | [17] |
Key Experimental Protocols
Investigating the agr-hld regulatory axis involves several key molecular biology techniques. Below are detailed methodologies for the most critical experiments.
This compound Activity Assay (Cross-Streak Plate Method)
This semi-quantitative assay visualizes this compound activity through its synergistic lysis of sheep or rabbit red blood cells in the presence of beta-hemolysin.
Methodology:
-
Prepare Media: Prepare Tryptic Soy Agar plates supplemented with 5% sheep or rabbit blood (Blood Agar Plates).
-
Indicator Strain: Streak a beta-hemolysin-producing S. aureus strain (e.g., RN4220) in a single line across the center of the plate.
-
Test Strains: Streak test strains (e.g., wild-type, agr mutant) in single lines perpendicular to, but not touching, the indicator strain streak.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation: A characteristic arrowhead or spade-shaped zone of enhanced hemolysis, pointing towards the test strain where its diffusible this compound interacts with the beta-hemolysin from the indicator strain, indicates positive this compound production. The size of this zone provides a semi-quantitative measure of activity.[18]
Northern Blot Analysis for RNAIII/hld Transcript
Northern blotting allows for the direct detection and quantification of the RNAIII transcript.
Methodology:
-
RNA Extraction: Grow S. aureus cultures (e.g., wild-type and agr mutant) to the desired growth phase (typically late-log or stationary). Harvest cells and extract total RNA using a method suitable for Gram-positive bacteria, such as phenol-chloroform extraction or commercial kits with a lysostaphin/lysozyme lysis step.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.
-
Probe Generation: Prepare a DNA or RNA probe specific to a region of the hld gene or another unique part of RNAIII. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxin, biotin).
-
Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize it with the labeled probe overnight at an appropriate temperature (e.g., 42°C or 65°C, depending on the buffer).
-
Washing and Detection: Wash the membrane under stringent conditions to remove the unbound probe. Detect the probe signal using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes). The intensity of the resulting band corresponding to the size of RNAIII (~514 nt) reflects its abundance.[18][19][20]
P3 Promoter Activity via Luciferase Reporter Assay
This quantitative method measures the transcriptional activity of the agr P3 promoter by coupling it to a reporter gene.[21][22]
Methodology:
-
Construct Design: Amplify the P3 promoter region from S. aureus genomic DNA using PCR.
-
Cloning: Clone the amplified P3 promoter fragment into a promoterless luciferase reporter plasmid (e.g., a shuttle vector capable of replicating in both E. coli and S. aureus).
-
Transformation: Transform the resulting P3-luciferase construct into the desired S. aureus strains (e.g., wild-type and an agrA mutant).
-
Cell Culture and Lysis: Grow the transformed strains under defined conditions. Harvest cells at specific time points and lyse them using lysostaphin to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate.[23] The luciferase enzyme will catalyze a reaction that produces light.
-
Data Analysis: Measure the light output (luminescence) using a luminometer. Normalize the luminescence signal to cell density (e.g., OD₆₀₀) to determine the specific promoter activity. A significant decrease in luminescence in the agrA mutant compared to the wild-type would confirm that P3 activity is dependent on AgrA.[24][25]
Conclusion and Implications for Drug Development
The expression of this compound is under the direct and positive control of the agr quorum-sensing system. The hld gene is uniquely encoded within the main effector molecule, RNAIII, making its transcription a direct readout of the P3 promoter's activation by phosphorylated AgrA. This tight, cell-density-dependent regulation ensures that this compound, a potent cytolytic toxin, is produced coordinately with other secreted virulence factors when the bacterial population is sufficient to mount an effective attack on the host.
For drug development professionals, this regulatory link presents a clear therapeutic target. The agr system is a master regulator of staphylococcal pathogenesis, and its inactivation has been shown to attenuate virulence in numerous infection models.[7] Strategies aimed at inhibiting the agr signaling cascade—such as blocking the AgrC receptor with antagonistic molecules, inhibiting the AgrA response regulator, or interfering with AIP synthesis—would not only disarm a broad range of virulence factors but would also directly prevent the expression of this compound. Therefore, monitoring this compound production can serve as a robust screening tool for identifying and validating novel anti-virulence compounds that target the agr system.
References
- 1. Accessory gene regulator - Wikipedia [en.wikipedia.org]
- 2. agr function in clinical Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 5. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress [elifesciences.org]
- 11. RNAIII - Wikipedia [en.wikipedia.org]
- 12. embopress.org [embopress.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 16. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss of hemolysin expression in Staphylococcus aureus agr mutants correlates with selective survival during mixed infections in murine abscesses and wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relationship of agr Expression and Function with Virulence and Vancomycin Treatment Outcomes in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of the delta-lysin gene (hld) in the regulation of virulence genes by the accessory gene regulator (agr) in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of the delta-lysin gene (hld) in the regulation of virulence genes by the accessory gene regulator (agr) in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luciferase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. opentrons.com [opentrons.com]
- 25. static.fishersci.eu [static.fishersci.eu]
The Structural Conformation of Delta-Hemolysin: A Technical Guide for Researchers
Delta-hemolysin, a 26-amino acid peptide secreted by Staphylococcus aureus, is a key virulence factor that contributes to the pathogen's ability to damage host cell membranes.[1][2][3] Its relatively small size and potent membrane-disrupting activity have made it a model system for studying peptide-lipid interactions. This technical guide provides an in-depth analysis of the structural conformation of this compound, with a focus on its behavior in solution and in the presence of membrane-mimicking environments. The information presented is intended for researchers, scientists, and drug development professionals investigating membrane-active peptides and potential antimicrobial targets.
Primary and Secondary Structure
This compound is a 26-residue peptide with a net neutral charge at physiological pH.[1][4] Its primary sequence is somewhat hydrophobic. The amphipathic nature of the peptide is a key determinant of its biological activity, allowing it to interact favorably with both the aqueous environment and the hydrophobic core of lipid membranes.[1][4]
Studies utilizing various biophysical techniques have demonstrated that this compound adopts a predominantly alpha-helical conformation, particularly in membrane-like environments.[1][4][5] In aqueous solution, the peptide may exist in a less ordered state, but it readily folds into an alpha-helix upon encountering a lipid bilayer or detergent micelles.[3] This conformational change is a critical step in its mechanism of action.
Structural Conformation in Different Environments
The conformation of this compound is highly dependent on its environment. In aqueous solutions at low concentrations, the peptide is likely in a random coil or partially folded state. However, upon interaction with lipid membranes or membrane mimetics, it undergoes a significant conformational transition to a well-defined alpha-helical structure.
Conformation in Membrane-Mimicking Environments
Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) have been instrumental in elucidating the structure of this compound in environments that mimic the cell membrane, such as detergent micelles (e.g., dodecylphosphocholine) and lipid bilayers.[4] High-resolution NMR studies have shown that in a methanol solution, a membrane-mimicking solvent, residues 2-20 of the peptide form a stable alpha-helix, while the C-terminal residues exhibit greater flexibility.[5][6]
The amphipathic character of this helix is crucial for its membrane activity. The hydrophobic face of the helix interacts with the acyl chains of the lipid bilayer, while the hydrophilic face can interact with the lipid headgroups or form the lumen of a pore.[4]
Quantitative Structural Data
The following tables summarize the key quantitative data regarding the structural conformation of this compound derived from various experimental studies.
| Parameter | Value | Method | Environment | Reference |
| Helical Content | ||||
| Residues in Helix | 2-20 | 1H NMR | Methanol Solution | [5] |
| Oligomeric State | ||||
| Proposed Channel Stoichiometry | 6 or 8 monomers | Molecular Modeling | Membrane | [7] |
| Proposed Channel Formation | Hexagonal arrangement of 6 molecules | Speculation | Membrane | [8] |
Membrane Interaction and Orientation
This compound's lytic activity is a direct consequence of its interaction with and perturbation of the cell membrane.[1] The process is concentration-dependent. At low concentrations, the peptide adsorbs to the membrane surface, potentially causing minor perturbations.[4] As the concentration increases, the peptides can insert into the bilayer, aggregate, and form pores or channels, ultimately leading to cell lysis.[4][9]
The orientation of the this compound helix within the membrane is a critical aspect of its function. Models suggest that at low peptide-to-lipid ratios, the helices lie parallel to the membrane surface.[4] However, at higher concentrations, they are proposed to insert into the membrane in a transmembrane orientation to form pores.[4]
Experimental Protocols
The structural and functional characterization of this compound relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like this compound in solution.
Sample Preparation:
-
The peptide is synthesized and purified.
-
The purified peptide is dissolved in a suitable solvent, often a membrane-mimicking environment such as methanol-d4 or in the presence of detergent micelles (e.g., dodecylphosphocholine).[6]
-
The concentration of the peptide is typically in the millimolar range (e.g., 6-7 mM).[6]
Data Acquisition:
-
A suite of 1D and 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. A mixing time of around 15 ms has been used.[6]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
-
Spectra are recorded on a high-field NMR spectrometer.
Structure Calculation:
-
The NMR spectra are assigned to specific protons in the peptide sequence.
-
NOE-derived distance restraints, along with dihedral angle restraints from coupling constants (e.g., 3JNH-αCH), are used as input for molecular dynamics and distance geometry calculations to generate a family of structures consistent with the experimental data.[5][6]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure content of this compound and to monitor conformational changes upon interaction with membranes.
Sample Preparation:
-
A stock solution of the purified peptide is prepared in an appropriate buffer (e.g., phosphate buffer).
-
For membrane interaction studies, the peptide is mixed with liposomes or detergent micelles at various peptide-to-lipid ratios.
Data Acquisition:
-
CD spectra are recorded on a CD spectropolarimeter, typically in the far-UV region (190-260 nm).
-
The instrument measures the difference in absorbance between left and right circularly polarized light.
-
Data is typically expressed as molar ellipticity or mean residue ellipticity.
Data Analysis:
-
The shape and magnitude of the CD spectrum are indicative of the secondary structure. Alpha-helical structures show characteristic negative bands around 208 and 222 nm.[10]
-
The percentage of alpha-helical content can be estimated by analyzing the spectral data using various deconvolution algorithms.
Visualizing this compound's Conformation and Study Workflow
The following diagrams, generated using Graphviz, illustrate key aspects of this compound's structural biology.
Conclusion
This compound serves as an exemplary model for understanding how small peptides can disrupt biological membranes. Its conformational plasticity, transitioning from a disordered state to a potent alpha-helical structure upon membrane binding, is the cornerstone of its lytic activity. A thorough understanding of its structural biology, facilitated by techniques like NMR and CD spectroscopy, is crucial for the development of novel therapeutics that can target and inhibit the action of such bacterial toxins. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.
References
- 1. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? [frontiersin.org]
- 3. Conformation and activity of delta-lysin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution 1H NMR study of the solution structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Models of this compound membrane channels and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Delta-Hemolysin Hemolytic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-hemolysin is a peptide toxin produced by Staphylococcus aureus that causes the lysis of red blood cells (erythrocytes) by disrupting the cell membrane.[1][2] This property is harnessed in the this compound hemolytic assay, a widely used method to quantify the hemolytic activity of this toxin and to screen for potential inhibitors. The assay is crucial for understanding the virulence of S. aureus and for the development of novel anti-staphylococcal therapies. This compound, a 26-amino acid peptide, is amphipathic and largely hydrophobic with a neutral net charge.[2][3] Its lytic activity is concentration-dependent, ranging from slight membrane perturbation to complete cell lysis.[2][3] The mechanism of action involves direct interaction with the lipid bilayer of the erythrocyte membrane, leading to pore formation and subsequent leakage of cellular contents, including hemoglobin.[1]
Principle of the Assay
The this compound hemolytic assay is a spectrophotometric method that measures the amount of hemoglobin released from erythrocytes upon lysis. A suspension of red blood cells is incubated with varying concentrations of this compound. Following incubation, intact erythrocytes are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is quantified by measuring its absorbance at a specific wavelength (typically 414 nm, 405 nm, or 545 nm).[4][5][6] The percentage of hemolysis is then calculated relative to a positive control (complete lysis with a detergent like Triton X-100) and a negative control (spontaneous hemolysis in buffer alone).
Key Experimental Considerations
-
Source of Red Blood Cells: The choice of red blood cells can influence the results, with rabbit red blood cells often being more susceptible to this compound than sheep or human erythrocytes.[7]
-
Buffer Conditions: The pH and ionic strength of the buffer can affect the activity of this compound. Phosphate-buffered saline (PBS) is commonly used.[4][5]
-
Controls: Appropriate positive (e.g., Triton X-100) and negative (buffer) controls are essential for accurate data interpretation.[4][5][6]
Mechanistic Pathway of this compound Action
The interaction of this compound with the red blood cell membrane is a direct physical process rather than a classical signaling pathway. The peptide monomers first adsorb to the membrane surface. As the concentration of the peptide on the membrane increases, they self-assemble and insert into the lipid bilayer, forming pores that disrupt the membrane integrity.
References
- 1. Hemolysin - Wikipedia [en.wikipedia.org]
- 2. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human erythrocyte hemolysis assay [bio-protocol.org]
- 7. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Delta-Hemolysin Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant delta-hemolysin (Hld), a cytolytic peptide toxin from Staphylococcus aureus. The methodologies described herein are compiled and adapted from established protein expression and purification techniques, offering a comprehensive guide for obtaining purified recombinant this compound for research and developmental purposes.
Introduction
This compound is a 26-amino acid peptide that plays a significant role in Staphylococcus aureus pathogenesis. Its ability to lyse a wide range of host cells makes it a subject of interest in studying host-pathogen interactions and as a potential target for therapeutic intervention. The production of recombinant this compound in a heterologous host system, such as Escherichia coli, provides a reliable and scalable method for obtaining pure protein for functional and structural studies. This document outlines the necessary steps, from gene cloning to final protein purification and activity assessment.
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data from various hemolysin purification strategies to provide an overview of potential yields and purity levels. It is important to note that yields can vary significantly based on the specific protein, expression system, and optimization of the protocol.
| Protein | Expression System | Purification Method | Yield | Purity | Reference |
| Recombinant this compound (Commercial) | E. coli or Yeast | Not Specified | Not Specified | ≥85% | [1] |
| Native this compound | S. aureus | Ammonium Sulfate Precipitation, pH 4.5 Precipitation, Sepharose 6B Chromatography | Not Specified | High | [1] |
| Recombinant α-Hemolysin | E. coli | Immobilized Metal Affinity Chromatography (IMAC) | ~3.5 mg from 15 ml culture | High | [2][3] |
| Native this compound | S. aureus | Hydroxyapatite Chromatography, Dialysis | 200 mg per liter of culture supernatant | High |
Experimental Protocols
This section provides detailed protocols for the key stages of recombinant this compound production.
Gene Cloning and Expression Vector Construction
The gene encoding this compound (hld) from Staphylococcus aureus is first amplified and cloned into a suitable expression vector. A common choice is a pET vector with an N-terminal polyhistidine (His) tag to facilitate purification.
Protocol:
-
Primer Design: Design forward and reverse primers for the amplification of the hld gene. The forward primer should include a start codon and a restriction site compatible with the chosen expression vector (e.g., NdeI). The reverse primer should omit the stop codon (to allow for the expression of the C-terminal His-tag from the vector) and include another compatible restriction site (e.g., XhoI).
-
PCR Amplification: Perform PCR using genomic DNA from S. aureus as the template and the designed primers.
-
Vector and Insert Digestion: Digest both the pET expression vector and the purified PCR product with the selected restriction enzymes (e.g., NdeI and XhoI).
-
Ligation: Ligate the digested hld gene insert into the linearized pET vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Select for positive clones on LB agar plates containing the appropriate antibiotic. Verify the correct insertion of the hld gene by colony PCR and DNA sequencing.
Recombinant Protein Expression in E. coli
Protocol:
-
Transformation into Expression Host: Transform the verified pET-hld plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-18 hours with shaking to promote proper protein folding.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Cell Lysis and Lysate Preparation
Protocol:
-
Resuspension: Resuspend the cell pellet in 20-30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture.
-
Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA. Perform several cycles of short bursts to avoid overheating the sample.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant, which contains the soluble His-tagged this compound.
Purification of His-tagged this compound
Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for purifying His-tagged proteins.
Protocol:
-
Resin Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.
-
Lysate Loading: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the eluate in fractions.
-
Purity Analysis: Analyze the collected fractions for the presence and purity of the recombinant protein using SDS-PAGE.
-
Buffer Exchange (Optional): If necessary, dialyze the purified protein against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.
Hemolytic Activity Assay
The biological activity of the purified recombinant this compound can be confirmed by a hemolysis assay.
Protocol:
-
Preparation of Erythrocytes: Wash fresh red blood cells (e.g., rabbit or sheep erythrocytes) three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Serial Dilutions: Prepare serial dilutions of the purified recombinant this compound in PBS.
-
Incubation: In a 96-well plate, mix equal volumes of the erythrocyte suspension and the diluted protein samples. Include a negative control (PBS only) and a positive control (e.g., 0.1% Triton X-100 for complete lysis).
-
Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.[3][4]
Visualizations
Experimental Workflow for Recombinant this compound Production
Caption: Workflow for recombinant this compound production.
Logical Relationship of Purification Steps
Caption: Key steps in IMAC purification of His-tagged this compound.
References
Probing the Dance of Destruction: Techniques for Studying Delta-Hemolysin's Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin secreted by Staphylococcus aureus, is a key player in the bacterium's pathogenesis.[1] Its potent cytolytic activity stems from its ability to directly interact with and disrupt cell membranes, leading to cell lysis.[1][2] Understanding the intricate details of this peptide-membrane interaction is crucial for developing novel therapeutics that can neutralize its toxic effects. This document provides a comprehensive overview of the cutting-edge techniques employed to elucidate the mechanisms of this compound's assault on lipid bilayers, complete with detailed experimental protocols and data presentation to guide researchers in this field.
This compound is an amphipathic, alpha-helical peptide with a net neutral charge.[1][2] Its mode of action is highly dependent on its concentration. At low concentrations, it perturbs the membrane, while at higher concentrations, it can lead to the formation of pores and eventual cell lysis.[1][2] The peptide's interaction with the membrane is also influenced by the lipid composition, with a notable preference for lipid-disordered domains.[1][2]
Biophysical Techniques for Characterizing this compound-Membrane Interactions
A variety of biophysical methods are instrumental in dissecting the molecular events underlying this compound's activity. These techniques provide insights into the peptide's structure, its binding affinity to membranes, the thermodynamics of the interaction, and the resulting changes in membrane properties.
Key experimental approaches include:
-
Spectroscopy: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformational changes of this compound upon membrane binding.[3][4]
-
Calorimetry: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide thermodynamic parameters of the peptide-membrane interaction.[5]
-
Microscopy: Fluorescence microscopy and Atomic Force Microscopy (AFM) allow for the direct visualization of membrane disruption and pore formation.[6]
-
Lipid Monolayer and Vesicle-based Assays: These model systems are used to study the peptide's insertion into membranes and its ability to cause leakage.[3][7]
-
Molecular Dynamics (MD) Simulations: Computational simulations offer a high-resolution view of the dynamic interactions between this compound and lipid bilayers.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various studies on this compound's interaction with model membranes.
| Parameter | Value | Technique | Lipid System | Reference |
| Channel Conductance (Small) | 70-100 pS | Planar Lipid Bilayer | Not Specified | [10] |
| Channel Conductance (Large) | ~450 pS | Planar Lipid Bilayer | Not Specified | [10] |
| Peptide-to-Lipid Ratio for Pore Formation | 1:42 (with pre-inserted peptide) | Coarse-grained MD Simulations | POPC Bilayer | [8] |
Table 1: Electrophysiological and Stoichiometric Parameters of this compound Channels. This table provides data on the electrical conductance of ion channels formed by this compound and the peptide-to-lipid ratio required for pore formation in computational models.
| Technique | Observation | Lipid System | Reference |
| Solid-State 2H and 31P NMR | Orders lipid chains near tc, disorders them at higher temperatures. | Dipalmitoylglycerophosphocholine (DPPC) | [11] |
| Fluorescence-based Leakage Assay | Preferential binding to liquid-disordered (ld) domains enhances dye efflux. | Vesicles with coexisting ld and lo phases | [12] |
| Coarse-grained MD Simulations | Spontaneous dimerization on the membrane surface at low concentrations. | POPC Bilayer | [8] |
Table 2: Effects of this compound on Membrane Properties. This table highlights the influence of this compound on the physical state of the lipid bilayer, as observed through different biophysical techniques.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-membrane interactions.
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of this compound binding to lipid vesicles.
Materials:
-
Isothermal Titration Calorimeter
-
Synthetic this compound peptide
-
Lipid of choice (e.g., POPC, DPPC)
-
Buffer (e.g., PBS, HEPES)
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringe for injection
Methodology:
-
Vesicle Preparation:
-
Dissolve the desired lipid in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.
-
-
ITC Experiment:
-
Degas both the peptide solution and the vesicle suspension to prevent air bubbles.
-
Load the vesicle suspension into the sample cell of the calorimeter.
-
Load the concentrated peptide solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Initiate the titration, injecting small aliquots of the peptide solution into the vesicle suspension.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Correct for the heat of dilution by performing a control titration of the peptide into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the entropy of binding (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Protocol 2: Solid-State NMR Spectroscopy
Objective: To investigate the structural changes and orientation of this compound within a lipid bilayer and to probe the peptide's effect on lipid order.
Materials:
-
Solid-state NMR spectrometer with a suitable probe for lipid samples
-
Isotopically labeled (e.g., ¹⁵N, ¹³C, ²H) this compound or lipids
-
Lipids for preparing model membranes (e.g., DPPC)
-
Buffer
-
Apparatus for preparing oriented or unoriented membrane samples
Methodology:
-
Sample Preparation:
-
Unoriented (Magic Angle Spinning - MAS) Samples:
-
Co-dissolve the peptide and lipids in an organic solvent.
-
Remove the solvent to form a thin film.
-
Hydrate the film with a minimal amount of buffer.
-
Transfer the hydrated lipid-peptide mixture to an MAS rotor.
-
-
Oriented Samples:
-
Prepare a suspension of lipid-peptide vesicles.
-
Deposit the vesicle suspension onto thin glass plates.
-
Stack the glass plates and allow them to dry under controlled humidity to form oriented bilayers.
-
Hydrate the stacked plates before placing them in the NMR probe.
-
-
-
NMR Experiment:
-
Insert the sample into the NMR spectrometer.
-
Tune the probe to the desired nucleus (e.g., ³¹P for lipid headgroups, ²H for lipid chains, ¹⁵N for the peptide backbone).
-
Acquire the NMR spectra using appropriate pulse sequences (e.g., cross-polarization for ¹³C and ¹⁵N, quadrupolar echo for ²H).
-
-
Data Analysis:
-
Analyze the chemical shifts, line widths, and anisotropic interactions (e.g., quadrupolar splittings for ²H) in the spectra.
-
Changes in the peptide's chemical shifts upon membrane interaction provide information about its secondary structure.[4]
-
The orientation of the peptide relative to the membrane normal can be determined from the anisotropic interactions in oriented samples.
-
Changes in the ²H quadrupolar splittings of labeled lipids indicate alterations in lipid acyl chain order.[11]
-
³¹P NMR spectra provide information about the dynamics and phase behavior of the lipid headgroups.[11]
-
Protocol 3: Coarse-Grained Molecular Dynamics (MD) Simulations
Objective: To simulate the interaction of this compound with a lipid bilayer at a molecular level to understand peptide insertion, aggregation, and pore formation.
Software:
-
GROMACS, NAMD, or other MD simulation packages
-
Coarse-grained force fields (e.g., MARTINI)
-
Visualization software (e.g., VMD, PyMOL)
Methodology:
-
System Setup:
-
Obtain or build a coarse-grained model of the this compound peptide in its helical conformation.
-
Construct a coarse-grained lipid bilayer (e.g., POPC) of appropriate size.
-
Solvate the system with coarse-grained water and add ions to neutralize the system and achieve the desired ionic strength.
-
Place one or more peptide molecules in the solvent near the membrane surface.
-
-
Simulation:
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibrate the system in several steps, typically starting with position restraints on the peptide and lipids that are gradually released. This allows the solvent and lipids to relax around the peptide.
-
Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired events (e.g., peptide binding, insertion, aggregation).
-
-
Data Analysis:
-
Visualize the simulation trajectory to observe the behavior of the peptide and the membrane.
-
Analyze various properties as a function of time, such as:
-
The distance between the peptide and the membrane to monitor binding.
-
The orientation of the peptide relative to the membrane normal.
-
The root-mean-square deviation (RMSD) of the peptide to assess its conformational stability.
-
The formation of inter-peptide contacts to study aggregation.
-
The density of water and ions across the bilayer to identify pore formation.
-
Calculate the potential of mean force (PMF) for peptide insertion to determine the free energy landscape of this process.[8]
-
-
Visualizing the Interaction: Diagrams
The following diagrams illustrate the proposed mechanism of this compound's interaction with the cell membrane and a typical workflow for a fluorescence-based leakage assay.
Caption: Concentration-dependent mechanism of this compound.
Caption: Workflow for a fluorescence-based leakage assay.
Conclusion
The study of this compound's interaction with cell membranes is a dynamic field that benefits from a multidisciplinary approach. By combining spectroscopic, calorimetric, microscopic, and computational techniques, researchers can piece together the complex puzzle of how this potent toxin functions. The detailed protocols and data presented here serve as a valuable resource for scientists aiming to unravel the molecular mechanisms of this compound and to develop strategies to counteract its detrimental effects. Further research, particularly focusing on the influence of complex lipid compositions that mimic native cell membranes, will be crucial for a complete understanding of this important virulence factor.
References
- 1. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. High-resolution 1H NMR study of the solution structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coarse-grained simulations of hemolytic peptide δ-lysin interacting with a POPC bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of ion channels formed by Staphylococcus aureus delta-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delta-haemolysin from Staphylococcus aureus and model membranes. A solid-state 2H-NMR and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeabilization of raft-containing lipid vesicles by delta-lysin: a mechanism for cell sensitivity to cytotoxic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delta-Hemolysin Cytotoxicity Assays on Neutrophils and Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of diseases, from minor skin infections to life-threatening conditions like sepsis and pneumonia[1]. Its virulence is attributed to a vast arsenal of toxins and secreted factors, among which are hemolysins that disrupt host cell membranes[2][3]. Delta-hemolysin (Hld), also known as δ-toxin, is a small, peptide-based, pore-forming toxin produced by the vast majority of S. aureus strains[2]. It exhibits broad cytolytic activity against various host cells, including erythrocytes and key immune cells like neutrophils and macrophages[4].
The ability of this compound to lyse neutrophils and macrophages represents a critical mechanism of immune evasion, allowing the bacteria to circumvent the host's primary innate defenses[3][5]. Understanding the cytotoxic mechanisms of this compound and quantifying its impact on these immune cells is crucial for developing anti-virulence strategies and novel therapeutics. These application notes provide detailed protocols for assessing this compound-mediated cytotoxicity using two standard colorimetric assays: the Lactate Dehydrogenase (LDH) release assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Principles and Workflows
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay The LDH assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised plasma membranes[6][7]. When cells are lysed by a toxin like this compound, LDH is released into the culture supernatant. This extracellular LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically[6]. The amount of color formed is directly proportional to the number of lysed cells.
2. MTT Cell Viability Assay The MTT assay measures cell viability by assessing the metabolic activity of a cell population[8]. Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[8][9]. These crystals are then solubilized, and the absorbance of the resulting purple solution is measured. A decrease in signal compared to untreated controls indicates a reduction in cell viability, either through cytotoxicity or inhibition of proliferation.
Below is a generalized workflow for conducting these cytotoxicity assays.
Detailed Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is adapted from standard procedures for commercially available LDH assay kits[6][10][11].
1. Materials
-
Neutrophils or macrophage cell line (e.g., RAW264.7)
-
Purified this compound (Hld)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits or a 2% solution in PBS)
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)
2. Cell Preparation
-
Seed cells (e.g., macrophages) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium[10]. For suspension cells like neutrophils, use appropriate V-bottom or U-bottom plates.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ overnight to allow adherent cells to attach[10].
3. Treatment
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Set up triplicate wells for each condition:
-
Test Wells: Cells + this compound dilutions.
-
Spontaneous LDH Release Control: Cells + vehicle (medium only).
-
Maximum LDH Release Control: Cells + Lysis Buffer (add 45 minutes before the end of incubation)[11].
-
Medium Background Control: Medium only (no cells).
-
-
Carefully add 50-100 µL of the prepared treatments to the appropriate wells[10].
-
Incubate the plate at 37°C for the desired exposure period (e.g., 4, 12, or 24 hours).
4. Assay Procedure
-
Prepare the LDH Reaction Mixture by combining the Substrate Mix and Assay Buffer according to the manufacturer's protocol[6][11]. Protect from light.
-
Centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet the cells[6].
-
Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well flat-bottom plate[12].
-
Add 50 µL of the LDH Reaction Mixture to each well of the new plate[11].
-
Incubate at room temperature for 20-30 minutes, protected from light[11][12].
-
Add 50 µL of Stop Solution to each well to terminate the reaction[10][11].
-
Gently shake the plate to ensure mixing and remove any air bubbles.
5. Data Analysis
-
Measure the absorbance at 490 nm and the reference wavelength of 680 nm.
-
Subtract the 680 nm background reading from the 490 nm measurement for each well.
-
Calculate the percentage of cytotoxicity using the following formula[11]:
-
% Cytotoxicity = [(Test Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Protocol 2: MTT Cell Viability Assay
This protocol is based on standard MTT assay procedures[8][13].
1. Materials
-
Neutrophils or macrophage cell line
-
Purified this compound (Hld)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[13][14]
-
Microplate reader capable of measuring absorbance between 550-600 nm
2. Cell Preparation
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of culture medium. The optimal number should be determined empirically for each cell type.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
3. Treatment
-
Prepare serial dilutions of this compound in culture medium.
-
Set up triplicate wells for each condition:
-
Test Wells: Cells + this compound dilutions.
-
Viability Control: Cells + vehicle (medium only).
-
Background Control: Medium only (no cells).
-
-
Remove the old medium and add 100 µL of the prepared treatments to the wells.
-
Incubate the plate at 37°C for the desired exposure period.
4. Assay Procedure
-
After incubation, add 10-20 µL of MTT Reagent (final concentration ~0.5 mg/mL) to each well, including controls[8].
-
Return the plate to the incubator for 2-4 hours, allowing intracellular purple formazan crystals to form.
-
Visually confirm the formation of punctate purple precipitates within the cells using a microscope.
-
Add 100-150 µL of Solubilization Solution to each well[8][14].
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to 2 hours (or overnight, depending on the solubilizing agent) to ensure complete dissolution of the formazan crystals[14].
5. Data Analysis
-
Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm or 590 nm)[8][9][14].
-
Subtract the background absorbance (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Test Sample / Absorbance of Viability Control) x 100
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the cytotoxic effects of staphylococcal hemolysins.
Table 1: Cytotoxicity of this compound (Hld)-Loaded Membrane Vesicles (MVs) on Macrophages Data sourced from a study on RAW264.7 macrophages treated with MVs from S. aureus RN4220 (wtMVs) and its Hld-deficient mutant (ΔhldMVs)[15][16].
| Treatment Group | Concentration | % Cytotoxicity (LDH Release) |
| wtMVs (Hld-positive) | 1 µg/mL | ~15% |
| 2.5 µg/mL | ~25% | |
| 5 µg/mL | ~40% | |
| 10 µg/mL | ~55% | |
| ΔhldMVs (Hld-negative) | 10 µg/mL | ~20% |
| PBS Control | N/A | Baseline |
Note: Values are approximated from graphical data for illustrative purposes.
Table 2: Inflammatory Response Induced by Hld-Loaded MVs in Mice Data shows serum IL-6 levels in BALB/c mice 6 hours after intraperitoneal injection with MVs[16].
| Treatment Group | Dose (per mouse) | Serum IL-6 (pg/mL) |
| wtMVs (Hld-positive) | 20 µg | ~1200 |
| ΔhldMVs (Hld-negative) | 20 µg | ~400 |
| ΔagrAMVs (Hld-negative) | 20 µg | ~350 |
| PBS Control | N/A | <100 |
Note: Values are approximated from graphical data for illustrative purposes.
Signaling Pathways in Macrophages
Pore-forming toxins like this compound are known to activate the NLRP3 inflammasome, a key component of the innate immune system. This activation leads to inflammatory cell death (pyroptosis) and the secretion of potent pro-inflammatory cytokines. While this pathway has been extensively detailed for α-hemolysin[17][18][19], a similar mechanism is proposed for this compound.
References
- 1. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophils in innate host defense against Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemolysin - Wikipedia [en.wikipedia.org]
- 5. Staphylococcal alpha-Phenol Soluble Modulins contribute to neutrophil lysis after phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Staphylococcus aureus α-Hemolysin Mediates Virulence in a Murine Model of Severe Pneumonia Through Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Staphylococcus aureus α-Hemolysin Activates the NLRP3-Inflammasome in Human and Mouse Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Delta-Hemolysin in Bacterial Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-hemolysin (δ-hemolysin) is a peptide toxin produced by various bacterial species, most notably Staphylococcus aureus. It is a significant virulence factor that contributes to the pathogen's ability to damage host tissues and evade the immune system. This compound belongs to the family of phenol-soluble modulins (PSMs) and exhibits cytolytic activity against a wide range of host cells, including erythrocytes, leukocytes, and platelets.[1] The mechanism of action involves the formation of pores in the cell membrane, leading to cell lysis.[1] Accurate and reliable detection of this compound in bacterial culture supernatants is crucial for understanding its role in pathogenesis, for screening potential inhibitors in drug development, and for clinical diagnostics.
This document provides a detailed protocol for the quantitative and semi-quantitative detection of this compound activity in bacterial culture supernatants.
I. Quantitative Detection of this compound: Hemolysis Assay
The primary method for quantifying this compound activity is the hemolysis assay. This assay measures the ability of the bacterial supernatant to lyse red blood cells (erythrocytes), with the amount of released hemoglobin being proportional to the concentration of active this compound.[2][3]
Experimental Protocol: Quantitative Hemolysis Assay
A. Preparation of Bacterial Culture Supernatant
-
Bacterial Culture: Inoculate the bacterial strain of interest (e.g., Staphylococcus aureus) into an appropriate liquid medium (e.g., Tryptic Soy Broth - TSB). Incubate the culture under optimal conditions for toxin production (e.g., 37°C with shaking at 150 rpm for 20-24 hours).[4]
-
Supernatant Collection: Following incubation, centrifuge the bacterial culture at 10,000 x g for 30 minutes at 4°C to pellet the bacterial cells.[4]
-
Sterilization: Carefully collect the supernatant and filter it through a 0.22-µm pore size filter to remove any remaining bacteria.[4][5] The sterile supernatant can be used immediately or stored at -20°C for future analysis.[4]
B. Preparation of Erythrocyte Suspension
-
Blood Collection: Obtain fresh defibrinated blood from a suitable animal source (e.g., horse, rabbit, or human).[6] Note that erythrocyte susceptibility to this compound can vary between species.[7]
-
Washing: Wash the red blood cells (RBCs) three times with sterile, cold phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 1,000 x g for 5 minutes at 4°C between each wash to pellet the RBCs and discard the supernatant.
-
Suspension: After the final wash, resuspend the RBC pellet in cold PBS to a final concentration of 2% (v/v).[6]
C. Hemolysis Assay Procedure
-
Serial Dilutions: Prepare two-fold serial dilutions of the sterile bacterial culture supernatant in PBS in a 96-well microtiter plate.
-
Controls:
-
Incubation: Add an equal volume of the 2% erythrocyte suspension to each well containing the diluted supernatant and controls.
-
Reaction: Incubate the microtiter plate at 37°C for 30-60 minutes.[6]
-
Pelleting: After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes.
-
Measurement: Carefully transfer the supernatant from each well to a new flat-bottomed 96-well plate. Measure the absorbance of the released hemoglobin in the supernatant at a wavelength of 416 nm or 540 nm using a microplate reader.[7]
D. Data Analysis and Presentation
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
The results can be summarized in a table for easy comparison of this compound activity under different conditions or between different bacterial strains.
Table 1: Quantitative Analysis of this compound Activity in Bacterial Supernatants
| Sample ID | Dilution Factor | Absorbance (416 nm) | % Hemolysis |
| Strain A Supernatant | 1:2 | 1.852 | 95.3 |
| 1:4 | 1.531 | 78.9 | |
| 1:8 | 1.105 | 56.9 | |
| 1:16 | 0.678 | 34.9 | |
| Strain B Supernatant | 1:2 | 0.450 | 23.2 |
| 1:4 | 0.215 | 11.1 | |
| 1:8 | 0.102 | 5.2 | |
| 1:16 | 0.055 | 2.8 | |
| Positive Control (0.1% Triton X-100) | - | 1.943 | 100 |
| Negative Control (PBS) | - | 0.045 | 0 |
II. Semi-Quantitative Detection of this compound
For a more rapid and qualitative assessment of this compound production, blood agar plates can be utilized.
Experimental Protocol: Blood Agar Plate Assay
-
Plate Preparation: Prepare blood agar plates by supplementing a suitable agar base (e.g., Tryptic Soy Agar) with 5% (v/v) sterile, defibrinated blood.
-
Inoculation: Streak the bacterial strain of interest onto the surface of the blood agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Observation: Observe the plates for zones of hemolysis around the bacterial colonies. This compound typically produces a narrow, clear zone of complete hemolysis (β-hemolysis).[9][10]
Experimental Protocol: Synergistic Hemolysis Assay (CAMP-like Test)
This compound exhibits a synergistic hemolytic effect with beta-hemolysin produced by some strains of S. aureus. This can be used for its specific detection.
-
Plate Preparation: Prepare a blood agar plate as described above.
-
Inoculation: Streak a known beta-hemolysin producing strain of S. aureus (e.g., RN4220) as a single line across the center of the plate.[11]
-
Test Strain Inoculation: Streak the test strain(s) perpendicular to, but not touching, the beta-hemolysin producing strain.[11]
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Observation: An enhanced, arrow-head shaped zone of complete hemolysis will appear where the this compound from the test strain interacts with the beta-hemolysin, indicating a positive result.[11][12]
III. Visualization of Experimental Workflow and Signaling Pathway
Diagrams
Caption: Workflow for the quantitative hemolysis assay.
Caption: Mechanism of this compound-induced cell lysis.
References
- 1. Hemolysin - Wikipedia [en.wikipedia.org]
- 2. Quantitative Hemolysis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Hemolysis Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Simple and Reliable Method To Precipitate Proteins from Bacterial Culture Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Effects of Staphylococcal Alpha-, Beta-, Delta-, and Gamma-Hemolysins on Human Diploid Fibroblasts and HeLa Cells: Evaluation of a New Quantitative Assay for Measuring Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Hemolysis Test of Probiotics | Creative Enzymes [probiotic.creative-enzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of Delta-Hemolysin in Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to investigate the role of delta-hemolysin (Hld), a key virulence factor in many staphylococcal species, in the complex process of biofilm formation. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms underlying Hld's contribution to biofilm development and to aid in the discovery of novel anti-biofilm therapeutics.
This compound, encoded by the hld gene, is a small, peptide toxin that is a member of the phenol-soluble modulin (PSM) family. Its expression is intricately regulated by the accessory gene regulator (agr) quorum-sensing system, which plays a pivotal, yet complex, role in staphylococcal biofilm dynamics.[1][2][3][4] Understanding the interplay between this compound, the agr system, and biofilm formation is crucial for developing strategies to combat persistent bacterial infections.
Data Presentation: Quantitative Insights into this compound and Biofilm Formation
The following tables summarize quantitative data from studies investigating the relationship between this compound, its regulatory elements, and biofilm production.
Table 1: Correlation of agr Subtype, this compound Presence, and Biofilm Formation in S. epidermidis Endophthalmitis Isolates
| agr Subtype | Number of Isolates (n) | Percentage of Total Isolates (%) | HLD Toxin Presence (%) | Mean Biofilm Grade (0-3 scale) |
| AGR1 | 12 | 36.4 | 100 | 2.33 |
| AGR2 | 16 | 48.5 | 93.75 | 2.44 |
| AGR3 | 3 | 9.1 | 100 | 2.75 |
Data adapted from a study on S. epidermidis isolates, where biofilm production was evaluated qualitatively by staining with crystal violet and graded.[5]
Table 2: Quantification of Delta-Toxin Production in Diverse S. aureus Strains
| Strain Category | Number of Strains | Delta-Toxin Production Range (mAU²) | Median Delta-Toxin Production (mAU²) |
| All Strains | 124 | 0 - 97,234 | >8,000 |
| MSSA | Not specified | Higher than MRSA | Not specified |
| MRSA | Not specified | Lower than MSSA | Not specified |
| CC30 | Not specified | Significantly lower than average | Not specified |
| CC45 and CC121 | Not specified | Higher than average | Not specified |
This table summarizes findings from a study that used high-performance liquid chromatography (HPLC) to quantify delta-toxin levels in the supernatants of various S. aureus strains.[6]
Table 3: Effect of Lapatinib on the Expression of Genes Involved in Biofilm Formation and Virulence in S. aureus
| Gene | Gene Function | Fold Change in Expression (Lapatinib-treated vs. Control) |
| hld | This compound | Decreased |
| agrA | agr response regulator | Decreased |
| agrC | agr histidine kinase | Decreased |
| RNAIII | agr effector molecule | Decreased |
| icaA | Biofilm matrix synthesis | Decreased |
| fnbB | Fibronectin-binding protein B | Decreased |
This table presents a summary of qRT-PCR data showing the downregulation of key genes, including hld, in S. aureus following treatment with the inhibitor lapatinib.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's role in biofilm formation.
Protocol 1: Quantification of Biofilm Formation using Crystal Violet Microtiter Plate Assay
This protocol is a standard method for quantifying the total biomass of a biofilm.[9][10][11]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with 0.5% glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB supplemented with 0.5% glucose.
-
Biofilm Growth: Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully aspirate the planktonic cells from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.
Protocol 2: Quantification of this compound (hld) Gene Expression by qRT-PCR
This protocol allows for the measurement of hld gene transcription levels.[7][8]
Materials:
-
Bacterial cells grown under biofilm-forming conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for the hld gene and a reference gene (e.g., gyrB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Harvest bacterial cells from the biofilm and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for hld and the reference gene, and the qPCR master mix.
-
Real-time PCR: Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the hld gene, normalized to the expression of the reference gene.
Protocol 3: Detection of this compound Activity using Synergistic Hemolysis Assay
This is a qualitative assay to detect the production of this compound.[12][13]
Materials:
-
Bacterial strain to be tested
-
A beta-hemolysin producing strain of S. aureus (e.g., RN4220)
-
Sheep blood agar plates
Procedure:
-
Inoculation: Streak the beta-hemolysin producing S. aureus strain vertically down the center of a sheep blood agar plate.
-
Test Strain Inoculation: Streak the test strain(s) horizontally, perpendicular to the beta-hemolysin producing strain, ensuring the streaks do not touch.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Observation: Observe for an enhanced zone of hemolysis (a spade-shaped clearing) at the interface of the two streaks. This synergistic hemolysis is indicative of this compound production by the test strain.[13]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the investigation of this compound and biofilm formation.
Caption: The agr quorum-sensing pathway regulating this compound and biofilm formation.
Caption: Workflow for the Crystal Violet biofilm quantification assay.
Caption: Experimental workflow for quantifying hld gene expression via qRT-PCR.
References
- 1. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clemastine Inhibits the Biofilm and Hemolytic of Staphylococcus aureus through the GdpP Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ableweb.org [ableweb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Delta-Hemolysin Therapeutic Target Assay Development
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, largely due to its extensive arsenal of virulence factors.[1] Among these are hemolysins, which are toxins that damage host cell membranes.[2] Delta-hemolysin (Hld), also known as delta-toxin, is a small, 26-amino acid peptide toxin produced by nearly all strains of S. aureus.[1] As a member of the phenol-soluble modulin (PSM) family, it possesses broad cytolytic activity.[1][3] Unlike other hemolysins that may use specific receptors, this compound acts directly on the membrane lipid bilayer, functioning like a detergent to disrupt membrane integrity and form pores, leading to cell lysis.[3][4][5]
The expression of this compound is tightly controlled by the Accessory Gene Regulator (agr) quorum-sensing system.[1][3] Beyond its direct lytic activity, this compound is a potent pro-inflammatory molecule that can attract leukocytes and trigger mast cell degranulation, linking it to the pathology of inflammatory conditions like atopic dermatitis.[3][6] Targeting virulence factors such as this compound represents a promising "anti-virulence" therapeutic strategy. This approach aims to disarm the pathogen, reducing its ability to cause disease without exerting direct bactericidal pressure, which may slow the development of antibiotic resistance.
These application notes provide detailed protocols for robust and reproducible assays to identify and characterize inhibitors of this compound, facilitating drug discovery efforts against this important virulence factor.
Mechanism of Action and Signaling Pathway
This compound is encoded by the hld gene, which is situated within the RNAIII locus of the agr system.[1] Its production is maximal during the post-exponential growth phase.[1] The toxin is secreted without a signal peptide and acts non-specifically on a wide range of host cell membranes.[1][3] Its amphipathic, alpha-helical structure allows it to insert into the lipid bilayer, causing membrane destabilization and the formation of short-lived pores.[3][4] This disruption leads to ion influx, cell swelling, and eventual lysis.[2][7] Furthermore, this compound can activate the formyl-peptide receptor 2 (FPR2), a G-protein-coupled receptor on leukocytes, which stimulates a pro-inflammatory response, including the production of cytokines like Interleukin-8 (IL-8).[3]
Application Note 1: High-Throughput Screening for this compound Inhibitors
This section describes protocols for identifying compounds that inhibit the membrane-disrupting activity of this compound using a quantitative hemolytic assay.
Protocol 1: Quantitative Microplate-Based Hemolytic Assay
This assay quantifies the release of hemoglobin from red blood cells (RBCs) following lysis by this compound. The reduction in hemoglobin release in the presence of a test compound indicates inhibitory activity.
Materials:
-
Purified this compound protein (e.g., from IBT Bioservices)
-
Defibrinated rabbit or horse red blood cells[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well V-bottom microplates
-
Microplate reader capable of measuring absorbance at 416 nm or 540 nm[9]
Methodology:
-
RBC Preparation: Wash RBCs three times with 10 volumes of cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C between each wash.[8][9] After the final wash, resuspend the RBC pellet to a 2% (v/v) solution in PBS.[9]
-
Assay Setup:
-
In a 96-well plate, add 50 µL of PBS to all wells.
-
Add 2 µL of test compound at various concentrations to sample wells. Add 2 µL of solvent (e.g., DMSO) to control wells.
-
Add 50 µL of purified this compound diluted in PBS to all wells except the negative control (PBS only) and positive control (Triton X-100). The final concentration of this compound should be predetermined to cause sub-maximal (e.g., 80-90%) hemolysis.
-
Pre-incubate the plate at room temperature for 15 minutes to allow compounds to interact with the toxin.
-
-
Hemolysis Reaction:
-
Add 100 µL of the 2% RBC suspension to all wells.
-
For controls, add 100 µL of 1% Triton X-100 to positive control wells (100% lysis) and 100 µL of PBS to negative control wells (0% lysis).
-
Incubate the plate at 37°C for 30-45 minutes.[9]
-
-
Data Acquisition:
-
Centrifuge the plate at 800 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 416 nm or 540 nm to quantify hemoglobin release.[9]
-
-
Data Analysis: Calculate the percentage of hemolysis inhibition using the following formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)) The IC₅₀ value (the concentration of compound that inhibits 50% of hemolytic activity) can be determined by plotting % inhibition against compound concentration.
Quantitative Data Summary: Inhibition of this compound
The following table presents example data for hypothetical compounds tested for their ability to inhibit this compound-mediated hemolysis.
| Compound ID | Target | Assay Type | Result (IC₅₀) | Notes |
| Cmpd-A01 | This compound | Hemolytic Assay (Rabbit RBC) | 5.2 µM | Potent inhibitor. |
| Cmpd-A02 | This compound | Hemolytic Assay (Rabbit RBC) | 15.8 µM | Moderate inhibitor. |
| Cmpd-B01 | This compound | Hemolytic Assay (Rabbit RBC) | > 100 µM | No significant activity. |
| Cmpd-C01 | Alpha-Hemolysin | Hemolytic Assay (Rabbit RBC) | 2.1 µM | Control for specificity. |
Application Note 2: Characterizing Cellular Effects of this compound Inhibitors
After identifying potential inhibitors in a primary screen, it is crucial to validate their efficacy in more complex cellular systems and assess their ability to prevent broader cytotoxic effects.
Protocol 2: LDH Release Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. It serves as a general indicator of cytotoxicity.
Materials:
-
Human cell line (e.g., A549 lung epithelial cells, HaCaT keratinocytes, or human fibroblasts)[10]
-
Cell culture medium (e.g., DMEM or Eagle's Minimal Essential Medium) with 10% serum[10]
-
Purified this compound
-
Test compounds
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).
-
Compound and Toxin Treatment:
-
Remove the culture medium and wash cells gently with serum-free medium.
-
Add 100 µL of serum-free medium containing test compounds at desired concentrations (or solvent control) to the wells.
-
Add this compound to a final concentration known to cause significant LDH release.
-
Include controls: untreated cells (spontaneous LDH release) and cells treated with the lysis buffer from the kit (maximum LDH release).
-
-
Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C, 5% CO₂.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer an aliquot of the supernatant to a new plate.
-
Measure LDH activity according to the manufacturer's protocol for the LDH assay kit. This typically involves adding a reaction mixture and measuring the change in absorbance over time.
-
-
Data Analysis: Calculate the percentage of cytotoxicity and its inhibition by the test compound. % Cytotoxicity = 100 * (Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)
Protocol 3: IL-8 Release Assay from Leukocytes
This protocol quantifies the inhibition of the pro-inflammatory response triggered by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a neutrophil-like cell line (e.g., HL-60)
-
RPMI-1640 medium
-
Purified this compound
-
Test compounds
-
Human IL-8 ELISA kit
Methodology:
-
Cell Treatment: Plate leukocytes (e.g., 1x10⁵ cells/well) in a 96-well plate in RPMI medium.
-
Add test compounds at various concentrations, followed by this compound (at a concentration known to stimulate IL-8 production).
-
Incubate for 6-18 hours at 37°C, 5% CO₂.
-
ELISA:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and perform an IL-8 ELISA according to the kit manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve from the IL-8 standards. Use the curve to determine the concentration of IL-8 in each sample. Plot the IL-8 concentration against the test compound concentration to determine the inhibitory effect.
References
- 1. Hemolysins of Staphylococcus aureus—An Update on Their Biology, Role in Pathogenesis and as Targets for Anti-Virulence Therapy [scirp.org]
- 2. Targeting Staphylococcus aureus Toxins: A Potential form of Anti-Virulence Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 4. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? [frontiersin.org]
- 6. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolysin - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles [frontiersin.org]
- 9. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Staphylococcal Alpha-, Beta-, Delta-, and Gamma-Hemolysins on Human Diploid Fibroblasts and HeLa Cells: Evaluation of a New Quantitative Assay for Measuring Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Native Delta-Hemolysin from Staphylococcus aureus Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-hemolysin (δ-hemolysin), a peptide toxin produced by most strains of Staphylococcus aureus, is a significant virulence factor implicated in the pathogenesis of various staphylococcal infections. This toxin exhibits cytolytic activity against a broad range of host cells, including erythrocytes and mast cells. The purification of native δ-hemolysin from bacterial cultures is a critical step for its characterization, studying its mechanism of action, and for the development of potential therapeutic interventions. These application notes provide detailed protocols for the purification of native δ-hemolysin and an overview of its interaction with host cell signaling pathways.
Data Presentation: Purification of this compound
The purification of δ-hemolysin from S. aureus culture supernatants typically involves a multi-step process to achieve high purity. Below is a representative table summarizing the purification of δ-hemolysin. Please note that these values are illustrative and can vary depending on the S. aureus strain, culture conditions, and specific laboratory procedures. One study has reported obtaining as much as 200 mg of highly purified δ-hemolysin per liter of culture supernatant[1].
Table 1: Representative Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (Hemolytic Units, HU) | Specific Activity (HU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 5000 | 1,000,000 | 200 | 100 | 1 |
| Ammonium Sulfate Precipitation (40-80%) | 800 | 800,000 | 1000 | 80 | 5 |
| pH 4.5 Precipitation | 300 | 700,000 | 2333 | 70 | 11.7 |
| Hydroxyapatite Chromatography | 80 | 600,000 | 7500 | 60 | 37.5 |
| Gel Filtration Chromatography | 25 | 500,000 | 20000 | 50 | 100 |
Experimental Protocols
I. Production of this compound in S. aureus Cultures
This protocol describes the culture of S. aureus for the production of δ-hemolysin.
Materials:
-
Staphylococcus aureus strain (e.g., RN4220)
-
Brain Heart Infusion (BHI) agar plates and broth
-
Incubator at 37°C with shaking capabilities
-
Large-volume sterile culture flasks
-
Centrifuge and sterile centrifuge bottles
Protocol:
-
Streak the S. aureus strain on a BHI agar plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into a starter culture of 10 mL BHI broth and incubate at 37°C with shaking overnight.
-
Use the starter culture to inoculate a large volume (e.g., 1 L) of BHI broth in a sterile flask.
-
Incubate the large culture at 37°C for 22-24 hours with vigorous shaking.
-
Harvest the bacterial culture by centrifugation at 6,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains the secreted δ-hemolysin, and filter it through a 0.45 µm filter to remove any remaining bacteria and cellular debris.
II. Purification of this compound
The following protocols outline a multi-step purification strategy for δ-hemolysin from the culture supernatant.
Materials:
-
Filtered culture supernatant
-
Ammonium sulfate, solid
-
Magnetic stirrer and stir bar
-
Ice bath
-
Refrigerated centrifuge
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Place the culture supernatant in a beaker on a magnetic stirrer in an ice bath.
-
Slowly add solid ammonium sulfate to the stirring supernatant to achieve 40% saturation. Stir for at least 1 hour to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins. Discard the pellet.
-
To the supernatant, slowly add more solid ammonium sulfate to bring the concentration to 80% saturation. Stir for at least 1 hour.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to collect the precipitated δ-hemolysin.
-
Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
-
Dialyze the resuspended pellet against PBS overnight at 4°C to remove excess ammonium sulfate.
Materials:
-
Dialyzed protein solution from the previous step
-
1 M HCl
-
pH meter
-
Refrigerated centrifuge
-
PBS, pH 7.4
Protocol:
-
Slowly add 1 M HCl to the dialyzed protein solution to adjust the pH to 4.5.
-
Stir the solution at 4°C for 1 hour to allow for the precipitation of δ-hemolysin.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Discard the supernatant and resuspend the pellet in PBS, pH 7.4.
Materials:
-
Hydroxyapatite column
-
Chromatography system
-
Binding Buffer: 10 mM sodium phosphate, pH 6.8
-
Elution Buffer: 500 mM sodium phosphate, pH 6.8
-
Protein solution from the previous step
Protocol:
-
Equilibrate the hydroxyapatite column with Binding Buffer.
-
Load the protein solution onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of Elution Buffer (0-100%).
-
Collect fractions and assay for hemolytic activity to identify the fractions containing δ-hemolysin.
-
Pool the active fractions and dialyze against PBS.
Materials:
-
Gel filtration column (e.g., Sephadex G-100)
-
Chromatography system
-
PBS, pH 7.4
-
Pooled fractions from the previous step
Protocol:
-
Equilibrate the gel filtration column with PBS.
-
Concentrate the pooled fractions from the hydroxyapatite chromatography step.
-
Load the concentrated protein solution onto the column.
-
Elute the proteins with PBS at a constant flow rate.
-
Collect fractions and assay for hemolytic activity and protein concentration.
-
Pool the pure fractions containing δ-hemolysin.
Signaling Pathways and Experimental Workflows
This compound Purification Workflow
The following diagram illustrates the workflow for the purification of native δ-hemolysin from S. aureus cultures.
Caption: Workflow for the purification of this compound.
Signaling Pathway of this compound-Induced Mast Cell Activation
This compound is known to activate mast cells, leading to the release of inflammatory mediators. This process is initiated by the formation of pores in the mast cell membrane.
Caption: this compound-induced mast cell activation pathway.
Signaling Pathway of this compound-Induced IL-6 Production
This compound can also stimulate host cells to produce pro-inflammatory cytokines such as Interleukin-6 (IL-6).
Caption: this compound-induced IL-6 production pathway.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the purification and initial characterization of native δ-hemolysin from S. aureus. The successful purification of this toxin is essential for advancing our understanding of its role in staphylococcal pathogenesis and for the development of novel therapeutics targeting its activity. The described methods, combining precipitation and chromatographic techniques, can yield highly purified δ-hemolysin suitable for a range of downstream applications, including structural studies, functional assays, and drug screening.
References
Application Notes and Protocols for Localization Studies Using Fluorescently Labeled Delta-Hemolysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-hemolysin (δ-hemolysin), a 26-amino acid peptide toxin produced by Staphylococcus aureus, is a key virulence factor that contributes to the pathogen's ability to damage host cells.[1][2] Its amphipathic, alpha-helical structure allows it to directly interact with and disrupt cell membranes, leading to pore formation and eventual cell lysis.[1][3][4] Understanding the precise localization of this compound at the subcellular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting its activity.
These application notes provide a detailed protocol for the fluorescent labeling of this compound and its subsequent use in localization studies within cultured mammalian cells using confocal microscopy.
Data Presentation
The following tables summarize hypothetical quantitative data for the fluorescent labeling of this compound and its application in a cellular localization study. These values should be considered as a starting point and may require optimization for specific experimental conditions.
Table 1: Quantitative Summary of Fluorescent Labeling of this compound
| Parameter | Value | Method of Determination |
| Peptide Concentration (pre-labeling) | 1 mg/mL | UV-Vis Spectroscopy (A280) |
| Fluorescent Dye | FITC (Fluorescein Isothiocyanate) | - |
| Dye-to-Peptide Molar Ratio | 10:1 | Calculation |
| Labeling Efficiency | ~85% | HPLC |
| Final Concentration of Labeled Peptide | 0.5 mg/mL | UV-Vis Spectroscopy (A280 & A495) |
| Degree of Labeling (DOL) | 1.1 | Spectrophotometry |
Table 2: Example Quantitative Data from a Localization Study
| Parameter | Value | Method of Determination |
| Cell Line | HeLa (Human Cervical Adenocarcinoma) | - |
| Labeled this compound Concentration | 1 µg/mL | - |
| Incubation Time | 30 minutes | - |
| Cellular Compartment | Percentage of Total Fluorescence (%) | Image Analysis (ImageJ with Colocalization Plugin) |
| Plasma Membrane | 75% | |
| Cytoplasm | 15% | |
| Nucleus | <5% | |
| Other (e.g., endosomes) | 5% |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol describes the covalent attachment of Fluorescein Isothiocyanate (FITC), an amine-reactive fluorescent dye, to the N-terminal primary amine of this compound.
Materials:
-
This compound (synthetic or purified)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Preparation of this compound Solution:
-
Dissolve 1 mg of this compound in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Determine the precise concentration using UV-Vis spectrophotometry by measuring the absorbance at 280 nm.
-
-
Preparation of FITC Solution:
-
Immediately before use, dissolve 1 mg of FITC in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Calculate the volume of FITC stock solution required for a 10:1 molar excess of dye to peptide. The molecular weight of this compound is approximately 2978.5 g/mol , and FITC is 389.4 g/mol .
-
Slowly add the calculated volume of FITC solution to the this compound solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add Tris-HCl buffer to a final concentration of 50 mM to quench the reaction by consuming any unreacted FITC.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Labeled Peptide:
-
Separate the fluorescently labeled this compound from unreacted dye and quenching buffer salts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) with PBS as the eluent.
-
For higher purity, perform reverse-phase high-performance liquid chromatography (RP-HPLC).[][6]
-
-
Characterization of Labeled Peptide:
-
Confirm the successful labeling and purity of the FITC-delta-hemolysin conjugate by analytical RP-HPLC.
-
Verify the molecular weight of the labeled peptide using mass spectrometry.[][7]
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 495 nm.
-
Protocol 2: Localization of FITC-Delta-Hemolysin in Cultured Cells
This protocol outlines the procedure for treating cultured mammalian cells with FITC-labeled this compound and visualizing its subcellular localization using confocal microscopy.
Materials:
-
HeLa cells (or other suitable adherent cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FITC-labeled this compound
-
Hoechst 33342 (for nuclear staining)
-
Cell culture-grade PBS
-
Glass-bottom confocal dishes
-
Confocal microscope with appropriate laser lines (e.g., 488 nm for FITC, 405 nm for Hoechst) and detectors.
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a working solution of FITC-delta-hemolysin in serum-free DMEM at a final concentration of 1 µg/mL (this concentration should be optimized to observe localization without inducing rapid cell lysis).
-
Incubate the cells with the FITC-delta-hemolysin solution for 30 minutes at 37°C.
-
-
Nuclear Staining (Optional):
-
During the last 10 minutes of incubation, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL to stain the nuclei.
-
-
Live-Cell Imaging:
-
Gently wash the cells three times with warm PBS to remove unbound labeled peptide.
-
Add fresh, warm, serum-free DMEM to the dish.
-
Immediately proceed to image the cells on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images using the 488 nm laser for FITC-delta-hemolysin and the 405 nm laser for Hoechst 33342.
-
-
Image Analysis:
-
Analyze the acquired images using software such as ImageJ or Fiji.
-
Quantify the fluorescence intensity in different cellular regions (e.g., plasma membrane, cytoplasm, nucleus) to determine the localization of the labeled peptide. Co-localization analysis with membrane or organelle-specific markers can provide more detailed information.
-
Visualizations
References
- 1. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemolysins of Staphylococcus aureus—An Update on Their Biology, Role in Pathogenesis and as Targets for Anti-Virulence Therapy [scirp.org]
- 3. Frontiers | Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 6. perlan.com.pl [perlan.com.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating and Evaluating a Δ-Hemolysin Staphylococcus aureus Mutant in In Vivo Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like sepsis and pneumonia.[1] Its virulence is attributed to a vast arsenal of toxins and secreted factors, among which are the hemolysins that lyse host cells.[2][3] Delta-hemolysin (Hld), a 26-amino acid peptide encoded by the hld gene, is a significant contributor to S. aureus pathogenesis.[4] It possesses broad cytolytic activity and is a key component of the accessory gene regulator (agr) quorum-sensing system, which controls the expression of numerous virulence factors.[5]
Understanding the precise role of this compound during infection is crucial for developing novel anti-virulence therapies. The construction of isogenic this compound mutants (Δhld) allows for the direct assessment of this toxin's contribution to disease progression in relevant in vivo infection models.
These application notes provide detailed protocols for the creation of a S. aureus Δhld mutant using the robust allelic exchange method. Furthermore, we outline standard in vivo infection models to evaluate the mutant's attenuated virulence compared to its wild-type counterpart and present a summary of expected quantitative outcomes.
Data Presentation: In Vivo Virulence of S. aureus Δhld Mutant
The following table summarizes typical quantitative data obtained from in vivo infection models comparing wild-type S. aureus with a Δhld mutant. These values are illustrative and can vary based on the specific S. aureus strain, animal model, and experimental conditions.
| In Vivo Model | Parameter Measured | Wild-Type S. aureus | S. aureus Δhld Mutant | Reference |
| Murine Subcutaneous Abscess | Abscess size (mm²) at 48h | 25 ± 5 | 15 ± 4 | Hypothetical Data |
| Dermonecrosis | Present in 90% of mice | Reduced or absent | [6] | |
| Murine Sepsis (Intravenous) | Mortality Rate (%) at 72h | 80 | 40 | [6] |
| Bacterial Burden in Kidneys (CFU/g) | 1 x 10⁸ | 5 x 10⁷ | Hypothetical Data, inspired by[6] | |
| Murine Pneumonia (Intranasal) | Lung Histopathology Score | 4.5 ± 0.8 | 2.5 ± 0.6 | Hypothetical Data |
| IL-6 Levels in BALF (pg/mL) | 1200 ± 200 | 700 ± 150 | Hypothetical Data, inspired by[7] | |
| Murine Septic Arthritis | Chondrocyte Death (%) | 60 ± 10 | 40 ± 8 | Hypothetical Data, inspired by[8] |
Experimental Protocols
Protocol 1: Construction of a S. aureus Δhld Mutant via Allelic Exchange
Allelic exchange is the gold standard for creating unmarked gene deletions in S. aureus.[9] This method involves the use of a temperature-sensitive shuttle vector to facilitate homologous recombination.[9][10]
Materials:
-
S. aureus strain of interest (e.g., RN4220, USA300)
-
Escherichia coli cloning strain (e.g., DH5α)
-
Temperature-sensitive shuttle vector (e.g., pIMAY-Z)[11]
-
Restriction enzymes
-
T4 DNA Ligase
-
Taq DNA Polymerase and PCR reagents
-
Primers for amplifying upstream and downstream regions of hld
-
Chloramphenicol and Anhydrotetracycline
-
Lysostaphin
-
Brain Heart Infusion (BHI) broth and agar
-
Tryptic Soy Broth (TSB) and agar
-
Electroporator and cuvettes
Procedure:
-
Construct the Allelic Exchange Vector:
-
Amplify ~1 kb regions upstream and downstream of the hld gene from the S. aureus chromosome using PCR. Design primers with appropriate restriction sites.
-
Digest the upstream and downstream fragments and the pIMAY-Z vector with the corresponding restriction enzymes.
-
Ligate the digested fragments into the pIMAY-Z vector to create the knockout construct.
-
Transform the ligation product into E. coli and select for transformants on appropriate antibiotic plates.
-
Verify the correct construct by restriction digest and sequencing.
-
-
Transform S. aureus :
-
First Crossover (Integration):
-
Inoculate a single colony from the transformation plate into BHI broth with chloramphenicol and grow at the permissive temperature overnight.
-
Plate serial dilutions of the overnight culture onto BHI agar with chloramphenicol and incubate at the non-permissive temperature (e.g., 37°C) to select for single-crossover integrants.[10]
-
Confirm plasmid integration into the chromosome by PCR using primers flanking the integration site.
-
-
Second Crossover (Excision):
-
Inoculate a confirmed single-crossover integrant into TSB without antibiotic selection and incubate at the permissive temperature to facilitate plasmid excision.[10]
-
To induce the counter-selection marker on pIMAY-Z, passage the culture in TSB containing anhydrotetracycline.
-
Plate serial dilutions onto BHI agar with anhydrotetracycline to select for cells that have lost the plasmid.
-
-
Screen for Δhld Mutants:
-
Patch colonies from the counter-selection plates onto BHI agar with and without chloramphenicol to identify colonies that have lost the plasmid (chloramphenicol sensitive).
-
Perform colony PCR on chloramphenicol-sensitive colonies using primers that flank the hld gene to identify mutants with the desired deletion (smaller PCR product compared to wild-type).
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Further verify the loss of this compound production through a hemolysis assay on blood agar plates or by HPLC.[13]
-
Protocol 2: Murine Subcutaneous Abscess Model
This model is used to assess the ability of S. aureus to cause skin and soft tissue infections.
Materials:
-
6-8 week old BALB/c mice
-
Wild-type S. aureus and Δhld mutant strains
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Bacterial Preparation:
-
Grow wild-type and Δhld mutant S. aureus to mid-log phase in TSB.
-
Wash the bacterial cells twice with sterile PBS and resuspend to a final concentration of 1 x 10⁸ CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the flank of each mouse.
-
Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved flank. A control group should be injected with sterile PBS.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for signs of illness and measure the abscess size using calipers (length x width) for up to 7 days.
-
At designated time points, euthanize a subset of mice.
-
Excise the abscesses for histological analysis and to determine the bacterial burden by homogenizing the tissue, serially diluting, and plating on TSB agar.
-
Protocol 3: Murine Sepsis Model
This model evaluates the systemic virulence of S. aureus.
Materials:
-
6-8 week old C57BL/6 mice
-
Wild-type S. aureus and Δhld mutant strains
-
PBS
-
Syringes and needles (30G)
Procedure:
-
Bacterial Preparation:
-
Prepare bacterial inocula as described in Protocol 2, adjusting the final concentration to 5 x 10⁸ CFU/mL.
-
-
Infection:
-
Inject 100 µL of the bacterial suspension (5 x 10⁷ CFU) intravenously via the tail vein.
-
-
Monitoring and Evaluation:
-
Monitor the mice at least twice daily for signs of sepsis (e.g., lethargy, ruffled fur, hunched posture) and record survival for up to 5 days.
-
For bacterial burden analysis, euthanize a subset of mice at 24 and 48 hours post-infection.
-
Aseptically harvest organs (kidneys, liver, spleen), homogenize the tissues, and plate serial dilutions to determine CFU counts.
-
Visualizations
Caption: Workflow for creating and testing a Δhld mutant.
Caption: Potential signaling effects of this compound.
Caption: Rationale for using a Δhld mutant in virulence studies.
References
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemolysins of Staphylococcus aureus—An Update on Their Biology, Role in Pathogenesis and as Targets for Anti-Virulence Therapy [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the delta-lysin gene (hld) in the regulation of virulence genes by the accessory gene regulator (agr) in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of virulence factors with induced mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Septic arthritis in an in vivo murine model induced by Staphylococcus aureus : a comparison between actions of the haemolysin toxin and the effects of the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From cloning to mutant in 5 days: rapid allelic exchange in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genetic manipulation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purifying Recombinant Delta-Hemolysin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant delta-hemolysin.
Troubleshooting Guide
This guide is designed to help researchers identify and solve common issues in their purification workflow.
Problem 1: Low or No Expression of Recombinant this compound
Q: I am not seeing any expression of my recombinant this compound on a Western blot or SDS-PAGE. What could be the issue?
A: Low or no expression can stem from several factors, from the expression vector to the culture conditions. Here are some common causes and potential solutions:
-
Codon Optimization: Ensure the gene sequence of your this compound construct is optimized for your expression host (e.g., E. coli).
-
Promoter Strength and Induction: Verify that you are using a suitable promoter and that the induction conditions (e.g., IPTG concentration, induction temperature, and duration) are optimized.[1]
-
Culture Conditions: Factors such as growth temperature, aeration, and media composition can significantly impact protein expression. Lowering the growth temperature (e.g., 18-25°C) after induction can sometimes improve the expression of soluble protein.[1]
-
Plasmid Integrity: Confirm the integrity of your expression plasmid through sequencing to ensure there are no mutations or deletions.
Problem 2: Recombinant this compound is Expressed but Forms Inclusion Bodies
Q: My this compound is expressing at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I obtain soluble protein?
A: Inclusion body formation is a very common challenge when overexpressing proteins in bacterial hosts. Here’s how you can address this:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the culture temperature after induction can slow down protein synthesis, allowing more time for proper folding.[1]
-
Lower Inducer Concentration: Decreasing the concentration of the inducing agent (e.g., IPTG) can also reduce the rate of protein expression and potentially increase the proportion of soluble protein.[1]
-
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
-
Purification from Inclusion Bodies: If optimizing expression for soluble protein is unsuccessful, you can purify the protein from inclusion bodies. This involves isolating the inclusion bodies, solubilizing the protein with denaturants, and then refolding it into its active conformation.[1]
Problem 3: Low Yield of Purified Recombinant this compound
Q: I am able to purify some this compound, but the final yield is very low. How can I improve it?
A: Low yield can be a multi-faceted issue. Consider the entire purification workflow to identify potential bottlenecks:
-
Inefficient Cell Lysis: Ensure complete cell lysis to release the inclusion bodies or soluble protein. Sonication or high-pressure homogenization are common methods.
-
Loss During Inclusion Body Washing: While washing inclusion bodies is necessary to remove contaminants, overly harsh washing steps can lead to the loss of your target protein.
-
Suboptimal Solubilization and Refolding: The efficiency of solubilization and, critically, the refolding process, directly impacts the final yield of active protein. Extensive optimization of the refolding buffer composition and refolding method (e.g., dialysis, dilution) is often required.[2]
-
Chromatography Issues:
-
Resin Choice: Select an appropriate chromatography resin based on the properties of this compound.
-
Binding/Elution Conditions: Optimize the pH, ionic strength, and elution conditions for your chromatography steps to ensure efficient binding and recovery of your protein.
-
Problem 4: Purified this compound Shows Heterogeneity
Q: My purified this compound shows multiple bands on a gel or has inconsistent activity. Why is it heterogeneous?
A: this compound is known to exist in multiple molecular forms, which can contribute to heterogeneity in purified samples.[3]
-
N-formylmethionine: Recombinant proteins expressed in E. coli often retain the N-terminal formylmethionine, which can be heterogeneous if the formylation is incomplete or if there is partial processing.[4]
-
Aggregation: The purified protein may exist in various aggregation states, from monomers to larger oligomers.[3] Size exclusion chromatography can be used to separate different aggregation states.
-
Proteolytic Degradation: The protein may be susceptible to degradation by host cell proteases. Adding protease inhibitors during purification can help mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for purified recombinant this compound?
Q2: What are the most common methods for purifying this compound?
A2: Several methods have been successfully used to purify this compound, including:
-
Adsorption to hydroxyapatite followed by dialysis. [3]
-
Ammonium sulfate fractionation and precipitation. [6]
-
Chromatography techniques such as:
For recombinant this compound, affinity chromatography (e.g., using a His-tag) is a common initial purification step, often followed by one or more of the methods listed above for polishing.
Q3: How can I confirm the activity of my purified recombinant this compound?
A3: The primary activity of this compound is its ability to lyse red blood cells. A hemolytic assay is the standard method to confirm its biological activity. This typically involves incubating serial dilutions of the purified protein with a suspension of red blood cells (e.g., from rabbit or sheep) and measuring the release of hemoglobin spectrophotometrically.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the purification of hemolysins. Note that specific values for recombinant this compound may vary and require empirical determination.
| Parameter | Value | Source |
| Purification Yield | ||
| Hemolysin from S. aureus | 1.16% | [5] |
| Inclusion Body Solubilization | ||
| Guanidine Hydrochloride | 6-8 M | [8] |
| Urea | 6-8 M | [8][9] |
| Refolding Methods | ||
| Dialysis | Gradual removal of denaturant | [2] |
| Rapid Dilution | 10-100 fold dilution into refolding buffer | [2] |
| On-column Refolding | Protein refolds while bound to a chromatography resin | [2][9] |
Experimental Protocols
Protocol 1: Isolation and Washing of Inclusion Bodies
This protocol provides a general procedure for isolating and washing inclusion bodies from E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
-
Inclusion Body Collection:
-
Centrifuge the cell lysate at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant containing the soluble proteins.
-
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., Lysis buffer with 1% Triton X-100) to remove membrane contaminants.[10]
-
Centrifuge as in step 2 and discard the supernatant.
-
Repeat the wash step with a high salt buffer (e.g., Lysis buffer with 1 M NaCl) to remove contaminating nucleic acids and proteins.[10]
-
Perform a final wash with a buffer without detergent or high salt (e.g., Lysis buffer) to remove residual contaminants.
-
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol outlines the steps for solubilizing and refolding this compound from purified inclusion bodies.
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6-8 M Guanidine Hydrochloride or Urea, and a reducing agent like 10 mM DTT).[8][9]
-
Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until the pellet is fully dissolved.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding by Dialysis (Example):
-
Transfer the solubilized protein solution to a dialysis cassette or tubing with an appropriate molecular weight cutoff.
-
Dialyze against a refolding buffer with a gradually decreasing concentration of the denaturant. For example:
-
Dialysis 1 (4-6 hours): Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine) with 4 M Urea.
-
Dialysis 2 (4-6 hours): Refolding buffer with 2 M Urea.
-
Dialysis 3 (4-6 hours): Refolding buffer with 1 M Urea.
-
Dialysis 4 (overnight): Refolding buffer without Urea.
-
-
After dialysis, centrifuge the refolded protein solution to remove any aggregated protein. The soluble, refolded protein is in the supernatant and ready for further purification.
-
Visual Workflow and Diagrams
Troubleshooting Workflow for Recombinant this compound Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of recombinant this compound.
Caption: Troubleshooting workflow for recombinant this compound purification.
Logical Relationship of Inclusion Body Processing
This diagram shows the sequential steps involved in recovering active protein from inclusion bodies.
References
- 1. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechrep.ir [biotechrep.ir]
- 3. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of three methods for the purification of the delta haemolysin of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of an immunologically distinct this compound from a canine strain of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. bio-rad.com [bio-rad.com]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Technical Support Center: Troubleshooting Low Yield of Delta-Hemolysin Production
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the production of delta-hemolysin in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield sometimes low?
This compound (δ-hemolysin), encoded by the hld gene, is a small, peptide toxin produced by Staphylococcus aureus. It plays a role in the bacterium's virulence by causing cytolysis in a wide range of host cells.[1] Low yield is a common issue and can be attributed to several factors including suboptimal bacterial growth conditions, mutations in key regulatory systems, or issues with the experimental procedures used for its quantification.
Q2: What is the primary regulatory pathway controlling this compound production?
The primary regulatory pathway is the Accessory Gene Regulator (agr) quorum-sensing system.[1] The hld gene is located within the coding sequence of RNAIII, the effector molecule of the agr system.[2] Therefore, a functional agr system is crucial for the transcription of RNAIII and subsequent translation of this compound.[3]
Q3: Can the presence of other hemolysins affect the measurement of this compound activity?
Yes, particularly β-hemolysin. Some studies have shown that the expression of β-hemolysin can inhibit the hemolytic activity of α-hemolysin, and it's important to consider the hemolytic profile of your specific S. aureus strain. While this interaction is more documented with α-hemolysin, the presence of other hemolysins can complicate the interpretation of simple hemolysis assays.
Q4: My S. aureus culture is growing well, but I'm not seeing any this compound activity. What could be the cause?
High bacterial density does not always correlate with high toxin production. Several factors could be at play:
-
Silent agr mutations: Your strain may have acquired a mutation in the agr locus (agrA, agrC, etc.), leading to a non-functional quorum-sensing system and consequently, no RNAIII or this compound production.[4] Such mutations are known to arise spontaneously in laboratory cultures.
-
Suboptimal induction of agr: The agr system is typically activated at a high cell density. If the culture is harvested too early, the system may not be fully active.
-
Inappropriate culture media: The composition of the growth medium can significantly impact toxin production. For instance, the presence of fermentable sugars can lower the pH of the medium and inhibit toxin synthesis.
Q5: What are the optimal culture conditions for maximizing this compound yield?
Optimizing culture conditions is a critical step. Key parameters to consider are summarized in the table below.
Data Presentation: Optimizing Culture Conditions for this compound Production
| Parameter | Optimal Range/Condition | Rationale & Notes |
| Temperature | 37-40°C | While S. aureus can grow over a wider range, toxin production is generally optimal at or slightly above normal body temperature. |
| pH | 7.0-7.5 | A neutral to slightly alkaline pH is ideal for both growth and toxin production. Acidic conditions, which can result from the fermentation of sugars, are known to suppress toxin synthesis. |
| Aeration | Aerobic (shaking culture) | Good aeration promotes robust bacterial growth and generally leads to higher toxin yields compared to static or anaerobic conditions. |
| Growth Phase | Late exponential to stationary phase | The agr quorum-sensing system is activated at high cell density, so harvesting during this phase is crucial for maximal RNAIII and this compound expression. |
| Culture Medium | Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) | These are rich media that support the high-density growth required for agr activation. Avoid media with high concentrations of fermentable sugars like glucose. |
| Carbon Dioxide | Up to 10% CO₂ | Some studies have shown that elevated CO₂ can enhance this compound production, though levels above 20% may become inhibitory. |
Troubleshooting Guide
Problem: Low or no detectable this compound in culture supernatant.
This troubleshooting guide will walk you through a series of steps to identify the potential cause of low this compound yield.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The agr quorum-sensing circuit regulating this compound.
Caption: Workflow for this compound production and analysis.
Caption: A decision tree for troubleshooting low this compound yield.
Experimental Protocols
Protocol 1: Hemolysis Assay for this compound Activity
This protocol provides a method for the semi-quantitative assessment of this compound activity based on the lysis of red blood cells.
Materials:
-
Culture supernatant containing this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fresh rabbit or horse red blood cells (RBCs)
-
1% Triton X-100 in PBS (positive control)
-
Sterile PBS (negative control)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare RBCs: Wash the RBCs three times with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet in fresh PBS. After the final wash, resuspend the RBCs to a 2% (v/v) solution in PBS.
-
Serial Dilutions: Perform serial two-fold dilutions of the culture supernatant in PBS in a 96-well plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the diluted supernatant, positive control, and negative control.
-
Incubate: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.
-
Read Absorbance: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 416 nm or 541 nm, which corresponds to the release of hemoglobin.
-
Calculate Percent Hemolysis: Percent Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Protocol 2: Western Blot for this compound Detection
This protocol allows for the specific detection of the this compound peptide in culture supernatants.
Materials:
-
Culture supernatant
-
Tris-Tricine gels (suitable for small peptides)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-delta-hemolysin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Concentrate the culture supernatant using a centrifugal filter with an appropriate molecular weight cutoff (e.g., <3 kDa). Mix the concentrated sample with Laemmli or Tricine sample buffer.
-
Electrophoresis: Load the samples onto a Tris-Tricine polyacrylamide gel and run according to the manufacturer's instructions.
-
Transfer: Transfer the separated peptides to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-delta-hemolysin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: HPLC for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a robust method for the accurate quantification of this compound.
Materials:
-
Filtered culture supernatant (0.22 µm filter)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Purified this compound standard
Procedure:
-
Sample Preparation: Centrifuge the S. aureus culture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection Wavelength: 214 nm
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-35 min: Linear gradient to 35% A, 65% B
-
35-40 min: Linear gradient to 5% A, 95% B
-
40-45 min: Hold at 5% A, 95% B
-
45-50 min: Return to 95% A, 5% B
-
-
-
Quantification: Create a standard curve by injecting known concentrations of the purified this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve. The formylated and deformylated versions of delta-toxin may appear as distinct peaks.
References
Technical Support Center: Preventing Aggregation of Purified Delta-Hemolysin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified delta-hemolysin.
Troubleshooting Guides
Issue: Precipitate observed in purified this compound solution after storage.
Possible Cause: Aggregation of this compound due to suboptimal storage conditions. This compound is known to be molecularly heterogeneous and can form aggregates.[1]
Solutions:
-
Optimize Storage Buffer:
-
Phosphate-Buffered Saline (PBS): Purified this compound can be stored in PBS. One supplier provides the purified protein in a PBS solution.
-
Low Molarity Phosphate Buffer with Salt: For other toxins, a buffer containing 10 mM sodium phosphate and 150 mM NaCl at pH 6.0 has been used as a baseline for stability studies. Consider this as a starting point for optimization.
-
-
Incorporate Stabilizing Additives:
-
Cryoprotectants: For frozen storage, adding cryoprotectants like glycerol (at a final concentration of 25-50%) can prevent the formation of ice crystals and subsequent protein denaturation and aggregation.
-
Sugars: Sugars such as sucrose or trehalose can also act as stabilizers.
-
-
Control Protein Concentration:
-
This compound exhibits concentration-dependent aggregation, with isodesmic aggregation occurring at concentrations above 2 mM.[2]
-
Maintain a low protein concentration, ideally below 1 mg/mL, during storage to minimize the risk of aggregation.
-
-
Optimize Storage Temperature:
-
Long-term Storage: For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C.
-
Short-term Storage: For short-term storage (a few days to weeks), 4°C may be suitable, but aggregation can still occur. It is recommended to store at -20°C for better preservation.
-
Issue: Reduced hemolytic activity of the purified this compound over time.
Possible Cause: Formation of soluble or insoluble aggregates, leading to a decrease in the concentration of active, monomeric toxin.
Solutions:
-
Assess Aggregation State:
-
Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to analyze the oligomeric state of your purified protein.
-
A simple UV-based method can also be used to calculate an "Aggregation Index" by examining the ratio of protein absorbance at 280 nm versus 350 nm. An increase in this ratio indicates the presence of light-scattering aggregates.[3]
-
-
Solubilization of Aggregates (with caution):
-
Low concentrations of non-denaturing detergents can sometimes help to solubilize protein aggregates. However, the effect of detergents on this compound activity must be carefully validated.
-
-
Review and Optimize Purification Protocol:
-
Aggregation can be initiated during the purification process. Ensure that buffers used throughout the purification process are optimized for stability.
-
Consider performing purification steps at low temperatures (4°C) to minimize aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation?
This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions.[4] This property, which is crucial for its membrane-disrupting activity, also makes it prone to self-association in aqueous solutions to minimize the exposure of its hydrophobic surfaces to the polar solvent. This self-association leads to the formation of aggregates.
Q2: What is a recommended starting buffer for storing purified this compound?
A common and recommended starting buffer is phosphate-buffered saline (PBS) at a neutral pH . For long-term storage, especially at -20°C or -80°C, supplementing the PBS with a cryoprotectant like 25-50% glycerol is advisable.
Q3: How can I monitor the aggregation of my this compound sample?
Several biophysical techniques can be employed to monitor protein aggregation:
-
Size-Exclusion Chromatography (SEC): Separates proteins based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[3]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing information on the presence of aggregates.
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon aggregation can be monitored by fluorescence spectroscopy.
-
Extrinsic Dye-Binding Fluorescence Assays: Dyes that bind to exposed hydrophobic regions of aggregated proteins can be used to quantify aggregation.[3]
Q4: Can I use detergents to prevent this compound aggregation?
While non-denaturing detergents can be used to prevent aggregation of some proteins, their use with this compound should be approached with caution. This compound's function involves interacting with lipid membranes, and detergents can interfere with its activity. If you choose to use detergents, start with very low concentrations and validate the hemolytic activity of the protein.
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is based on a method for obtaining highly purified staphylococcal this compound.[1]
-
Adsorption: Apply the culture supernatant containing this compound to a hydroxyapatite column.
-
Elution: Selectively elute the bound this compound from the column.
-
Dialysis: Perform exhaustive dialysis of the eluted fraction against water to remove salts and small molecule contaminants.
-
Concentration: Concentrate the dialyzed solution using methods like dialysis against polyvinylpyrrolidone or polyethylene glycol 20,000.
-
Final Dialysis: Perform a final dialysis step against water.
Note: To minimize aggregation during this process, it is recommended to work at 4°C and to handle the purified protein at low concentrations.
Quantitative Data Summary
The following table provides a summary of factors influencing protein stability and recommended conditions for preventing aggregation, based on general protein stability principles and information available for toxins.
| Parameter | Recommended Condition | Rationale |
| Protein Concentration | < 1 mg/mL | Reduces the likelihood of intermolecular interactions and aggregation.[2] |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Minimizes molecular motion and degradation processes. |
| pH | Neutral (e.g., PBS pH 7.4) | Maintains the native charge distribution and conformation. |
| Additives | 25-50% Glycerol (for freezing) | Acts as a cryoprotectant, preventing damage from ice crystals. |
| Sucrose/Trehalose | Can stabilize protein structure. |
Visualizations
Caption: A logical workflow for optimizing the storage conditions of purified this compound.
Caption: A diagram illustrating the factors that can lead to the aggregation of this compound.
References
Technical Support Center: Optimizing Delta-Hemolysin Hemolytic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in delta-hemolysin hemolytic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent results in my this compound hemolytic assay?
A1: Variability in this compound hemolytic assays can stem from several sources. Key factors include the choice and preparation of erythrocytes, the specific assay conditions, and the biological properties of the this compound itself. A recent study highlighted that the species of the blood source can lead to up to a fourfold difference in hemolytic effect.[1][2][3] Additionally, the concentration of erythrocytes and the duration of incubation significantly impact the measured hemolysis.[1][2][3]
Q2: How does the choice of erythrocytes affect the assay?
A2: this compound is active against erythrocytes from a wide range of animal species.[4] However, the sensitivity of these erythrocytes to the toxin can vary significantly. For instance, rabbit red blood cells are noted to be more susceptible to delta-toxin, which is why they are often used to test for reduced hemolysis.[5] It is crucial to maintain consistency in the source and preparation of erythrocytes throughout your experiments to ensure reproducibility.
Q3: Can components in my sample interfere with the assay?
A3: Yes, various substances can inhibit or enhance this compound activity. The toxin is inactivated by certain phospholipids and normal sera.[4] Conversely, specific saturated, straight-chain fatty acids (those with 13 to 19 carbons) can increase its activity.[6] It's important to be aware of the composition of your sample and potential interacting components.
Q4: My this compound preparation shows molecular heterogeneity. Will this affect my assay?
A4: Yes, purified this compound can be molecularly heterogeneous, containing both acidic fibrous and basic granular components with different molecular weights.[4] This inherent variability in the toxin preparation can contribute to inconsistent assay results. It is advisable to characterize your this compound preparation to understand its composition.
Q5: How does the genetic background of the Staphylococcus aureus strain impact this compound production?
A5: Delta-toxin production is a strain-specific phenotype.[5] It is regulated by the accessory gene regulator (agr) quorum-sensing system.[7] Different agr groups can exhibit significant differences in toxin production.[5] For example, MRSA strains have been found to have lower delta-toxin levels than MSSA strains.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background hemolysis in negative control | - Erythrocytes are fragile due to improper handling or storage.- Contamination of reagents. | - Handle erythrocytes gently during washing steps.- Use fresh erythrocytes.- Ensure all buffers and reagents are sterile and endotoxin-free. |
| Low or no hemolysis with positive control | - Inactive this compound.- Incorrect assay setup (e.g., temperature, incubation time).- Use of an inappropriate detergent for 100% lysis control. | - Verify the activity of your this compound stock.- Optimize incubation time and temperature. Lysis is generally proportional to the incubation temperature and can be complete within 8 minutes.[6]- Use a consistent and effective detergent for the positive control. The choice of detergent can cause up to a 2.7-fold difference in calculated hemolysis.[1][2][3] |
| High variability between replicates | - Inconsistent erythrocyte concentration.- Pipetting errors.- Temperature fluctuations during incubation.- Use of whole blood instead of washed erythrocytes. | - Ensure a homogenous suspension of erythrocytes before aliquoting.- Use calibrated pipettes and proper pipetting techniques.- Use a temperature-controlled incubator.- Use washed erythrocytes to remove interfering plasma components. Testing in whole blood can significantly reduce the hemolytic activity of test compounds.[3] |
| Unexpected enhancement or inhibition of hemolysis | - Presence of fatty acids, phospholipids, or serum components in the sample. | - Analyze the sample composition for known enhancers (certain fatty acids) or inhibitors (phospholipids, serum).[4][6]- Include appropriate vehicle controls in your experiment. |
| Difficulty detecting this compound activity on agar plates | - Low this compound production by the test strain.- Inappropriate agar medium or blood source. | - Use the synergistic hemolysis method by streaking the test strain perpendicular to a beta-hemolysin-producing S. aureus strain (e.g., RN4220). An enhanced zone of hemolysis will appear at the intersection.[8][9]- Use Tryptic Soy Agar (TSA) with 5% sheep or rabbit blood for optimal visualization.[5] |
Experimental Protocols
Quantitative Broth-Based Hemolytic Assay
This protocol describes a method to quantify the hemolytic activity of this compound in a liquid format.[10]
-
Preparation of Erythrocytes:
-
Collect whole blood (e.g., from rabbits) in a tube containing an anticoagulant (e.g., heparin).[11]
-
Wash the red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS) by centrifugation at 1,000 x g for 5 minutes at 4°C.[11]
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).[11]
-
-
Assay Procedure:
-
Prepare serial dilutions of your this compound sample in PBS in a 96-well microtiter plate.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs with 1% Triton X-100).[11]
-
Incubate the plate at 37°C for 30-60 minutes.[11]
-
Centrifuge the plate at 8,000 x g for 10 seconds to pellet the intact RBCs.[11]
-
Transfer the supernatant to a new plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 540 nm or 416 nm using a spectrophotometer to quantify hemoglobin release.[11]
-
Calculate the percentage of hemolysis using the following formula:[11] % Hemolysis = [(OD of sample - OD of negative control) / (OD of positive control - OD of negative control)] x 100
-
Semi-Quantitative Agar-Based Hemolytic Assay
This method is used for visualizing and comparing the hemolytic activity of different bacterial strains.
-
Plate Preparation:
-
Prepare Tryptic Soy Agar (TSA) and supplement it with 5% defibrinated sheep or rabbit blood.[5]
-
Pour the blood agar into sterile petri dishes.
-
-
Inoculation:
-
Culture the S. aureus strains to be tested overnight in Tryptic Soy Broth (TSB).[5]
-
Spot a small volume (e.g., 5 µl) of the overnight culture onto the blood agar plate.
-
-
Incubation and Observation:
Data Summary
Table 1: Factors Influencing this compound Activity
| Factor | Effect on Activity | Reference |
| Saturated Fatty Acids (13-19 carbons) | Increase | [6] |
| Saturated Fatty Acids (21-23 carbons) | Inhibit | [6] |
| Phospholipids | Inhibit | [4] |
| Normal Sera | Inhibit | [4] |
| Proteolytic Enzymes | Inactivate | [4] |
| Ca2+, Mg2+, citrate, EDTA, cysteine | No effect | [4] |
Table 2: Variables Contributing to Assay Inconsistency
| Variable | Observed Impact on Results | Reference |
| Erythrocyte Species | Up to 4-fold difference in hemolysis | [1][2][3] |
| Detergent for Positive Control | Up to 2.7-fold difference in calculated hemolysis | [1][2][3] |
| Erythrocyte Concentration | Increased hemolysis with higher concentrations | [1][2][3] |
| Incubation Time | Increased hemolysis with longer incubation | [1][2][3] |
| Use of Whole Blood vs. Washed Erythrocytes | Significantly reduced hemolytic activity in whole blood | [3] |
Visual Guides
Caption: Workflow for a quantitative this compound hemolytic assay.
Caption: Key factors contributing to variability in hemolytic assays.
Caption: Simplified regulation of this compound production via the agr system.
References
- 1. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.uvm.edu [primo.uvm.edu]
- 3. mdpi.com [mdpi.com]
- 4. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of fatty acids on Staphylococcus aureus delta-toxin hemolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Delta-hemolytic activity. [bio-protocol.org]
- 10. Quantitative Hemolysis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delta-Hemolysin Cytotoxicity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their delta-hemolysin cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound cytotoxicity?
A1: this compound is a phenol-soluble modulin peptide that exhibits broad cytolytic activity through a multi-faceted mechanism that does not rely on a specific cellular receptor.[1][2] Its amphipathic, alpha-helical structure allows it to directly interact with cell membranes.[1][3] The proposed mechanisms of action are:
-
Pore Formation: this compound monomers can aggregate on the cell surface to form transmembrane pores, leading to the leakage of cellular contents and necrotic cell death.[4]
-
Membrane Destabilization: It can bind to the cell surface and alter the membrane curvature, which destabilizes the plasma membrane.[4]
-
Detergent-like Activity: At higher concentrations, this compound can act as a detergent, solubilizing the cell membrane.[4]
Q2: Which cell types are susceptible to this compound?
A2: this compound has a broad range of target cells due to its non-specific, membrane-acting nature.[1] Susceptible cells include:
-
Erythrocytes: Red blood cells from various species, including horses, rabbits, and humans, are susceptible to lysis.[5][6] Rabbit erythrocytes are noted to be particularly sensitive.[6]
-
Immune Cells: It is active against human peripheral mononuclear cells, neutrophils, and macrophages.[5]
-
Mast Cells: this compound is a potent activator of mast cells, inducing degranulation.[1][6][7][8]
Q3: What is the recommended buffer for a this compound cytotoxicity assay?
A3: For hemolysis assays, Phosphate Buffered Saline (PBS) is the most commonly used and recommended buffer.[5][6][9] For experiments involving cultured mammalian cells, standard cell culture media (e.g., RPMI-1640) is used, often without serum during the toxin exposure period to avoid interference.[9][10]
Q4: What are the typical starting concentrations and incubation times for a this compound cytotoxicity experiment?
A4: These parameters are highly dependent on the cell type and the specific assay being performed. Based on available data:
-
For hemolysis assays with horse red blood cells, a starting concentration of 250 µg/mL with serial dilutions and an incubation time of 45 minutes at 37°C is recommended.[5]
-
For cultured cells like the RAW264.7 macrophage cell line, concentrations in the range of 5-20 µg/mL for 6 hours have been used.[9]
-
For human mast cells (HMC-1 line), concentrations ranging from 0.1 µg/mL to 200 µg/mL for 3 hours have been tested to measure tryptase and LDH release.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound cytotoxicity experiments based on cell type.
Table 1: Hemolysis Assay Parameters
| Cell Type | Toxin Concentration | Incubation Time | Temperature | Measurement |
| Horse Red Blood Cells | Starting at 250 µg/mL with 2-fold serial dilutions | 45 minutes | 37°C | OD at 416 nm |
| Rabbit Red Blood Cells | 1-10 µg/mL | 30 minutes | 37°C | OD at 540 nm |
Table 2: Cultured Cell Cytotoxicity Assay Parameters
| Cell Line | Assay Type | Toxin Concentration | Incubation Time |
| RAW264.7 (macrophages) | CCK-8 / LDH Release | 5, 10, and 20 µg/mL | 6 hours |
| HMC-1 (human mast cells) | Tryptase / LDH Release | 0.1 - 200 µg/mL | 3 hours |
| Human Peripheral Mononuclear Cells | Lysis Assay | Assay-dependent | Assay-dependent |
Experimental Protocols
Protocol 1: Hemolysis Assay with Erythrocytes
This protocol is adapted for determining the hemolytic activity of this compound on red blood cells (RBCs).
Materials:
-
Purified this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Freshly collected red blood cells (e.g., horse or rabbit)
-
1% Triton X-100 in PBS (Positive Control)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare RBCs: Wash the RBCs three times with cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C. After the final wash, resuspend the RBC pellet to a 2% (v/v) concentration in PBS.[9]
-
Prepare Toxin Dilutions: Prepare a 2-fold serial dilution of this compound in PBS, starting from a concentration of 250 µg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of each toxin dilution to triplicate wells.
-
Controls:
-
Negative Control: Add 50 µL of PBS to three wells.
-
Positive Control: Add 50 µL of 1% Triton X-100 to three wells.
-
-
Incubation: Add 50 µL of the 2% RBC suspension to all wells. Mix gently and incubate the plate at 37°C for 30-45 minutes.[9]
-
Pellet RBCs: Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Measure Hemolysis: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 416 nm or 540 nm.[9]
-
Calculate Percent Hemolysis: % Hemolysis = [(OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control)] * 100
Protocol 2: LDH Cytotoxicity Assay with Cultured Cells
This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells.
Materials:
-
Adherent or suspension cells (e.g., RAW264.7 macrophages)
-
Complete culture medium
-
Serum-free culture medium
-
Purified this compound
-
LDH cytotoxicity assay kit
-
96-well tissue culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare Toxin Dilutions: Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentration.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the 2x toxin dilutions to the respective wells.
-
Controls: Include wells with serum-free medium only (Negative Control) and wells with lysis buffer provided in the kit (Positive Control).
-
-
Incubation: Incubate the plate for the desired time (e.g., 6 hours) at 37°C in a CO₂ incubator.[9]
-
Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell supernatant to a new plate and adding the reaction mixture.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate Percent Cytotoxicity: % Cytotoxicity = [(OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control)] * 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background hemolysis in negative control | Mechanical lysis of RBCs during handling. | Handle RBCs gently. Avoid vigorous pipetting or vortexing. Ensure proper centrifugation speeds. |
| Contamination of buffers or reagents. | Use sterile, endotoxin-free PBS and reagents. | |
| Spontaneous lysis of aged RBCs. | Use freshly collected red blood cells for each experiment. | |
| Low or no cytotoxicity observed | Inactive this compound. | Ensure proper storage of the toxin (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect toxin concentration. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration range. | |
| Serum interference (for cultured cells). | Perform the assay in serum-free medium as serum components can inhibit toxin activity. | |
| Bacterial interference with LDH assay. | Some bacteria can produce proteases that degrade LDH or alter the pH of the medium. Consider using a modified intracellular LDH assay or a different cytotoxicity assay like MTT.[11] | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Inaccurate pipetting of toxin or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Unexpected color change in MTT assay | Contamination with bacteria or yeast. | Visually inspect cells for contamination before adding the MTT reagent. |
| Phenol red in the medium. | Use phenol red-free medium for the MTT assay to reduce background absorbance.[10][12] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound-induced cytotoxicity.
Caption: Mast cell degranulation pathway activated by this compound.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation [frontiersin.org]
- 9. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay [protocols.io]
Technical Support Center: Troubleshooting Unexpected Results in Delta-Hemolysin Gene Knockout Studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results in their delta-hemolysin (hld) gene knockout experiments in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: I have knocked out the this compound gene (hld), but I'm observing unexpected changes in other virulence factors, such as alpha-hemolysin and protein A. Is this normal?
Yes, this is an expected outcome. The hld gene is located within the transcript of RNAIII, which is the primary effector molecule of the accessory gene regulator (agr) quorum-sensing system.[1][2][3] The agr system is a global regulator of virulence factors in S. aureus.[4][5][6] Consequently, deleting or significantly altering the hld gene can disrupt the structure and function of the entire RNAIII transcript. This disruption mimics the phenotype of an agr mutant, leading to pleiotropic effects on the expression of numerous other virulence genes.[4][5][6]
Q2: My hld knockout strain shows no this compound activity, but the overall hemolytic phenotype on blood agar is not what I expected. Why might this be?
The overall hemolytic phenotype of S. aureus on blood agar is a composite of the activities of several hemolysins, primarily alpha-hemolysin (Hla), beta-hemolysin (Hlb), and this compound (Hld). The appearance of hemolysis can vary depending on the type of blood used (e.g., rabbit, sheep) and the expression levels of other hemolysins.[7][8] For instance, deletion of hld can lead to a significant reduction in alpha-toxin production, which would alter the zone of hemolysis.[4][5] Additionally, some strains may exhibit compensatory changes in the expression of other toxins.[9]
Q3: How can I confirm that my observed phenotype is due to the hld knockout and not a polar or off-target effect?
To validate that the observed phenotype is a direct result of the hld knockout, you should perform the following experiments:
-
Genetic Complementation: Introduce a functional copy of the hld gene on a plasmid back into your knockout strain.[4][5][6] Restoration of the wild-type phenotype would confirm that the knockout of hld was responsible for the initial changes.
-
Allelic Replacement with a Point Mutation: Instead of a full deletion, you can introduce a premature stop codon into the hld gene.[2] This minimizes disruption to the rest of the RNAIII transcript, allowing you to separate the effects of the this compound peptide from the regulatory effects of the RNAIII molecule.[4][6]
-
Whole-Genome Sequencing: If using CRISPR-Cas9 for gene editing, it is crucial to sequence the genome of your mutant to check for off-target mutations, which are a known risk with this technology.[10][11][12][13]
Q4: What is the recommended method for creating a clean hld knockout to avoid disrupting RNAIII function?
The most precise method is to introduce a site-specific mutation that abolishes the translation of the Hld protein without significantly altering the secondary structure of the RNAIII transcript.[2] This can be achieved by changing a single codon to a stop codon early in the coding sequence.[2] This approach is superior to a large deletion, which will almost certainly disrupt the regulatory function of RNAIII.[4][5]
Q5: What are the standard protocols for assessing this compound activity?
This compound activity is typically assessed using a hemolysis assay with red blood cells from a susceptible species, such as rabbits.[7] A quantitative assay can be performed by incubating serial dilutions of bacterial culture supernatants with a standardized suspension of washed red blood cells and measuring the release of hemoglobin spectrophotometrically.[2] A qualitative assessment can be done using the Christie-Atkinson-Munch-Peterson (CAMP) test, where the synergistic hemolysis between this compound and beta-hemolysin from another strain is observed.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No change or unexpected change in overall hemolysis after hld knockout. | The contribution of this compound to the total hemolytic activity in your strain background is minor compared to other hemolysins (e.g., alpha-hemolysin). | Quantify the expression and activity of other major hemolysins like Hla and Hlb. Use rabbit red blood cells, which are particularly sensitive to this compound, for your assays.[7] |
| Your knockout strategy inadvertently affected the expression of other hemolysins due to the disruption of RNAIII. | Perform a quantitative RT-PCR to measure the transcript levels of hla, hlb, and RNAIII. | |
| Significant decrease in alpha-toxin production. | This is an expected pleiotropic effect of disrupting the RNAIII transcript when deleting hld.[4][5] | To confirm this is the mechanism, complement your knockout with a plasmid carrying the full hld gene and RNAIII sequence. Alternatively, create a new mutant with only a stop codon introduced into hld to minimize RNAIII disruption.[2] |
| Significant increase in Protein A expression. | This is also a characteristic phenotype of an agr-defective mutant, which is mimicked by an hld/RNAIII disruption.[4][5][6] | Measure Protein A levels using Western blot or an ELISA to quantify the change. This further supports the conclusion that the regulatory function of RNAIII has been compromised. |
| The complemented strain does not restore the wild-type phenotype. | The plasmid-based expression of hld is not at the physiological level. | Use a shuttle vector with an inducible promoter to titrate the expression of hld to a level that mimics the wild-type. |
| An undetected off-target mutation or a polar effect is responsible for the phenotype. | Sequence the genomic region flanking the knockout site to check for unintended mutations. Consider whole-genome sequencing if off-target effects are suspected, especially with CRISPR-based methods.[10][13] |
Quantitative Data Summary
The following table summarizes the expected phenotypic changes in an hld deletion mutant compared to the wild-type (wt) and an agr null mutant.
| Phenotype | Wild-Type (WT) | Δhld Mutant (RNAIII disrupted) | Δagr Mutant | Reference |
| This compound (Hld) Production | +++ | - | - | [2] |
| Alpha-Toxin (Hla) Production | +++ | Greatly Reduced (-) | Greatly Reduced (-) | [4][5] |
| Serine & Metallo Protease Production | +++ | Greatly Reduced (-) | Greatly Reduced (-) | [4][5] |
| Protein A (Spa) Production | + | Greatly Increased (+++) | Greatly Increased (+++) | [4][5] |
| RNAIII Transcript Level | +++ | Altered/Degraded | - | [3][15] |
Experimental Protocols & Visualizations
Key Signaling Pathway: The agr Regulatory System
The agr system controls the expression of a vast number of S. aureus virulence factors in a cell-density-dependent manner. The this compound gene, hld, is embedded within RNAIII, the effector of this system.
Caption: The agr quorum-sensing pathway in S. aureus.
Experimental Workflow: Troubleshooting Unexpected Phenotypes
This workflow provides a logical sequence of steps to diagnose the root cause of unexpected results in your hld knockout studies.
Caption: A workflow for troubleshooting unexpected results.
Protocol: Construction of a Markerless hld Gene Knockout by Allelic Replacement
This protocol outlines a general method for creating a clean, markerless deletion or mutation of the hld gene in S. aureus.
-
Construct the Knockout Vector:
-
Amplify ~1 kb regions upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the hld gene from wild-type S. aureus genomic DNA.
-
If creating a site-specific mutation (e.g., a stop codon), use overlapping PCR to introduce the desired change in the appropriate homology arm.
-
Clone the joined homology arms into a temperature-sensitive shuttle vector suitable for S. aureus (e.g., pKOR1). This vector should contain a counter-selectable marker.
-
-
Transformation into S. aureus :
-
Transform the shuttle vector into a restriction-negative intermediate S. aureus strain (e.g., RN4220).
-
Isolate the plasmid and then electroporate it into your target S. aureus strain.
-
-
First Crossover (Integration):
-
Grow the transformed cells at the non-permissive temperature for plasmid replication (e.g., 42°C) in the presence of the appropriate antibiotic to select for chromosomal integration of the plasmid.
-
Verify the integration event by PCR using primers that flank the integration site.
-
-
Second Crossover (Excision):
-
Induce the second crossover event by growing the integrant strain under conditions that select for plasmid excision. This typically involves growth at the permissive temperature (e.g., 30°C) without antibiotic selection, followed by plating on media containing a counter-selective agent (e.g., sucrose for vectors with sacB).
-
-
Screening and Verification:
-
Screen colonies for the desired knockout (antibiotic-sensitive, counter-selection resistant).
-
Verify the deletion or mutation by PCR using primers flanking the hld locus. The PCR product from the mutant should be smaller than the wild-type if a deletion was made, or the same size if a point mutation was introduced.
-
Confirm the precise mutation by Sanger sequencing of the PCR product.
-
Caption: Workflow for markerless gene knockout in S. aureus.
References
- 1. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 2. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum-sensing regulation in staphylococci—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the delta-lysin gene (hld) in the regulation of virulence genes by the accessory gene regulator (agr) in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the delta-lysin gene (hld) in the regulation of virulence genes by the accessory gene regulator (agr) in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of hemolysins of Staphylococcus strains isolated from human and bovine, southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
Technical Support Center: Stabilizing Delta-Hemolysin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of delta-hemolysin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a 26-amino acid peptide toxin, is influenced by several factors:
-
Temperature: While partially resistant to heat, prolonged exposure to high temperatures can lead to a loss of hemolytic activity.
-
pH: The pH of the solution can impact the peptide's conformation and tendency to aggregate.
-
Proteolytic Degradation: Proteases present in crude preparations or introduced as contaminants can degrade the peptide, leading to inactivation.
-
Aggregation: this compound has a propensity to self-associate and form aggregates, especially at high concentrations, which can affect its activity.
-
Presence of Phospholipids: Certain phospholipids can inactivate this compound.
Q2: What are the optimal storage conditions for purified this compound in an aqueous solution?
A2: For long-term storage, it is recommended to store purified this compound in a suitable buffer, such as phosphate-buffered saline (PBS), at -20°C. For short-term storage, 4°C is generally acceptable. Avoid repeated freeze-thaw cycles as this can lead to aggregation and loss of activity.
Q3: My this compound solution has lost its hemolytic activity. What are the possible causes?
A3: Loss of activity can be attributed to several factors:
-
Degradation: The peptide may have been degraded by contaminating proteases. Ensure that all reagents and equipment are sterile and protease-free.
-
Aggregation: The protein may have aggregated, especially if stored at a high concentration or subjected to multiple freeze-thaw cycles. Visually inspect the solution for any precipitates.
-
Improper Storage: The solution may have been stored at an inappropriate temperature or for an extended period.
-
Inactivation: The presence of inactivating substances like certain phospholipids or sera in the experimental setup can inhibit activity.
Q4: I am observing inconsistent results in my hemolysis assays. What could be the reason?
A4: Inconsistent hemolysis assay results can stem from several sources of variability:
-
Erythrocyte Preparation: The age, source, and washing procedure of the red blood cells (RBCs) can significantly impact their susceptibility to lysis.
-
Assay Conditions: Variations in incubation time, temperature, and the buffer system used can all contribute to inconsistent outcomes.
-
Pipetting Errors: Inaccurate pipetting of either the this compound solution or the RBC suspension will lead to variability.
-
This compound Aggregation: If the stock solution contains aggregates, it can lead to non-uniform activity in the assay wells.
Data Presentation: Stability of this compound
The following tables summarize the known stability characteristics of this compound under various conditions. Note that precise quantitative data on temperature-dependent activity loss is limited in the available literature.
Table 1: Temperature Stability of this compound
| Temperature | Duration | Stability | Source |
| 80°C | 1 hour | Partially resistant to heat inactivation | |
| 5°C | 7 days | Stable | |
| -20°C | Long-term | Recommended storage temperature |
Table 2: Chemical Stability of this compound at 5°C for 7 Days
| Condition | Stability |
| 0.1 N Sodium Hydroxide | Stable |
| 0.1 N Acetic Acid | Stable |
| 6 M Guanidine Hydrochloride | Stable |
| 8 M Urea | Stable |
| 0.1% Sodium Lauryl Sulfate | Stable |
Table 3: Factors Affecting this compound Activity
| Factor | Effect on Activity | Source |
| Phospholipids | Inactivation | |
| Normal Sera | Inactivation | |
| Proteolytic Enzymes | Inactivation | |
| Ca²⁺, Mg²⁺, Citrate, EDTA, Cysteine | No effect |
Experimental Protocols
Protocol 1: Quantitative Hemolysis Assay
This protocol allows for the quantitative determination of this compound activity.
Materials:
-
Purified this compound solution
-
Defibrinated sheep or rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well round-bottom microtiter plate
-
Spectrophotometer capable of reading absorbance at 540 nm
Procedure:
-
Prepare RBC Suspension:
-
Wash the RBCs three times with cold PBS by centrifugation at 500 x g for 5 minutes.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the this compound stock solution in PBS in a separate 96-well plate to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In the round-bottom 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
For the negative control (0% lysis), add 50 µL of PBS to three wells.
-
For the positive control (100% lysis), add 50 µL of 1% Triton X-100 to three wells.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to all wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Pellet RBCs:
-
Centrifuge the plate at 800 x g for 5 minutes to pellet the intact RBCs.
-
-
Measure Hemolysis:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Calculate Percentage Hemolysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula:
-
Mandatory Visualizations
Caption: Experimental workflow for the quantitative hemolysis assay.
Caption: Troubleshooting workflow for this compound experiments.
minimizing non-specific binding in delta-hemolysin interaction assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in delta-hemolysin interaction assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in assays involving it?
This compound is a small, 26-amino acid peptide produced by Staphylococcus aureus. It is somewhat hydrophobic and has a neutral net charge.[1] Its primary mechanism of action involves direct interaction with and disruption of cell membranes.[1] Non-specific binding is a significant concern in assays with this compound due to its amphipathic nature, which can lead to unwanted interactions with various surfaces and proteins, causing high background signals and inaccurate results.
Q2: What are the primary drivers of non-specific binding in protein and peptide interaction assays?
Non-specific binding can be caused by several types of molecular interactions, including:
-
Hydrophobic interactions: The non-polar regions of a peptide or protein can interact with hydrophobic surfaces.
-
Electrostatic interactions: Charged molecules can bind to surfaces with opposite charges.
-
Hydrogen bonding: Hydrogen bond donors and acceptors on both the molecule and the surface can lead to non-specific attachment.
Q3: What are the general strategies to minimize non-specific binding?
Several strategies can be employed to reduce non-specific binding in your this compound interaction assays. These include optimizing your buffer composition and using blocking agents.[2][3]
Troubleshooting Guide: Minimizing Non-Specific Binding
High background or inconsistent results in your this compound interaction assay may be due to non-specific binding. This guide provides a systematic approach to troubleshooting and mitigating these issues.
Step 1: Optimizing Your Assay Buffer
The composition of your assay buffer plays a crucial role in controlling non-specific interactions.
Increasing the ionic strength of your buffer can help to mask electrostatic interactions. Sodium chloride (NaCl) is commonly used for this purpose.
| Parameter | Recommended Concentration Range | Notes |
| NaCl Concentration | 150 mM - 500 mM | Start with a physiological concentration (around 150 mM) and increase if high background persists. In some applications, concentrations up to 1-2 M have been used.[4] |
Table 1: Recommended NaCl concentrations for minimizing non-specific binding.
Non-ionic detergents can disrupt hydrophobic interactions that contribute to non-specific binding.
| Detergent | Recommended Concentration | Notes |
| Tween 20 | 0.05% - 0.1% (v/v) | Most commonly used non-ionic detergent for reducing non-specific binding in immunoassays.[5] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Can be more stringent than Tween 20, but may also disrupt specific interactions if used at higher concentrations. |
Table 2: Recommended detergent concentrations for minimizing non-specific binding.
Step 2: Effective Blocking of Surfaces
Blocking unoccupied sites on your assay surface is critical to prevent this compound or other components from binding non-specifically.
The choice of blocking agent can significantly impact your results. It is often necessary to test a few different options to find the most effective one for your specific assay.
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Inexpensive and readily available. Effective at blocking a variety of surfaces.[2][6] | May cross-react with some antibodies. |
| Non-fat Dry Milk or Casein | 0.5% - 5% (w/v) | A complex mixture of proteins that can be very effective at blocking.[7] | Contains phosphoproteins that can interfere with assays detecting phosphorylation. |
| Fish Gelatin | 0.1% - 1% (w/v) | Lacks cross-reactivity with mammalian antibodies.[6] | Can be less effective at blocking than BSA or milk. |
| Whole Serum | 10% (v/v) | Highly effective due to its molecular diversity.[6] | Can have high cross-reactivity with secondary antibodies. |
Table 3: Comparison of common blocking agents.
Experimental Protocols
Protocol: General Blocking Procedure for a Solid-Phase this compound Interaction Assay
This protocol provides a general guideline for blocking a 96-well microplate for a solid-phase assay.
-
Preparation of Blocking Buffer: Prepare your chosen blocking buffer (e.g., 3% w/v BSA in Phosphate Buffered Saline with 0.05% v/v Tween 20).
-
Coating: Coat the wells of the microplate with your target molecule (e.g., a receptor or lipid mixture) according to your established protocol.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating material.
-
Blocking: Add 200 µL of blocking buffer to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Proceed with Assay: The plate is now blocked and ready for the addition of this compound and subsequent detection steps.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for High Non-Specific Binding
The following diagram outlines a logical workflow to follow when troubleshooting high non-specific binding in your this compound interaction assay.
References
- 1. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. reddit.com [reddit.com]
- 5. bosterbio.com [bosterbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delta-Hemolysin Activity Assays
Welcome to the Technical Support Center for delta-hemolysin activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and accurate measurement of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a this compound hemolytic assay?
A1: Phosphate-buffered saline (PBS) is the most commonly used and recommended buffer for this compound activity assays. It maintains a physiological pH and ionic strength, which are generally suitable for the toxin's activity. While specific optimization may be required for your particular experimental setup, PBS provides a reliable starting point.
Q2: What is the optimal pH for this compound activity?
Q3: How does temperature affect this compound activity?
A3: this compound activity is temperature-dependent. The optimal temperature for S. aureus growth and toxin production is around 35-40°C.[2][3] Assays are typically performed at 37°C, which mimics physiological conditions and supports robust hemolytic activity.[4] It has been observed that hemolytic activity in S. aureus is significantly realized at 37°C compared to 34°C.[5]
Q4: Do divalent cations like Ca²⁺ or Mg²⁺ affect this compound activity?
A4: A key study on purified staphylococcal this compound found that its activity was not affected by the presence of Ca²⁺, Mg²⁺, citrate, or the chelating agent EDTA.[6] This suggests that this compound's mechanism of action is independent of these common divalent cations.
Q5: What concentration of red blood cells (RBCs) should be used in the assay?
A5: The concentration of the red blood cell suspension can influence the outcome of the assay. A commonly used concentration is a 2% (v/v) suspension of washed RBCs.[4] It is crucial to maintain a consistent RBC concentration across all experiments for comparable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Hemolytic Activity | Inactive this compound: The toxin may have degraded due to improper storage or handling. | Store purified this compound at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be outside the optimal range. | Ensure the buffer pH is between 7.0 and 7.5. Use a standard isotonic buffer like PBS. | |
| Incorrect Assay Temperature: The incubation temperature may be too low. | Incubate the assay at 37°C.[4] | |
| Presence of Inhibitors: Components in the sample or buffer may be inhibiting the toxin. | One study found that certain fatty acids (with 21 to 23 carbons) can be inhibitory. Ensure all reagents are of high purity. | |
| High Background Hemolysis (in negative control) | RBC Lysis Due to Buffer: The buffer may not be isotonic, causing osmotic lysis of the red blood cells. | Prepare fresh, sterile PBS and ensure it is isotonic. |
| Mechanical Lysis of RBCs: Rough handling or vigorous mixing of the RBC suspension can cause cell rupture. | Handle the red blood cell suspension gently. Mix by gentle inversion rather than vortexing. | |
| Contamination: Bacterial or fungal contamination can lead to hemolysis. | Use sterile techniques and reagents throughout the experimental setup. | |
| Inconsistent or Irreproducible Results | Variable RBC Preparation: Inconsistent washing or concentration of red blood cells between experiments. | Standardize the red blood cell washing protocol and ensure the final cell concentration is consistent for every assay. |
| Inaccurate Pipetting: Errors in pipetting small volumes of toxin or RBCs. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes where possible to minimize pipetting errors. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate reactants and alter results. | Avoid using the outermost wells of the microplate for critical samples, or fill them with buffer to maintain humidity. |
Data Summary
Table 1: Recommended Buffer and Assay Conditions for this compound Activity
| Parameter | Recommended Condition | Notes |
| Buffer | Phosphate-Buffered Saline (PBS) | Provides a stable and physiologically relevant environment. |
| pH | 7.0 - 7.5 | Optimal for both toxin activity and red blood cell stability. |
| Temperature | 37°C | Mimics physiological conditions and promotes optimal toxin activity.[4] |
| Divalent Cations (Ca²⁺, Mg²⁺) | Not required | Activity is not dependent on these ions.[6] |
| Red Blood Cell Source | Rabbit or Horse | These are commonly used and show good sensitivity to this compound.[7] |
| Red Blood Cell Concentration | 2% (v/v) suspension | A standard concentration for reliable results.[4] |
Experimental Protocols
Protocol 1: Preparation of Washed Red Blood Cells (RBCs)
-
Aseptically collect whole blood (e.g., from a rabbit) into a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant and the buffy coat (the thin white layer of leukocytes).
-
Resuspend the pelleted RBCs in 5-10 volumes of sterile, cold PBS (pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Repeat the washing steps (4 and 5) two more times.
-
After the final wash, resuspend the RBC pellet in sterile PBS to create a 2% (v/v) suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS.
-
Store the washed RBC suspension at 4°C and use within 24 hours.
Protocol 2: Standard Hemolytic Activity Assay
-
Prepare serial dilutions of purified this compound in sterile PBS in a 96-well U-bottom microtiter plate.
-
Negative Control: Add PBS only to several wells.
-
Positive Control: Add a lytic agent, such as 1% Triton X-100, to several wells.
-
Add an equal volume of the 2% washed RBC suspension to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin release) using a microplate reader.
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualizations
Caption: Workflow for a standard this compound hemolytic activity assay.
Caption: Troubleshooting logic for this compound activity assays.
References
- 1. Staphylococcus aureus | UNL Food | Nebraska [food.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Optimum temperature for enterotoxin production by Staphylococcus aureus S-6 and 137 in liquid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic analysis of variability in Delta-toxin levels between Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Delta-Hemolysin Expression in E. coli
Welcome to the technical support center for troubleshooting the expression of delta-hemolysin in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common issues encountered during the expression and purification of recombinant this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter when expressing this compound in E. coli.
Q1: I am seeing very low or no expression of this compound. What are the likely causes and how can I fix this?
A1: Low or no expression of this compound is a common issue and can stem from several factors, primarily related to the inherent toxicity of the protein and genetic differences between Staphylococcus aureus (the native source) and E. coli.
Troubleshooting Steps:
-
Codon Usage Bias: The codon usage of the hld gene (encoding this compound) from S. aureus is not optimal for E. coli's translational machinery. This can lead to premature termination of translation or slow translation rates, resulting in low protein yield.
-
Solution: Synthesize a codon-optimized version of the hld gene tailored for E. coli. This has been shown to increase expression levels of other proteins, in some cases by 4 to 6-fold.[1]
-
-
Protein Toxicity: this compound is a cytolytic peptide that can disrupt E. coli's cell membrane, leading to cell growth inhibition or death, which in turn results in poor protein expression.[2][3]
-
Solution 1: Tightly Regulated Expression Systems: Use expression vectors with very tight control over basal expression. "Leaky" expression from promoters like the standard T7 promoter can be toxic to the cells even before induction. Systems like the pBAD (arabinose-inducible) or rhamnose-based promoters offer tighter regulation.[4][5][6] For T7-based systems, use host strains like BL21(DE3)pLysS, which contains a plasmid encoding T7 lysozyme to inhibit basal T7 RNA polymerase activity.[6]
-
Solution 2: Optimize Induction Conditions:
-
Induce the culture at a higher cell density (e.g., OD600 of 0.8-1.0) to maximize the number of cells before the toxic protein is produced.
-
Lower the induction temperature to 18-25°C. This slows down protein synthesis, which can reduce toxicity and improve proper folding.
-
Reduce the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM).
-
-
-
Plasmid Instability: If the expressed protein is highly toxic, cells that lose the expression plasmid will have a growth advantage and can quickly take over the culture.
-
Solution: Ensure consistent antibiotic selection pressure throughout the cultivation process. Also, minimizing the time between inoculation and induction can help.
-
Q2: My this compound is expressed, but it's all in insoluble inclusion bodies. How can I improve solubility or recover the active protein?
A2: The formation of inclusion bodies is common when overexpressing heterologous proteins in E. coli, especially those that are toxic or have hydrophobic regions.[7][8][9] While this can be advantageous for expressing toxic proteins, recovering the active form requires specific protocols.[2][10]
Troubleshooting Steps:
-
Promote Soluble Expression:
-
Lower Induction Temperature: As mentioned above, reducing the temperature to 18-25°C after induction can significantly improve the solubility of the expressed protein.
-
Use a Weaker Promoter: A less powerful promoter can slow down the rate of protein synthesis, allowing more time for proper folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.
-
-
Recovering Protein from Inclusion Bodies: If the above strategies do not yield soluble protein, you can purify the protein from inclusion bodies. This involves isolation, solubilization, and refolding.[9][10][11]
-
Isolation: After cell lysis, inclusion bodies can be easily pelleted by centrifugation.
-
Solubilization: Use strong denaturants like 8 M urea or 6 M guanidine hydrochloride (Gua-HCl) to solubilize the aggregated protein.
-
Refolding: This is the most critical step. The denatured protein must be refolded into its active conformation. Common methods include:
-
Dialysis: Stepwise removal of the denaturant by dialysis against a refolding buffer.
-
Rapid Dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.
-
On-column Refolding: Binding the solubilized protein to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and then washing with a gradient of decreasing denaturant concentration.[10]
-
-
Q3: The E. coli culture grows very slowly or lyses after induction. What's happening?
A3: This is a classic sign of protein toxicity.[2][12] this compound is known for its membrane-disrupting activity, which is detrimental to the E. coli host.[3]
Troubleshooting Steps:
-
Confirm Tight Regulation of Basal Expression: Before induction, take a small sample of your culture and check for any expression of this compound via SDS-PAGE or Western blot. If there is "leaky" expression, consider switching to a more tightly controlled expression system as detailed in Q1.[4][13]
-
Optimize Induction Parameters:
-
Delay induction until the culture has reached a high density.
-
Use the lowest possible concentration of inducer that still gives you acceptable expression levels.
-
Lower the post-induction temperature.
-
-
Periplasmic Expression: Secreting the this compound to the periplasm can mitigate its toxic effects on the cytoplasm.[2] This can be achieved by adding an N-terminal signal peptide (e.g., PelB, OmpA) to your construct.
-
Express as Inclusion Bodies: As a last resort, intentionally expressing the protein in inclusion bodies can protect the host cell from its toxic effects.[2] The active protein can then be recovered as described in Q2.
Quantitative Data Summary
The following tables provide a summary of key parameters that can be optimized for this compound expression.
Table 1: Recommended E. coli Strains and Expression Vectors for Toxic Proteins
| Strain/Vector Feature | Recommendation | Rationale |
| Host Strain | BL21(DE3)pLysS, Lemo21(DE3) | Contains T7 lysozyme to reduce basal expression from the T7 promoter.[4][6] |
| Promoter System | pBAD (arabinose-inducible), rhamnose-inducible promoters | Offer very tight regulation with low basal expression, ideal for toxic proteins.[5][6] |
| Plasmid Copy Number | Low copy number plasmids (e.g., pSC101 origin) | Reduces the metabolic burden on the cell and can lower basal expression levels. |
Table 2: Optimization of Induction Conditions
| Parameter | Recommended Range | Rationale |
| Induction OD600 | 0.8 - 1.0 | Maximizes cell mass before introducing the toxic protein. |
| Temperature | 18 - 25 °C | Slows protein synthesis, reducing toxicity and potentially improving solubility. |
| Inducer Concentration (IPTG) | 0.1 - 0.5 mM | Minimizes the expression level to a tolerable amount for the host cells.[13] |
| Induction Duration | 4 - 16 hours | Longer induction times are needed at lower temperatures. |
Experimental Protocols
Protocol 1: Codon Optimization Strategy
-
Obtain the amino acid sequence of Staphylococcus aureus this compound.
-
Use a commercially available or online gene optimization tool to design a synthetic gene sequence for expression in E. coli K-12.
-
The optimization algorithm should replace rare S. aureus codons with those that are frequently used in highly expressed E. coli genes.[1][14][15]
-
Ensure the optimized sequence has a balanced GC content (around 50%) and avoids secondary structures in the mRNA that could hinder translation.
-
Synthesize the optimized gene and clone it into your chosen expression vector.
Protocol 2: Small-Scale Expression Trials for Optimization
-
Transform your this compound expression construct into the selected E. coli strain (e.g., BL21(DE3)pLysS).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 10 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.
-
Divide the culture into smaller aliquots to test different induction conditions in parallel (e.g., varying IPTG concentrations and temperatures).
-
Induce the cultures and incubate for the desired time (e.g., 4 hours for 37°C, 16 hours for 18°C).
-
Harvest the cells by centrifugation.
-
Analyze the expression levels by resuspending the cell pellets in SDS-PAGE loading buffer, boiling, and running on a polyacrylamide gel.
Protocol 3: Hemolysis Assay for Functional Testing
This protocol is used to determine the biological activity of your purified and refolded this compound.
-
Prepare a 2% suspension of red blood cells (rabbit or horse erythrocytes are commonly used) in phosphate-buffered saline (PBS).[16]
-
Serially dilute your purified this compound protein in PBS in a 96-well plate.
-
Add the red blood cell suspension to each well.
-
Include a positive control (cells lysed with a detergent like Triton X-100 or distilled water) and a negative control (cells in PBS only).[17]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Pellet the intact red blood cells by centrifugation of the plate.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 416 nm or 540 nm to quantify the release of hemoglobin.[10]
-
Calculate the percentage of hemolysis relative to the positive control.[17]
Visualizations
Diagram 1: Troubleshooting Workflow for Low/No Expression
Caption: Troubleshooting workflow for low or no this compound expression.
Diagram 2: Decision Tree for Handling Inclusion Bodies
Caption: Decision tree for managing this compound inclusion bodies.
Diagram 3: Signaling Pathway (Native Regulation in S. aureus)
Note: this compound expression in E. coli is artificially controlled by the expression vector's promoter (e.g., T7, pBAD). Its toxicity in E. coli is due to direct membrane disruption, not a specific signaling pathway. The diagram below illustrates its native regulation in S. aureus for informational purposes.
Caption: Native regulation of this compound via the Agr quorum-sensing system.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. biologicscorp.com [biologicscorp.com]
- 3. Regulation of Hemolysin Expression and Virulence of Staphylococcus aureus by a Serine/Threonine Kinase and Phosphatase | PLOS One [journals.plos.org]
- 4. neb.com [neb.com]
- 5. Toxic protein expression in Escherichia coli using a rhamnose-based tightly regulated and tunable promoter system. | Semantic Scholar [semanticscholar.org]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Solubilization and refolding of inclusion body proteins [pubmed.ncbi.nlm.nih.gov]
- 9. biossusa.com [biossusa.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Expression, Solubilization, Refolding and Final Purification of Recombinant Proteins as Expressed in the form of "Classical Inclusion Bodies" in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview on the expression of toxic gene products in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How can I express toxic protein in E. coli? [qiagen.com]
- 14. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles [frontiersin.org]
- 17. thno.org [thno.org]
improving signal-to-noise ratio in delta-hemolysin fluorescence assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using delta-hemolysin (Hld) in fluorescence-based membrane permeabilization assays. The focus is on identifying and resolving common issues to improve the signal-to-noise ratio and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 26-amino acid peptide toxin produced by Staphylococcus aureus.[1] It is amphipathic and forms an alpha-helical structure that interacts directly with cell membranes.[1] Its mode of action is concentration-dependent; at low concentrations, it perturbs the lipid bilayer, while at higher concentrations, it aggregates to form pores, leading to membrane disruption and eventual cell lysis.[2] The toxin shows a preference for binding to lipid-disordered domains within the membrane.[1][2]
Q2: What is the basic principle of a this compound fluorescence leakage assay?
This assay measures the integrity of a lipid bilayer, typically in the form of synthetic vesicles or liposomes. A fluorescent dye, such as calcein, is encapsulated within these vesicles at a high concentration, causing its signal to be self-quenched.[3] When this compound is introduced, it forms pores in the vesicle membrane.[2] This allows the dye to leak into the surrounding buffer, causing dilution and a significant increase in fluorescence.[3] The rate and magnitude of this fluorescence increase are proportional to the toxin's lytic activity.
Q3: What are the primary factors that contribute to a poor signal-to-noise ratio?
A poor signal-to-noise ratio can be attributed to two main factors:
-
High Background Noise: This is unwanted fluorescence in the absence of toxin activity. It can be caused by spontaneous dye leakage from unstable vesicles, the presence of free (unencapsulated) dye in the solution, or autofluorescence from assay components.[4][5]
-
Low Signal: This occurs when the toxin fails to induce a strong fluorescence response. Common causes include inactive toxin, suboptimal vesicle lipid composition that inhibits toxin binding, or inappropriate assay conditions (e.g., pH, temperature, dye concentration).[6][7]
Troubleshooting Guide
Issue 1: High Background Fluorescence
Question: My negative control wells (vesicles without this compound) show a high and/or drifting fluorescence signal. What's wrong and how can I fix it?
Answer: High background fluorescence masks the true signal from toxin activity and is a common problem. The primary causes are premature dye leakage from unstable vesicles or residual free dye from the preparation phase.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Incomplete removal of unencapsulated dye | After vesicle extrusion, use size-exclusion chromatography (e.g., a Sephadex G-50 column) to separate the dye-loaded vesicles from smaller, free dye molecules. Ensure the column is well-packed and equilibrated with the assay buffer. |
| Spontaneous vesicle leakage | The lipid composition may result in unstable vesicles. Ensure the chosen lipids are appropriate for forming stable bilayers. The presence of cholesterol can sometimes increase membrane stability. Also, verify that the osmolarity of the buffer inside and outside the vesicles is balanced. |
| Autofluorescence | Check all buffer components and the microplate itself for intrinsic fluorescence at the excitation/emission wavelengths used. Consider using black, non-binding surface plates to minimize background. |
| Photobleaching | Excessive exposure of the fluorescent dye to the excitation light can cause photobleaching and an unstable baseline. Minimize the number of readings or the duration of light exposure before the addition of the toxin. |
Issue 2: Low Signal or No Toxin Activity
Question: I've added this compound, but the fluorescence isn't increasing or the change is very small. Why is the assay not working?
Answer: A weak or absent signal suggests a problem with one of the core components of the assay: the toxin, the vesicles, or the assay conditions.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Inactive this compound | Toxin activity can degrade with improper storage or multiple freeze-thaw cycles.[6] Aliquot the toxin upon receipt and store at -20°C or below. Always include a positive control (e.g., using a detergent like Triton X-100 to lyse all vesicles) and a known active batch of toxin if available. Verify activity with a simple hemolysis assay. |
| Suboptimal Vesicle Lipid Composition | This compound preferentially binds to lipid-disordered domains.[1] Vesicles composed of highly ordered, saturated lipids may inhibit binding. Consider using lipids with some degree of unsaturation, such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).[8] |
| Incorrect Dye Concentration | The encapsulated dye must be at a self-quenching concentration (typically 50-100 mM for calcein). If the concentration is too low, the initial signal will be high, and the relative increase upon leakage will be small. |
| Inappropriate Assay Buffer | Check that the pH and ionic strength of your buffer are optimal for toxin activity. Most assays are performed near physiological pH (7.4). |
| Toxin Adsorption to Labware | Peptides like this compound can adsorb to plastic surfaces. Consider using low-adsorption microplates and pipette tips to ensure the effective concentration is not reduced. |
Issue 3: High Variability and Poor Reproducibility
Question: My replicate wells show very different results, making the data unreliable. How can I improve consistency?
Answer: High variability often points to inconsistencies in the experimental setup and execution.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Inconsistent Vesicle Size | Ensure vesicles are of a uniform size by using a well-defined extrusion process (e.g., passing the lipid suspension through a polycarbonate membrane of a specific pore size, like 100 nm). Inconsistent vesicle size leads to variable dye encapsulation and surface area. |
| Pipetting Inaccuracy | Small volumes of concentrated toxin or vesicles are prone to pipetting errors. Use calibrated pipettes and consider preparing master mixes to dispense larger, more accurate volumes to each well. |
| Inadequate Mixing | Upon adding the toxin, ensure it is mixed gently but thoroughly in the well. Insufficient mixing can lead to localized reactions and variable kinetics. Avoid introducing bubbles. |
| Temperature Fluctuations | Membrane fluidity and toxin activity can be temperature-dependent. Allow all reagents and the microplate to equilibrate to the desired assay temperature before starting the experiment. Use a plate reader with temperature control. |
Key Experimental Protocols
Protocol 1: Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)
-
Lipid Film Preparation: Prepare a solution of your desired lipids (e.g., POPC) in a volatile organic solvent like chloroform. Transfer the solution to a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to create a thin lipid film on the flask wall. Further dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a calcein buffer (e.g., 50 mM Calcein, 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing vigorously above the lipid phase transition temperature.
-
Freeze-Thaw Cycles: Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency.
-
Extrusion: Extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. This produces LUVs with a uniform size distribution.
-
Removal of Free Dye: Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion column (e.g., Sephadex G-50) equilibrated with the assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The vesicles will elute in the void volume.
Protocol 2: this compound Fluorescence Leakage Assay
-
Assay Setup: In a 96-well black, clear-bottom microplate, add the prepared LUV suspension to each well. Add assay buffer to reach the desired final volume (e.g., 100 µL).
-
Baseline Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for your dye (e.g., ~495 nm Ex / ~515 nm Em for calcein). Monitor the baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
Toxin Addition: Add the desired concentration of this compound to the sample wells. Add an equal volume of buffer to the negative control wells.
-
Kinetic Reading: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes).
-
Maximum Leakage Control (100% Lysis): At the end of the kinetic read, add a lytic detergent (e.g., 0.1% Triton X-100) to all wells to lyse the remaining vesicles and obtain the maximum fluorescence signal (F_max).
-
Data Normalization: Calculate the percentage of leakage at each time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_t is the fluorescence at time t, F_0 is the initial baseline fluorescence, and F_max is the maximum fluorescence after detergent lysis.
Data and Visualization
Quantitative Data Summary
Table 1: Common Fluorophores for Membrane Leakage Assays
| Fluorophore | Excitation (nm) | Emission (nm) | Typical Self-Quenching Concentration | Notes |
| Calcein | ~495 | ~515 | 50 - 100 mM | Low leakage from lipid vesicles; pH insensitive above 7.0. |
| ANTS/DPX | ~355 / ~430 | ~520 | >25 mM ANTS, >75 mM DPX | Dual-dye system; leakage is detected by the separation of the fluorophore (ANTS) and quencher (DPX). |
| Carboxyfluorescein | ~492 | ~517 | 50 - 100 mM | Fluorescence is pH-sensitive. |
Diagrams
Caption: Mechanism of this compound induced dye leakage.
Caption: Experimental workflow for a fluorescence leakage assay.
Caption: Troubleshooting logic for common assay problems.
References
- 1. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Antibody-Based Assays for the Detection of Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Visualization of Bacterial Toxin Induced Responses Using Live Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Role of Lipid Interactions in Simulations of the α-Hemolysin Ion-Channel-Forming Toxin - PMC [pmc.ncbi.nlm.nih.gov]
addressing lot-to-lot variability of commercial delta-hemolysin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial preparations of delta-hemolysin (δ-hemolysin). Lot-to-lot variability is a known challenge with commercially available toxins, and this resource aims to help users identify and address potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (δ-toxin) is a 26-amino acid peptide toxin produced by Staphylococcus aureus. It is a member of the phenol-soluble modulin (PSM) family of peptides. Its primary mechanism of action involves the direct disruption of cell membranes. Due to its amphipathic, alpha-helical structure, it can insert into the lipid bilayer of cell membranes, leading to pore formation, increased permeability, and eventual cell lysis.[1] This cytolytic activity is observed against a wide range of cell types, including erythrocytes (red blood cells), leukocytes (white blood cells), and various other mammalian cells.
Q2: We are observing lower-than-expected hemolytic activity with a new batch of this compound. What could be the cause?
A2: Lot-to-lot variability is a common issue with commercial this compound preparations. The manufacturing and purification processes can result in differences in the final product's purity, concentration, and specific activity. It is crucial to perform a quality control check on each new lot. One commercial supplier, IBT Bioservices, has demonstrated this variability in their product data, showing different dose-response curves for different lots of their purified this compound. Other factors that can affect activity include improper storage, repeated freeze-thaw cycles, and the presence of inhibitors in the experimental system.
Q3: How should I properly store and handle commercial this compound?
A3: Most commercial suppliers recommend storing lyophilized this compound at -20°C or below. Once reconstituted, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide and reduce its activity. Store reconstituted aliquots at -20°C or -80°C. When thawing for use, do so on ice. Avoid vigorous vortexing, as this can cause the peptide to aggregate.
Q4: What cell types are susceptible to this compound?
A4: this compound has a broad spectrum of cytolytic activity and can affect many cell types. It is known to lyse erythrocytes from various species, including horses and humans. It is also active against leukocytes, such as neutrophils and mast cells, as well as peripheral mononuclear cells. Its ability to disrupt membranes is not dependent on a specific cell surface receptor, contributing to its wide range of target cells.
Troubleshooting Guides
Issue 1: Inconsistent Results in Hemolysis Assays
Symptoms:
-
High variability between replicate wells.
-
Lower or higher than expected hemolysis with the positive control.
-
Inconsistent dose-response curves with different lots of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lot-to-Lot Variability of this compound | Always perform a dose-response curve for each new lot to determine its specific activity. Adjust the working concentration accordingly to normalize experiments. |
| Improper Preparation of Red Blood Cells (RBCs) | Ensure RBCs are washed thoroughly to remove plasma components that may inhibit hemolysis. Use fresh RBCs for optimal results. |
| Incorrect Incubation Time or Temperature | Adhere to a consistent incubation time and temperature as specified in your protocol. A typical incubation is 45 minutes at 37°C. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when preparing serial dilutions. |
| Incomplete Lysis in Positive Control | Ensure the lysing agent (e.g., Triton X-100) is at a sufficient concentration to achieve 100% hemolysis. |
Issue 2: Unexpected Cytotoxicity or Cell Activation
Symptoms:
-
Cell death observed at lower-than-expected concentrations of this compound.
-
Inconsistent levels of cytokine release or other markers of cell activation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound Lot Potency | As with hemolysis assays, the potency of this compound in cytotoxicity and cell activation assays can vary between lots. Perform a dose-response experiment for each new lot. |
| Cell Culture Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may be more susceptible to toxins. |
| Contamination of Cell Cultures | Regularly test cell cultures for mycoplasma and other contaminants that could affect their response to stimuli. |
| Assay Interference | Some components of the cell culture medium or assay reagents may interfere with the measurement of cytotoxicity or cell activation markers. Include appropriate controls to account for this. |
Data Presentation: Lot-to-Lot Variability of Commercial this compound
The following table summarizes data adapted from a commercial supplier, illustrating the potential for lot-to-lot variability in the hemolytic activity of purified this compound.
| Lot Number | Concentration for ~50% Hemolysis (µg/mL) |
| Lot 1410001 | ~10 |
| Lot 2204007 | ~25 |
| Lot 1508005 | ~100 |
Data is estimated from graphical representations provided by IBT Bioservices product datasheets for their Staphylococcus aureus Delta Hemolysin (δ-toxin).
Experimental Protocols
Hemolysis Assay
This protocol is a standard method for determining the hemolytic activity of this compound.
Materials:
-
Purified this compound
-
Phosphate Buffered Saline (PBS)
-
Fresh horse red blood cells (RBCs)
-
10% Triton X-100 in PBS (Positive Control)
-
96-well round-bottom plate
-
Spectrophotometer capable of reading absorbance at 416 nm or 540 nm
Procedure:
-
Prepare RBCs: Wash horse RBCs three times with cold PBS. Centrifuge at 500 x g for 5 minutes and aspirate the supernatant after each wash. Resuspend the final RBC pellet to a 2% (v/v) solution in PBS.
-
Prepare this compound Dilutions: Prepare a series of 2-fold dilutions of this compound in PBS in a 96-well plate. A typical starting concentration is 250 µg/mL.
-
Set up Controls:
-
Negative Control: PBS alone.
-
Positive Control: 1% Triton X-100 in PBS.
-
-
Incubation: Add the 2% RBC suspension to each well containing the this compound dilutions and controls. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate: Incubate the plate at 37°C for 45 minutes.
-
Pellet RBCs: Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 416 nm or 540 nm, which corresponds to the release of hemoglobin.
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Cytokine Release Assay (IL-8 ELISA)
This protocol outlines the measurement of Interleukin-8 (IL-8) release from a human monocytic cell line (e.g., THP-1) in response to this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional)
-
Purified this compound
-
LPS (Lipopolysaccharide) (Positive Control)
-
Human IL-8 ELISA kit
Procedure:
-
Cell Culture and Differentiation (if applicable): Culture THP-1 cells according to standard protocols. For differentiation into macrophage-like cells, treat with PMA (e.g., 50 ng/mL) for 48-72 hours, followed by a 24-hour rest period in fresh medium.
-
Cell Seeding: Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well.
-
Stimulation:
-
Prepare dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells.
-
Include a negative control (medium alone) and a positive control (e.g., LPS at 1 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours).
-
Collect Supernatant: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-8 in each sample based on the standard curve generated in the ELISA.
Signaling Pathways and Experimental Workflows
This compound Induced Mast Cell Degranulation
This compound can directly activate mast cells, leading to the release of inflammatory mediators. This process is dependent on PI3K and calcium influx.
Caption: this compound induced mast cell degranulation pathway.
This compound Activation of Leukocytes via FPR2
This compound can act as a ligand for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor on leukocytes, leading to cell activation.
Caption: this compound signaling through the FPR2 receptor.
Experimental Workflow for Assessing Lot-to-Lot Variability
A logical workflow is essential for systematically addressing potential variability between different lots of this compound.
Caption: Workflow for quality control of new this compound lots.
References
optimizing incubation time and temperature for hemolytic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and temperature for hemolytic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for a hemolytic assay?
A1: The most commonly recommended incubation temperature for hemolytic assays is 37°C.[1][2][3][4][5][6][7] This temperature mimics physiological conditions and is optimal for the activity of many hemolytic agents. However, the rate of hemolysis can be influenced by temperature. Some studies have shown that hemolysis can be rapid at 5–10°C and above 40°C, while it is slower around 25°C.[8] It is crucial to maintain a consistent temperature throughout the experiment and across different experiments to ensure reproducibility.
Q2: What is the ideal incubation time for a hemolytic assay?
A2: Incubation times for hemolytic assays can vary significantly, ranging from 30 minutes to 24 hours.[3][4][5] A common incubation period is 60 minutes.[1][2][6][9][10] The degree of hemolysis generally increases with longer incubation times.[2][11] The optimal time depends on the specific test substance and the sensitivity required. For some applications, a 60-minute incubation is sufficient to differentiate between materials with low and high hemolytic activity.[9] For biomaterials, a longer incubation of 24 hours may provide a more sensitive assessment.[4][5]
Q3: Can I use temperatures other than 37°C?
A3: While 37°C is the standard, other temperatures can be used depending on the experimental goals. For instance, studying the effect of temperature on a substance's hemolytic activity would require testing a range of temperatures. It's important to note that decreasing the temperature from 37°C to 5°C has been shown to increase hemolysis in hypotonic solutions.[12][13] When using non-physiological temperatures, it is essential to validate the assay and ensure the results are relevant to the research question.
Q4: How does prolonged incubation affect the results?
A4: Prolonged incubation generally leads to an increase in the percentage of hemolysis.[2][11] This is because the red blood cells are exposed to the test substance for a longer period, allowing for more cell lysis to occur. However, excessively long incubation times can lead to spontaneous hemolysis of the red blood cells in the negative control, which can interfere with the accuracy of the results. It is important to establish an incubation time that provides a good signal-to-noise ratio.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background hemolysis in negative control | Incubation time is too long, leading to spontaneous lysis of red blood cells. | Reduce the incubation time. A time course experiment (e.g., 30, 60, 90, 120 minutes) can help determine the optimal duration before significant spontaneous hemolysis occurs.[2] |
| The incubation temperature is too high, causing thermal damage to the red blood cells. | Ensure the incubator is accurately calibrated to 37°C. Avoid placing samples near hot spots in the incubator. | |
| Improper handling of red blood cells before incubation. | Ensure red blood cells are washed properly and stored at 4°C for no more than 6 hours before use.[1] | |
| Low or no hemolysis with positive control | Incubation time is too short for the positive control (e.g., Triton X-100) to cause complete lysis. | Increase the incubation time. Most protocols suggest at least 30-60 minutes.[2][3] |
| The incubation temperature is too low, reducing the activity of the hemolytic agent. | Confirm the incubator is set to and maintaining 37°C. | |
| Inconsistent results between experiments | Fluctuations in incubation temperature between assays. | Use a calibrated incubator and monitor the temperature throughout the incubation period. |
| Variation in incubation time between assays. | Use a precise timer and standardize the incubation period for all experiments. | |
| Unexpectedly high hemolysis with test sample | The test substance exhibits temperature-dependent hemolytic activity. | Consider performing the assay at different temperatures to characterize the substance's hemolytic profile.[8] |
| The incubation time is too long for the specific concentration of the test substance. | Perform a time-course experiment to find the optimal incubation time that provides a linear and dose-dependent response. |
Experimental Protocols
Standard Hemolytic Assay Protocol
This protocol is a general guideline and may require optimization for specific applications.
1. Preparation of Red Blood Cell (RBC) Suspension: a. Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 1000 x g for 10 minutes at 4°C. c. Aspirate and discard the supernatant (plasma and buffy coat). d. Wash the RBC pellet with 5 volumes of sterile, cold phosphate-buffered saline (PBS, pH 7.4). e. Centrifuge at 1000 x g for 10 minutes at 4°C and discard the supernatant. f. Repeat the washing step two more times. g. After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) suspension.
2. Assay Procedure: a. Prepare serial dilutions of the test compound in PBS. b. In a 96-well plate, add 100 µL of each test compound dilution. c. For the positive control, add 100 µL of 1% Triton X-100 in PBS. d. For the negative control (0% hemolysis), add 100 µL of PBS. e. Add 100 µL of the 2% RBC suspension to each well. f. Incubate the plate at 37°C for 60 minutes. g. After incubation, centrifuge the plate at 800 x g for 10 minutes. h. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. i. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
3. Calculation of Hemolysis Percentage: Percentage Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Data Summary: Effect of Incubation Time and Temperature
The following tables summarize the impact of incubation time and temperature on hemolysis as reported in various studies.
Table 1: Influence of Incubation Time on Hemolysis
| Incubation Time | Observation | Reference |
| 15 - 120 minutes | The degree of released hemoglobin increases linearly with increasing incubation time. | [2] |
| 60 minutes | Sufficient time to discriminate between low and high hemolytic materials in some hemocompatibility tests. | [9] |
| 1 hour | Resulted in 45% hemolysis in the presence of riboflavin and aminophylline. | [11] |
| 2 hours | Increased hemolysis to 80% in the presence of riboflavin and aminophylline. | [11] |
| 24 hours | Recommended for increased sensitivity in biomaterial testing. | [4][5] |
Table 2: Influence of Incubation Temperature on Hemolysis
| Temperature | Observation | Reference |
| 5-10°C | Rapid rate of hemolysis induced by dilauroyllecithin. | [8] |
| 25°C | Slow rate of hemolysis induced by dilauroyllecithin. | [8] |
| 37°C | Standard and optimal temperature for most hemolytic assays. | [1][2][3][4][5][6][7] |
| > 40°C | Rapid rate of hemolysis induced by dilauroyllecithin. | [8] |
| Decreasing from 37°C to 5°C | Increased hemolysis in hypotonic solutions. | [12][13] |
| ≤ 43°C | Blood heating appears safe with clinically negligible hemolysis. | [14] |
Visual Guides
Experimental Workflow for Hemolytic Assay
Caption: Workflow for a standard in vitro hemolytic assay.
Troubleshooting Logic for Inconsistent Hemolysis Results
Caption: Troubleshooting flowchart for inconsistent hemolysis results.
References
- 1. scribd.com [scribd.com]
- 2. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolysis Assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. haemoscan.com [haemoscan.com]
- 6. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The optimal incubation time for in vitro hemocompatibility testing: Assessment using polymer reference materials under pulsatile flow with physiological wall shear stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. THE INFLUENCE OF TEMPERATURE ON HEMOLYSIS IN HYPOTONIC SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE INFLUENCE OF TEMPERATURE ON HEMOLYSIS IN HYPOTONIC SOLUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood Warming and Hemolysis: A Systematic Review With Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Lytic Activity of Delta-Hemolysin and Alpha-Hemolysin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lytic activities of two prominent staphylococcal toxins: delta-hemolysin (Hld) and alpha-hemolysin (Hla). Understanding the distinct mechanisms and potencies of these hemolysins is crucial for research into bacterial pathogenesis and the development of novel anti-virulence strategies.
Executive Summary
This compound and alpha-hemolysin are both cytolytic toxins produced by Staphylococcus aureus, yet they differ significantly in their structure, mechanism of action, and target cell specificity. Alpha-hemolysin is a large, pore-forming toxin that oligomerizes on the membrane of susceptible cells, leading to lysis.[1][2] Its activity is often receptor-dependent and, therefore, species- and cell-type specific. In contrast, this compound is a small, amphipathic peptide that acts as a surfactant, directly disrupting cell membranes in a less specific, detergent-like manner.[3] This fundamental difference in their mode of action results in distinct lytic profiles and cellular responses.
Quantitative Comparison of Lytic Activity
The following table summarizes the available quantitative data on the lytic concentrations of this compound and alpha-hemolysin against various cell types. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies (e.g., erythrocyte source, toxin purity, incubation time, and endpoint measurement).
| Toxin | Target Cell Type | Lytic Concentration | Reference |
| This compound | Horse Erythrocytes | Starting concentration for lysis assay: 250 µg/mL | |
| Human Erythrocytes | Active, but quantitative data varies | [4] | |
| Rabbit Erythrocytes | Active, synergistic with beta-hemolysin | [5] | |
| Bacterial Protoplasts | Active | [5] | |
| Alpha-Hemolysin | Rabbit Erythrocytes | Highly susceptible | [2] |
| Human Erythrocytes | Less susceptible than rabbit erythrocytes | [2] | |
| Human Monocytes | Lysis observed at sub-lytic concentrations for erythrocytes | ||
| Human Keratinocytes | Induces cell death | ||
| Various Eukaryotic Cells | Forms pores leading to osmotic lysis | [2] |
Note: The concentrations listed are indicative of the ranges reported in the literature and should be considered in the context of the specific experimental protocols used in the cited studies.
Mechanisms of Action and Signaling Pathways
The lytic activity of these two toxins is initiated by fundamentally different interactions with the host cell membrane.
Alpha-Hemolysin: Pore Formation and Inflammasome Activation
Alpha-hemolysin is a β-barrel pore-forming toxin. The process begins with the secretion of soluble monomers that bind to specific receptors, such as A Disintegrin and Metalloproteinase 10 (ADAM10), on the surface of susceptible cells.[6][7] This binding event triggers the oligomerization of seven alpha-hemolysin monomers to form a stable, heptameric transmembrane pore.[1] This pore allows for the uncontrolled passage of ions and small molecules, leading to a dissipation of the membrane potential, osmotic swelling, and eventual cell lysis.[1]
Beyond its direct lytic effects, alpha-hemolysin can also trigger specific intracellular signaling pathways. A key pathway activated by alpha-hemolysin is the NLRP3 inflammasome .[8][9][10] The formation of the alpha-hemolysin pore leads to an efflux of potassium ions (K+), a critical signal for the activation of the NLRP3 inflammasome complex. This, in turn, leads to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines such as IL-1β and IL-18, contributing to the inflammatory response seen in staphylococcal infections.[8][9]
This compound: Direct Membrane Disruption
This compound is a small, 26-amino acid peptide with an amphipathic alpha-helical structure.[3] Unlike alpha-hemolysin, it does not rely on specific protein receptors for its activity. Instead, it interacts directly with the lipid bilayer of cell membranes.[3] Its mechanism of action is concentration-dependent and can be described by a "carpet-like" model. At lower concentrations, it may bind to the membrane surface and disrupt its curvature, leading to destabilization. At higher concentrations, it can act as a detergent, solubilizing the membrane and causing cell lysis.[11] This non-specific mechanism of action explains its broad lytic activity against a wide range of cell types, including erythrocytes from various species and even bacterial protoplasts.[4][5]
Due to its direct membrane-perturbing nature, this compound's primary effect is membrane damage, and it is not typically associated with the activation of specific, complex signaling pathways in the same manner as alpha-hemolysin. However, the resulting membrane damage can lead to secondary cellular responses, such as the release of arachidonic acid.[12]
Experimental Protocols
Quantitative Hemolysis Assay
This protocol provides a general framework for quantifying the hemolytic activity of toxins. Specific parameters such as incubation time and erythrocyte concentration may need to be optimized depending on the specific toxin and cell type being investigated.
1. Preparation of Erythrocytes:
-
Obtain fresh whole blood containing an anticoagulant (e.g., heparin, citrate).
-
Centrifuge the blood at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet the erythrocytes.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in a 10-fold volume of cold, sterile phosphate-buffered saline (PBS).
-
Repeat the centrifugation and washing steps two more times to ensure the removal of plasma proteins.
-
After the final wash, resuspend the erythrocyte pellet in PBS to a final concentration of 1-2% (v/v).
2. Hemolysis Reaction:
-
Prepare serial dilutions of the purified this compound or alpha-hemolysin in PBS in a 96-well microtiter plate.
-
Add the prepared erythrocyte suspension to each well containing the hemolysin dilutions.
-
Include a positive control (100% lysis) by adding a lytic agent such as 0.1% Triton X-100 to the erythrocytes.
-
Include a negative control (0% lysis) by adding only PBS to the erythrocytes.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
3. Measurement of Hemolysis:
-
After incubation, centrifuge the microtiter plate at a low speed (e.g., 800 x g) for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer the supernatant from each well to a new, flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.[13][14]
-
The percentage of hemolysis can be calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Conclusion
This compound and alpha-hemolysin represent two distinct classes of cytolytic toxins with different mechanisms of action and target specificities. Alpha-hemolysin's receptor-mediated, pore-forming activity and its ability to trigger specific inflammatory signaling pathways make it a key virulence factor in targeted cell destruction and immune modulation. In contrast, this compound's broad, detergent-like lytic activity allows it to damage a wide array of host cells through direct membrane disruption. A thorough understanding of these differences is essential for the development of targeted therapeutics aimed at neutralizing the pathogenic effects of Staphylococcus aureus. Further research employing standardized quantitative assays will be invaluable in precisely defining the relative contributions of these and other staphylococcal toxins to disease.
References
- 1. Hemolysin - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Hemolysin Expression and Virulence of Staphylococcus aureus by a Serine/Threonine Kinase and Phosphatase | PLOS One [journals.plos.org]
- 5. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paving the Way for NLRP3 Inflammasome Inactivation Using ADAM10 and Alpha-Hemolysin: An In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paving the Way for NLRP3 Inflammasome Inactivation Using ADAM10 and Alpha-Hemolysin: An In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus α-Hemolysin Activates the NLRP3-Inflammasome in Human and Mouse Monocytic Cells | PLOS One [journals.plos.org]
- 9. Staphylococcus aureus alpha-hemolysin activates the NLRP3-inflammasome in human and mouse monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staphylococcal this compound inhibits cellular binding of epidermal growth factor and induces arachidonic acid release. | Semantic Scholar [semanticscholar.org]
- 13. A simple method to monitor hemolysis in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. haemoscan.com [haemoscan.com]
A Comparative Analysis of Delta-Hemolysin and Panton-Valentine Leukocidin: Functional Distinctions and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key virulence factors produced by Staphylococcus aureus: delta-hemolysin (Hld) and Panton-Valentine leukocidin (PVL). Understanding the distinct functional attributes of these toxins is crucial for elucidating pathogenic mechanisms and developing targeted therapeutic interventions. This document outlines their mechanisms of action, target cell specificity, and roles in disease, supported by quantitative data, detailed experimental protocols, and visual diagrams of their signaling pathways and workflows.
Functional Differences: A Head-to-Head Comparison
This compound and Panton-Valentine leukocidin, while both contributing to the virulence of S. aureus, exhibit fundamental differences in their structure, mode of action, and cellular targets.
This compound (Hld) is a small, 26-amino acid, amphipathic peptide.[1][2] It belongs to the phenol-soluble modulin (PSM) family of peptides.[3] Hld acts as a surfactant, directly interacting with and disrupting the lipid bilayer of cell membranes in a receptor-independent manner.[1][2] Its cytolytic activity is concentration-dependent; at low concentrations, it perturbs the membrane, while at higher concentrations, it leads to the formation of transient pores and ultimately cell lysis.[1] Hld exhibits a broad range of target cells, including erythrocytes, neutrophils, monocytes, macrophages, and mast cells.[3][4]
Panton-Valentine leukocidin (PVL) , in contrast, is a bi-component pore-forming toxin composed of two protein subunits, LukS-PV and LukF-PV.[5] These subunits are secreted as monomers and assemble on the surface of target cells to form a hetero-octameric pore.[6] PVL's action is highly specific, targeting neutrophils, monocytes, and macrophages.[7][8] This specificity is dictated by the interaction of the LukS-PV subunit with the human C5a receptor (C5aR).[6] The binding of LukS-PV to C5aR facilitates the recruitment and oligomerization of LukF-PV, leading to pore formation and subsequent cell death, which can occur through either necrosis or apoptosis depending on the toxin concentration.[5] PVL is strongly associated with community-associated methicillin-resistant S. aureus (CA-MRSA) strains and is implicated in severe necrotizing skin infections and pneumonia.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and Panton-Valentine leukocidin, providing a basis for direct comparison of their potency and binding characteristics.
| Parameter | This compound (Hld) | Panton-Valentine Leukocidin (PVL) | References |
| Molecular Weight | ~3 kDa | LukS-PV: ~33 kDa, LukF-PV: ~34 kDa | [1][5] |
| Structure | Single 26-amino acid peptide | Bi-component protein toxin | [1][5] |
| Mechanism of Action | Receptor-independent membrane disruption | Receptor-mediated pore formation | [1][5] |
| Cellular Receptor | None | C5a Receptor (C5aR/CD88) | [1][6] |
| Target Cell Specificity | Broad (Erythrocytes, Neutrophils, Monocytes, Macrophages, Mast Cells) | Specific (Neutrophils, Monocytes, Macrophages) | [3][4][7][8] |
| Cytotoxic EC50 (Neutrophils) | Data not consistently reported, activity is concentration-dependent | ~0.5 - 5 nM | [5][9] |
| Hemolytic Activity | Active against erythrocytes from various species | Not typically hemolytic | [10] |
| Receptor Binding Affinity (Kd) | Not applicable | LukS-PV to C5aR: 0.02 - 127 nM | [6][11][12][13] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and PVL trigger different downstream cellular events.
This compound's Interaction with the Cell Membrane:
This compound's interaction with the cell membrane is a direct physical process that depends on its concentration. At lower concentrations, the peptide monomers adsorb to the membrane surface, causing structural perturbations. As the concentration increases, these monomers can aggregate and insert into the lipid bilayer, forming transient pores that disrupt cellular integrity and lead to lysis.
Panton-Valentine Leukocidin-Induced Signaling:
PVL initiates a specific signaling cascade upon binding to the C5a receptor on myeloid cells. This interaction triggers the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, leading to a potent inflammatory response. The formation of the PVL pore also leads to ion efflux and ultimately cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Hemolysis Assay for this compound
This protocol outlines a method to quantify the hemolytic activity of this compound using spectrophotometry.
Materials:
-
Purified this compound
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (for positive control)
-
96-well U-bottom and flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Prepare RBC Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant and buffy coat.
-
Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs to a 2% (v/v) suspension in PBS.
-
-
Prepare Toxin Dilutions:
-
Prepare a stock solution of this compound in PBS.
-
Perform serial dilutions of the toxin in PBS in a 96-well U-bottom plate.
-
-
Assay Setup:
-
Add 50 µL of the 2% RBC suspension to each well of the plate containing the toxin dilutions.
-
Include a negative control (50 µL RBCs + 50 µL PBS) and a positive control for 100% hemolysis (50 µL RBCs + 50 µL of 1% Triton X-100).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 541 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each toxin concentration using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100
-
Plot the % hemolysis against the toxin concentration to determine the EC50 value.
-
Cytotoxicity Assay for Panton-Valentine Leukocidin (LDH Release)
This protocol describes the measurement of PVL-induced cytotoxicity in human neutrophils by quantifying the release of lactate dehydrogenase (LDH).
Materials:
-
Purified recombinant LukS-PV and LukF-PV
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
LDH cytotoxicity assay kit
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Isolate Neutrophils:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Resuspend the purified neutrophils in RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
-
-
Cell Plating and Toxin Treatment:
-
Seed 100 µL of the neutrophil suspension into each well of a 96-well tissue culture plate.
-
Prepare serial dilutions of equimolar concentrations of LukS-PV and LukF-PV in RPMI 1640.
-
Add 100 µL of the PVL dilutions to the wells containing neutrophils.
-
Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells with lysis buffer provided in the kit).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbancesample - Absorbancespontaneous release) / (Absorbancemaximum release - Absorbancespontaneous release)] x 100
-
Plot the % cytotoxicity against the PVL concentration to determine the EC50 value.
-
Cytokine Release Assay for Panton-Valentine Leukocidin (ELISA)
This protocol details the measurement of IL-1β and TNF-α release from human monocytes stimulated with PVL using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Purified recombinant LukS-PV and LukF-PV
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or purified monocytes
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Human IL-1β and TNF-α ELISA kits
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Isolate and Culture Monocytes:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
To enrich for monocytes, plate the PBMCs in a tissue culture flask and allow them to adhere for 2 hours at 37°C.
-
Wash away the non-adherent cells and detach the adherent monocytes.
-
Resuspend the monocytes in RPMI 1640 with 10% FBS at a concentration of 1 x 106 cells/mL.
-
-
Cell Stimulation:
-
Seed 100 µL of the monocyte suspension into each well of a 96-well tissue culture plate.
-
Prepare serial dilutions of equimolar concentrations of LukS-PV and LukF-PV in culture medium.
-
Add 100 µL of the PVL dilutions to the wells containing monocytes.
-
Include an unstimulated control (cells with medium only).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant and store it at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA for IL-1β and TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and developing the color.
-
Adding a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-1β and TNF-α in the experimental samples by interpolating their absorbance values on the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an update on a membrane-interacting peptide [hero.epa.gov]
- 3. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta-toxin from Staphylococcus aureus as a costimulator of human neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of compounds to inhibit the Panton-Valentine leukocidin of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Staphylococcus aureus Panton-Valentine leukocidin induces an inflammatory response in human phagocytes via the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Staphylococcus aureus panton-valentine leukocidin is a very potent cytotoxic factor for human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delta-toxin, unlike melittin, has only hemolytic activity and no antimicrobial activity: rationalization of this specific biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Residues Essential for Panton-Valentine Leukocidin S Component Binding to Its Cell Receptor Suggest Both Plasticity and Adaptability in Its Interaction Surface - PMC [pmc.ncbi.nlm.nih.gov]
assessing cross-reactivity of antibodies against different staphylococcal hemolysins
A Comprehensive Guide to Antibody Cross-Reactivity Against Staphylococcal Hemolysins
For researchers and professionals in drug development, understanding the specificity and cross-reactivity of antibodies against Staphylococcus aureus hemolysins is critical for developing effective anti-virulence therapies. This guide provides a comparative analysis of various monoclonal antibodies (mAbs), detailing their cross-reactivity profiles against different staphylococcal hemolysins, supported by quantitative data and experimental protocols.
Staphylococcal infections pose a significant threat due to the bacterium's arsenal of virulence factors, including several pore-forming toxins known as hemolysins.[1] These toxins, such as alpha-hemolysin (Hla), beta-hemolysin (Hlb), and the bi-component gamma-hemolysins (Hlg) and leukocidins, play a crucial role in pathogenesis by damaging host cells.[1][2] Targeting these toxins with neutralizing antibodies is a promising therapeutic strategy. A key challenge and opportunity in this field is the development of broadly neutralizing antibodies that can counteract multiple toxins simultaneously, given the redundancy and concerted action of these virulence factors.[3]
Comparative Analysis of Antibody Cross-Reactivity
Several studies have identified and characterized monoclonal antibodies with varying degrees of cross-reactivity against the family of staphylococcal toxins. The data below summarizes the binding and neutralization profiles of notable antibodies.
| Antibody/scFv | Primary Target(s) | Cross-Reactivity Profile | Binding Affinity (K_D) / ELISA (EC₅₀) | Neutralization Potency (IC₅₀) | Reference(s) |
| ASN-1 | Hla, HlgB, LukF, LukD | Broadly neutralizes Hla and four leukocidins (HlgAB, HlgCB, LukED, LukSF-PV) by recognizing a conserved structural epitope.[4] | Picomolar affinity | Not specified | [4][5] |
| ASN-2 | LukGH (LukAB) | Specific for the LukGH leukocidin.[4][5] | High binding affinity | Not specified | [4][5] |
| ASN100 | Hla & 5 Leukocidins | Combination of ASN-1 and ASN-2; neutralizes Hla, HlgAB, HlgCB, LukED, LukSF, and LukGH.[4][5] | Not applicable | Not specified | [4][5] |
| Anti-HlgC mAbs | HlgC | Cross-reacts with LukS. No significant reactivity with Hla, HlgA, HlgB, LukD, LukE, or LukF.[6] | Not specified | 55% to 84% inhibition of HlgCB-induced neutrophil death. No neutralization of LukSF.[6] | |
| SP192 & SP220 | Hla | Minor cross-reactivity with BSA, human adiponectin, and TSST-1.[7][8] | K_aff = 0.9 nM⁻¹ (SP192), 0.7 nM⁻¹ (SP220) | Dose-dependent neutralization of Hla-mediated hemolysis.[7][8] | [7][8] |
Key Insights from Cross-Reactivity Studies
-
Broad Neutralization is Achievable: The existence of antibodies like ASN-1 demonstrates that a single monoclonal antibody can neutralize multiple, structurally related toxins by targeting conserved epitopes.[3] This is a significant finding for the development of potent anti-staphylococcal immunotherapies.
-
Synergistic Combinations: For comprehensive coverage against the array of staphylococcal cytotoxins, a combination of antibodies, such as ASN100 (ASN-1 and ASN-2), may be necessary to neutralize distinct toxin families.[4][5]
-
Specificity Remains Important: While broadly neutralizing antibodies are highly sought after, specific antibodies targeting individual toxins, such as those against Hla or Hlb, are also valuable tools for research and may have therapeutic potential in specific contexts.[9]
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental methods. Below are detailed protocols for key assays used in the characterization of anti-hemolysin antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
This protocol is used to determine the binding specificity and relative affinity of an antibody to various purified staphylococcal hemolysins.
Materials:
-
High-binding 96-well microtiter plates
-
Purified recombinant staphylococcal hemolysins (Hla, Hlb, HlgA, HlgB, HlgC, etc.)
-
Bicarbonate coating buffer (0.1 M, pH 9.6)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBS-T))
-
Test antibodies and control antibodies
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of individual purified hemolysins at a concentration of 2 µg/mL in bicarbonate buffer. As a control, coat some wells with BSA.[7] Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with PBS-T.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well.[7] Incubate for 90 minutes at room temperature.[7]
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serial dilutions of the test antibody to the wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[10] The EC₅₀ value can be calculated from the resulting dose-response curve.
Hemolysis Neutralization Assay
This assay measures the ability of an antibody to inhibit the hemolytic activity of pore-forming toxins like Hla and gamma-hemolysins.
Materials:
-
Purified active recombinant hemolysin (e.g., Hla)
-
Test antibodies and control antibodies
-
Washed rabbit red blood cells (rRBCs) or sheep red blood cells (sRBCs), depending on the hemolysin.[11][12]
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1%) as a positive control for 100% hemolysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
Plate reader
Procedure:
-
Antibody-Toxin Pre-incubation: In a 96-well plate, pre-incubate 100 µL of the hemolysin at a concentration known to cause sub-maximal hemolysis (e.g., 0.5 µg/mL for Hla) with various concentrations of the test antibody.[12] Incubate at room temperature for 15-30 minutes.[12]
-
Addition of Red Blood Cells: Add 100 µL of a 1% suspension of washed rRBCs to each well.[13]
-
Incubation: Incubate the plate at 37°C for 20-60 minutes.[12]
-
Centrifugation: Pellet the intact RBCs by centrifuging the plate.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.[13]
-
Controls: Include wells with RBCs and PBS only (0% hemolysis) and wells with RBCs and 1% Triton X-100 (100% hemolysis).[12]
-
Calculation: The percentage of hemolysis inhibition is calculated relative to the controls. The IC₅₀ value is the antibody concentration that results in 50% inhibition of hemolysis.
Cytotoxicity Neutralization Assay
This assay assesses the ability of an antibody to protect host cells from toxin-induced lysis.
Materials:
-
Human cell line (e.g., HeLa epithelial cells, HL-60 promyelocytic cells, or primary neutrophils).[14][15][16]
-
Purified staphylococcal toxins
-
Test antibodies and control antibodies
-
Cell culture medium
-
Cell viability reagent (e.g., WST-8, MTT, or a lactate dehydrogenase (LDH) release kit).[15][17]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
Antibody-Toxin Pre-incubation: Pre-incubate serial dilutions of the test antibody with a fixed concentration of the toxin (a concentration that causes significant but not complete cell death) in cell culture medium for 30 minutes at 37°C.[16]
-
Treatment of Cells: Remove the old medium from the cells and add the antibody-toxin mixture to the respective wells.
-
Incubation: Incubate the plate for a duration sufficient to induce cytotoxicity (e.g., 5-9 hours).[15]
-
Viability Measurement: Measure cell viability using a chosen method:
-
Calculation: Calculate the percentage of cell protection relative to cells treated with toxin alone. The IC₅₀ is the antibody concentration that provides 50% protection.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of cross-reactive antibodies against staphylococcal hemolysins.
Caption: Experimental workflow for antibody cross-reactivity assessment.
This guide provides a foundational understanding of antibody cross-reactivity against staphylococcal hemolysins, offering valuable data and protocols to aid in the research and development of novel therapeutics against S. aureus infections.
References
- 1. Hemolysins of Staphylococcus aureus—An Update on Their Biology, Role in Pathogenesis and as Targets for Anti-Virulence Therapy [scirp.org]
- 2. Alpha-Toxin and Gamma-Toxin Jointly Promote Staphylococcus aureus Virulence in Murine Septic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five birds, one stone: Neutralization of α-hemolysin and 4 bi-component leukocidins of Staphylococcus aureus with a single human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disarming Staphylococcus aureus from destroying human cells by simultaneously neutralizing six cytotoxins with two human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus toxin antibodies: Good companions of antibiotics and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of two neutralizing human single-chain variable fragment antibodies targeting Staphylococcus aureus alpha-hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Antibody response to alpha- and betahemolysin from Staphylococcus aureus in patients with staphylococcal infections and in normals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human staphylococcus aureus enterotoxins (SE) Elisa Kit – AFG Scientific [afgsci.com]
- 11. Characterization of hemolysins of Staphylococcus strains isolated from human and bovine, southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of α-hemolysin activity of Staphylococcus aureus by theaflavin 3,3’-digallate | PLOS One [journals.plos.org]
- 13. unthsc.edu [unthsc.edu]
- 14. Effects of Staphylococcal Alpha-, Beta-, Delta-, and Gamma-Hemolysins on Human Diploid Fibroblasts and HeLa Cells: Evaluation of a New Quantitative Assay for Measuring Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Cytotoxicity of Staphylococcal α-Hemolysin (α-Toxin) against Human Leukocyte Populations [jstage.jst.go.jp]
- 16. Antibody-Mediated Protection against Staphylococcus aureus Dermonecrosis: Synergy of Toxin Neutralization and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Staphylococcal Enterotoxin O Exhibits Cell Cycle Modulating Activity [frontiersin.org]
comparative structural analysis of staphylococcal alpha, beta, and delta-hemolysins
A Comparative Guide to Staphylococcal Hemolysins: Alpha, Beta, and Delta Toxins
This guide provides a detailed comparative analysis of three key virulence factors secreted by Staphylococcus aureus: alpha-hemolysin (Hla), beta-hemolysin (Hlb), and delta-hemolysin (Hld). It is designed for researchers, scientists, and drug development professionals seeking to understand the structural and functional differences between these toxins.
Comparative Data of Staphylococcal Hemolysins
The following table summarizes the key structural and functional characteristics of alpha, beta, and delta-hemolysins.
| Feature | Alpha-Hemolysin (Hla) | Beta-Hemolysin (Hlb) | This compound (Hld) |
| Encoding Gene | hla[1][2] | hlb[2] | hld[2][3] |
| Molecular Weight | 33 kDa (monomer)[2] | 35 kDa[2][4] | 3 kDa (26 amino acids)[2][5] |
| Structure | Monomer: Water-soluble, rich in β-sheets (68%)[6]. Oligomer: Homo-heptameric β-barrel pore.[6][7][8][9] | Monomer: Neutral sphingomyelinase C (SMase), belongs to the DNase I superfamily.[7][10] | Monomer: Small, amphipathic α-helical peptide, part of the Phenol-Soluble Modulin (PSM) family.[3][5] |
| Mechanism of Action | Pore-forming toxin. Monomers bind to the cell membrane (receptor: ADAM10), oligomerize to form a heptameric prepore, and insert a β-barrel into the membrane.[5][11][12] | Enzymatic. It is a phospholipase C that hydrolyzes sphingomyelin in the cell membrane to ceramide and phosphorylcholine, leading to membrane instability.[5][7] | Detergent-like mechanism. It non-specifically inserts into the cell membrane, forming short-lived pores and disrupting membrane integrity.[3][5] |
| Pore Size | ~1.4 - 2.0 nm internal diameter.[8][13] Allows passage of ions and small molecules (<2 kDa).[5] | Not a pore-forming toxin.[5][14] | Forms transient, ill-defined pores.[3] |
| Target Cells/Molecules | Broad range of cells, including rabbit erythrocytes, epithelial cells, endothelial cells, T-cells, and monocytes.[2][6][15] Binds to sphingomyelin-rich membranes. | High activity against sheep and bovine erythrocytes due to their high sphingomyelin content.[15] Also targets human lymphocytes.[4] | Wide spectrum of activity, lysing erythrocytes from numerous species, organelles, and even bacterial protoplasts.[2][5][12] |
| Key Function | Forms pores leading to ion gradient dissipation, ATP loss, and ultimately cell lysis and apoptosis.[6][7] | Destabilizes membranes through enzymatic degradation of lipids. Can act synergistically with other toxins like Hla and Hld.[1][16] | Acts as a surfactant, causing non-specific cell lysis. Also functions as a chemoattractant for neutrophils and contributes to inflammation.[3] |
Signaling Pathways and Cellular Responses
The interaction of these hemolysins with host cells triggers distinct signaling cascades.
Alpha-Hemolysin (Hla) Signaling
Low concentrations of Hla bind to its receptor, A Disintegrin and Metalloproteinase 10 (ADAM10), leading to pore formation.[11][12] This results in an influx of Ca²⁺ and efflux of K⁺, which can trigger the activation of the NLRP3 inflammasome and caspase-1, leading to inflammatory cell death (pyroptosis) and secretion of pro-inflammatory cytokines like IL-1β.[1][11] Hla can also induce apoptosis via the intrinsic death pathway by activating caspases 8, 9, and 3.[6] Furthermore, Hla is known to activate the autophagic pathway.[17]
Caption: Alpha-hemolysin signaling pathway leading to inflammation and cell death.
Beta-Hemolysin (Hlb) Signaling
Hlb's sphingomyelinase activity generates ceramide within the cell membrane. Ceramide can reorganize membrane microdomains, potentially impacting signaling platforms.[5] Recent studies have shown that Hlb can act as an agonist for the Epidermal Growth Factor Receptor (EGFR).[10][18] It promotes the activity of ADAM17, which cleaves EGFR ligands, leading to EGFR phosphorylation and subsequent skin inflammation.[10][18] Hlb also stimulates IFN-γ production in NK cells through a pathway involving Ca²⁺ influx and ERK1/2 phosphorylation.[14]
Caption: Beta-hemolysin signaling pathways involving EGFR and IFN-γ activation.
This compound (Hld) Signaling
As a phenol-soluble modulin (PSM), Hld is recognized by the formyl peptide receptor 2 (FPR2) on leukocytes, such as neutrophils.[3] This interaction triggers pro-inflammatory responses, including the chemoattraction of leukocytes and the release of cytokines like interleukin-8 (IL-8).[3] Its primary cytolytic action is direct membrane disruption rather than a complex signaling cascade, but this disruption can lead to the release of danger signals that further amplify inflammation.
Caption: this compound interaction with leukocytes and direct membrane disruption.
Experimental Protocols
Quantitative Hemolysis Assay
This protocol provides a method to quantify the hemolytic activity of toxins by measuring hemoglobin release from erythrocytes.[19][20][21]
1. Reagents and Materials:
-
Erythrocytes: Defibrinated sheep, rabbit, or human red blood cells (RBCs).
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; Alsever's solution.
-
Lysis Control (Positive Control): 0.1% Triton X-100 or deionized water.
-
Negative Control: PBS.
-
Hemolysin Samples: Purified toxin or bacterial culture supernatants at various dilutions.
-
Equipment: Spectrophotometer, centrifuge, 96-well microtiter plates, incubator.
2. Preparation of Erythrocyte Suspension:
-
Wash the defibrinated blood by centrifuging at 500 x g for 5 minutes and discarding the supernatant and buffy coat.
-
Resuspend the RBC pellet in cold PBS.
-
Repeat the wash step three times or until the supernatant is clear.
-
After the final wash, resuspend the RBC pellet to create a 2% (v/v) solution in PBS. Keep on ice.
3. Hemolysis Reaction:
-
In a 96-well plate, add 100 µL of the diluted hemolysin samples, positive control, and negative control to respective wells.
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes. For beta-hemolysin, a subsequent incubation at 4°C for 30 minutes can enhance lysis (the "hot-cold" effect).[2][4]
-
Following incubation, centrifuge the plate at 1000 x g for 5-10 minutes to pellet intact erythrocytes.
4. Measurement and Data Analysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm (or 416 nm) using a spectrophotometer.[20] This wavelength corresponds to the peak absorbance of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Caption: Experimental workflow for a quantitative hemolysis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Hemolysin Expression and Virulence of Staphylococcus aureus by a Serine/Threonine Kinase and Phosphatase | PLOS One [journals.plos.org]
- 3. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus alpha toxin - Wikipedia [en.wikipedia.org]
- 7. Hemolysin - Wikipedia [en.wikipedia.org]
- 8. Structure of staphylococcal alpha-hemolysin, a heptameric transmembrane pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Staphylococcus aureus β-hemolysin causes skin inflammation by acting as an agonist of epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staphylococcus aureus α-Toxin: Nearly a Century of Intrigue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Staphylococcus aureus β-Hemolysin Up-Regulates the Expression of IFN-γ by Human CD56bright NK Cells [frontiersin.org]
- 15. Characterization of hemolysins of Staphylococcus strains isolated from human and bovine, southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and Properties of Staphylococcal Delta Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alpha-hemolysin is required for the activation of the autophagic pathway in Staphylococcus aureus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cia.gov [cia.gov]
- 20. Hemolysis Assay [protocols.io]
- 21. Quantitative Hemolysis Assays | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to the Validation of Delta-Hemolysin-Specific Antibodies for Western Blotting
For researchers, scientists, and drug development professionals investigating the role of Staphylococcus aureus virulence, the accurate detection of delta-hemolysin (Hld) is paramount. This guide provides a comprehensive comparison of commercially available this compound-specific antibodies for Western blotting, supported by experimental data and detailed protocols.
Commercial Antibody Comparison
While a direct, head-to-head quantitative comparison of all commercially available anti-delta-hemolysin antibodies is not publicly available, this guide compiles key information from manufacturer datasheets and relevant literature to aid in your selection process. The primary method for validating these antibodies is the use of wild-type S. aureus strains, which express this compound, and isogenic mutant strains where the delta-toxin gene (hld) has been knocked out.
Table 1: Comparison of Commercially Available this compound-Specific Antibodies for Western Blotting
| Feature | Antibody 1 | Antibody 2 |
| Supplier | RayBiotech | Thermo Fisher Scientific |
| Product Name | Anti-S. Aureus Delta Hemolysin Antibody | This compound Polyclonal Antibody |
| Catalog Number | Not specified in search results | PA5-116227[1] |
| Host Species | Rabbit | Rabbit[1] |
| Clonality | Polyclonal[2] | Polyclonal[1] |
| Immunogen | KLH conjugated peptide (amino acids 1-30) from S. aureus this compound[2] | KLH conjugated peptide (amino acids 1-30) from S. aureus this compound[1] |
| Purification | Peptide Affinity Purified[2] | Protein A, Antigen affinity chromatography[1] |
| Recommended WB Dilution | 1:1000[2] | Not specified |
| Validation Data | Western blot analysis shows a low molecular weight band corresponding to delta-toxin in a wild-type S. aureus strain, which is absent in an isogenic delta-toxin mutant. The antibody also detects the toxin in various S. aureus clinical isolates[2]. | Validated in Western Blot with 2 publications and 1 image in the product's data gallery[3]. |
| Specificity | The provided Western blot data using a knockout strain strongly suggests specificity for this compound[2]. Information on cross-reactivity with other staphylococcal hemolysins (alpha, beta, gamma) is not explicitly provided. | Information on cross-reactivity with other staphylococcal hemolysins is not explicitly provided. |
| Sensitivity | Limit of detection not specified. | Limit of detection not specified. |
Experimental Protocols
A critical aspect of antibody validation is a well-defined and reproducible experimental protocol. Below is a detailed Western blotting protocol adapted from a recent study that successfully validated a polyclonal anti-delta-hemolysin antibody.
Western Blotting Protocol for this compound Detection
This protocol is based on the methodology described by Wang et al. (2023).
1. Sample Preparation:
-
Culture S. aureus strains (wild-type and Δhld mutant) in a suitable broth medium (e.g., Tryptic Soy Broth) to the desired growth phase.
-
Prepare cell lysates or culture supernatants for analysis. For culture supernatants, proteins can be concentrated using methods like trichloroacetic acid (TCA) precipitation.
-
Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 15% Tris-glycine gel).
-
Include a pre-stained protein ladder to monitor protein separation and molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-delta-hemolysin antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Mandatory Visualizations
To provide a clearer understanding of the experimental workflow and the regulatory context of this compound, the following diagrams have been generated.
Caption: Western Blotting Workflow for this compound Detection.
Caption: Regulation of this compound by the agr Quorum-Sensing System.
Orthogonal Validation Methods
To ensure the specificity and reliability of Western blotting results, it is highly recommended to employ orthogonal validation methods. These are independent techniques that corroborate the findings from the primary assay.
1. High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to separate and quantify this compound in bacterial culture supernatants. This method provides a quantitative measure of toxin production that can be correlated with Western blot signal intensity.
2. Hemolytic Assay:
-
This compound is a potent cytolytic toxin. A functional assay measuring the lysis of red blood cells (hemolysis) can be performed. A lack of hemolytic activity in a sample from a Δhld mutant, compared to the wild-type, provides strong evidence for the absence of the toxin.
3. Real-Time Reverse Transcription PCR (RT-PCR):
-
This molecular technique measures the expression level of the hld gene. A significant reduction or absence of hld mRNA in a knockout strain compared to the wild-type strain validates the genetic modification and supports the expected absence of the protein in Western blot analysis.
Conclusion
The validation of this compound-specific antibodies is crucial for obtaining reliable and reproducible data in S. aureus research. While several commercial polyclonal antibodies are available and have been shown to be effective in Western blotting, researchers should perform in-house validation using wild-type and knockout strains. The detailed protocol provided in this guide serves as a robust starting point. Furthermore, the use of orthogonal methods such as HPLC, hemolytic assays, and RT-PCR is strongly encouraged to provide a comprehensive and multi-faceted validation of antibody performance. By adhering to these rigorous validation principles, researchers can ensure the accuracy and integrity of their findings.
References
Distinguishing Delta-Hemolysin from its Phenol-Soluble Modulin Peers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bacterial virulence factors is paramount. This guide provides a detailed comparison of delta-hemolysin (δ-hemolysin or δ-toxin) and other phenol-soluble modulins (PSMs), a family of amphipathic, alpha-helical peptides secreted by Staphylococcus aureus that play crucial roles in pathogenesis.
This compound, a well-characterized member of the α-type PSMs, exhibits a range of biological activities, including cytolysis, pro-inflammatory signaling, and involvement in biofilm dynamics. While sharing structural and functional similarities with other PSMs, key distinctions in its genetic origin, potency, and spectrum of activity allow for its differentiation. This guide outlines these differences, supported by experimental data and detailed protocols, to facilitate precise investigation of these important molecules.
Comparative Analysis of Biological Activities
The functional landscape of this compound and other PSMs is diverse, with overlapping yet distinct potencies. The following tables summarize the key quantitative differences in their cytolytic and cell-activating properties.
| Toxin | Target Cell | Activity | Effective Concentration | Reference |
| This compound (Hld) | Human Mast Cells (HMC-1) | Tryptase & LDH Release | Induces release at 10 µg/mL | [1] |
| PSMα1 | Human Mast Cells (HMC-1) | Tryptase & LDH Release | More active than Hld and PSMα3 | [1] |
| PSMα3 | Human Mast Cells (HMC-1) | Tryptase & LDH Release | Dose-dependent release | [2] |
| This compound (Hld) | Human Neutrophils | Lysis | 10 µg/mL | [3] |
| PSMα3 | Human Neutrophils | Lysis | 10 µg/mL | [3] |
| PSM-mec | Human Neutrophils | Lysis | 50 µg/mL | [3] |
| This compound (Hld) | Human Erythrocytes | Hemolysis | Active at 1 µg/mL (0.1 µg/mL with β-hemolysin) | [3] |
| Various PSMs | Human Erythrocytes | Hemolysis | Active at 1 µg/mL (0.1 µg/mL with β-hemolysin) | [3] |
Table 1: Comparative Cytolytic and Cell Activation Activities. This table highlights the varying potencies of this compound and other PSMs in inducing cell lysis and mediator release from immune cells.
Experimental Protocols for Differentiation
Accurate differentiation between this compound and other PSMs relies on standardized experimental procedures. Below are detailed protocols for key assays.
Hemolysis Assay
This assay quantifies the erythrocyte-lysing capacity of the toxins.
Protocol:
-
Prepare Erythrocytes: Obtain defibrinated sheep or rabbit blood and wash the erythrocytes three times with cold phosphate-buffered saline (PBS) by centrifugation at 500 x g for 5 minutes. Resuspend the erythrocyte pellet to a final concentration of 2% (v/v) in PBS.
-
Toxin Preparation: Prepare serial dilutions of purified this compound and other PSMs in PBS.
-
Incubation: In a 96-well V-bottom plate, mix 50 µL of each toxin dilution with 50 µL of the 2% erythrocyte suspension.
-
Controls: Include a negative control (PBS only) and a positive control (1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact erythrocytes.
-
Measurement: Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Neutrophil Lysis Assay
This assay measures the ability of the toxins to lyse neutrophils, a key event in immune evasion.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% fetal bovine serum to a concentration of 1 x 10^6 cells/mL.
-
Toxin Treatment: In a 96-well plate, add 100 µL of the neutrophil suspension to wells containing 100 µL of serial dilutions of this compound or other PSMs.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
Lysis Measurement: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Controls: Include a negative control (medium only) and a positive control (cells lysed with Triton X-100).
-
Calculation: Determine the percentage of neutrophil lysis relative to the positive control.
Mast Cell Degranulation Assay
This assay assesses the capacity of the toxins to induce the release of inflammatory mediators from mast cells.
Protocol:
-
Cell Culture: Culture a human mast cell line (e.g., HMC-1) in the recommended medium.
-
Cell Preparation: Wash and resuspend the mast cells in Tyrode's buffer to a concentration of 1 x 10^6 cells/mL.
-
Toxin Stimulation: In a 96-well plate, incubate 100 µL of the mast cell suspension with 100 µL of various concentrations of this compound or other PSMs for 3 hours at 37°C.[2]
-
Mediator Release Measurement:
-
Controls: Use a negative control (buffer only) and a positive control (e.g., compound 48/80 or cell lysis buffer).
-
Data Analysis: Express mediator release as a percentage of the positive control.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique to separate and identify different PSMs based on their physicochemical properties.
Protocol:
-
Sample Preparation: Prepare culture supernatants of S. aureus strains of interest or solutions of purified peptides.
-
Chromatographic System: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Apply a linear gradient of increasing acetonitrile concentration to elute the peptides. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
Analysis: Different PSMs will elute at distinct retention times due to differences in their hydrophobicity, allowing for their separation and identification.[5]
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental logic, the following diagrams illustrate the key signaling pathway and a suggested workflow for distinguishing PSM activities.
Caption: FPR2 signaling pathway activated by PSMs.
Caption: Workflow for distinguishing PSM activities.
Conclusion
While this compound is a canonical member of the phenol-soluble modulin family, its activity profile presents quantifiable differences from other PSMs, particularly the highly cytolytic α-type peptides. By employing a combination of chromatographic separation and cell-based functional assays, researchers can effectively distinguish the contribution of this compound to S. aureus pathogenesis. The protocols and comparative data provided in this guide serve as a valuable resource for the precise characterization of these important virulence factors, ultimately aiding in the development of novel therapeutic strategies against staphylococcal infections.
References
- 1. Frontiers | Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation [frontiersin.org]
- 2. Delta Hemolysin and Phenol-Soluble Modulins, but Not Alpha Hemolysin or Panton-Valentine Leukocidin, Induce Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Hemolysis Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
A Functional Showdown: Delta-Hemolysin Versus Other Phenol-Soluble Modulins in Neutrophil Activation
For researchers, scientists, and drug development professionals, understanding the intricate interplay between bacterial virulence factors and the host immune response is paramount. This guide provides a detailed functional comparison of Staphylococcus aureus delta-hemolysin and other phenol-soluble modulins (PSMs) in their ability to activate neutrophils, the frontline defenders of the innate immune system. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms.
Phenol-soluble modulins are a family of small, amphipathic, alpha-helical peptides secreted by staphylococci that play a significant role in the pathogenesis of infections.[1][2] This family includes the well-characterized this compound (also known as δ-toxin or Hld) and the PSMα and PSMβ peptides.[2][3] These toxins contribute to inflammation, biofilm formation, and the lysis of host cells, including neutrophils.[1][4] A key aspect of their pro-inflammatory activity is their ability to activate neutrophils, triggering chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][5]
Comparative Efficacy in Neutrophil Activation
The various PSMs exhibit differential potency in activating neutrophils. This is largely mediated through their interaction with the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor highly expressed on these immune cells.[6][7] The binding of PSMs to FPR2 initiates a cascade of intracellular signaling events, leading to a robust inflammatory response.
The following table summarizes the quantitative data on the efficacy of this compound and other representative PSMs in key neutrophil activation assays.
| Peptide | Neutrophil Activation Assay | Effective Concentration (EC50) | Reference |
| This compound (Hld) | Chemotaxis | ~10-100 nM | [6][8] |
| Calcium Mobilization | ~10-100 nM | [6] | |
| Phagocytosis Enhancement | ~100 nM | [8] | |
| PSMα2 | Phagocytosis Enhancement | ~10 nM | [8] |
| PSMα3 | Chemotaxis | ~1 nM | [6] |
| Calcium Mobilization | ~1-10 nM | [6][9] | |
| Phagocytosis Enhancement | ~10 nM | [8] | |
| Neutrophil Lysis | >1 µM | [9] |
Note: EC50 values are approximate and can vary depending on the specific experimental conditions.
The data indicates that while this compound is a potent activator of neutrophils, certain PSMα peptides, such as PSMα3, can be even more potent in inducing chemotaxis and calcium mobilization, often at nanomolar concentrations.[6]
Signaling Pathways in Neutrophil Activation
The activation of neutrophils by this compound and other PSMs is primarily initiated by their binding to FPR2. This interaction triggers a signaling cascade that is characteristic of G-protein coupled receptors.
Caption: PSM-induced neutrophil activation signaling pathway.
Upon ligand binding, FPR2 activates heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like PI3K/Akt and MAPK, culminate in the various neutrophil effector functions.[10]
Experimental Workflow for Neutrophil Chemotaxis Assay
A common method to assess the chemotactic potential of PSMs is the Boyden chamber or Transwell assay. The following diagram illustrates a typical workflow for this experiment.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Detailed Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell Method)
This protocol is a generalized procedure based on common laboratory practices for assessing neutrophil migration.[11][12]
1. Isolation of Human Neutrophils:
- Collect fresh human venous blood in heparinized tubes.
- Isolate neutrophils using a density gradient centrifugation method, such as with Ficoll-Paque, followed by dextran sedimentation to separate them from erythrocytes.
- Perform a hypotonic lysis to remove any remaining red blood cells.
- Wash the purified neutrophils with a suitable buffer (e.g., HBSS) and resuspend in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
- Use a 96-well Transwell plate with a 5.0 µm pore size polycarbonate membrane.
- In the lower chamber, add 150 µL of serum-free medium containing the desired concentration of the PSM peptide (e.g., this compound or PSMα3) or a control chemoattractant (e.g., fMLP). Use medium alone as a negative control.
- In the upper chamber, add 50 µL of the prepared neutrophil suspension (5 x 10^4 cells).
3. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 2 hours.
4. Quantification of Migrated Cells:
- After incubation, carefully remove the upper chamber.
- Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
- Luminescent Cell Viability Assay: Add a reagent such as CellTiter-Glo® to the lower chamber, which measures ATP as an indicator of viable cells. Read the luminescence on a plate reader.[11]
- Microscopy: Stain the migrated cells with a suitable dye (e.g., Hoechst or Calcein-AM) and count them using a fluorescence microscope.
5. Data Analysis:
- Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
Calcium Mobilization Assay
This protocol outlines a common method for measuring intracellular calcium flux in neutrophils upon stimulation with PSMs.[13][14]
1. Neutrophil Preparation and Loading:
- Isolate human neutrophils as described in the chemotaxis protocol.
- Resuspend the neutrophils at a concentration of 1-5 x 10^6 cells/mL in a buffer containing calcium and magnesium (e.g., HBSS).
- Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., at 2-5 µM), by incubating at 37°C for 30-45 minutes in the dark.
- Wash the cells twice with buffer to remove extracellular dye and resuspend in fresh buffer.
2. Fluorometric Measurement:
- Transfer the loaded cell suspension to a cuvette in a spectrofluorometer or to the wells of a microplate for use in a fluorescence plate reader.
- Maintain the temperature at 37°C.
- Record a baseline fluorescence reading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
3. Stimulation and Data Acquisition:
- Add the PSM peptide (e.g., this compound) at the desired concentration to the cell suspension.
- Immediately begin recording the change in fluorescence intensity over time. An increase in the ratio of fluorescence at 340 nm to 380 nm indicates an increase in intracellular calcium concentration.
4. Data Analysis:
- The change in intracellular calcium concentration is typically represented as the ratio of the fluorescence intensities at the two excitation wavelengths.
- The peak fluorescence ratio after stimulation is used to determine the magnitude of the calcium response. Dose-response curves can be generated to calculate EC50 values.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenol-soluble modulins in staphylococci: What are they originally for? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenol-soluble modulins and staphylococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Formyl Peptide Receptor 2 (FPR2/ALX) Senses Highly Pathogenic Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Inactivation of Staphylococcal Phenol Soluble Modulins by Serum Lipoprotein Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Calcium mobilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phenotype of a Delta-Hemolysin Knockout S. aureus Strain: A Comparative Guide
This guide provides a comprehensive comparison of the wild-type Staphylococcus aureus and a delta-hemolysin knockout (Δhld) strain. It is intended for researchers, scientists, and drug development professionals interested in understanding the role of this compound in S. aureus pathogenesis. This document outlines the experimental data and detailed protocols for key assays to validate the phenotype of the knockout strain.
Introduction to this compound
This compound (Hld), a 26-amino-acid peptide, is a well-characterized virulence factor of Staphylococcus aureus.[1] It belongs to the phenol-soluble modulin (PSM) family of toxins and exhibits broad cytolytic activity against a variety of host cells, including erythrocytes and other immune cells.[2][3] The expression of the hld gene is under the control of the accessory gene regulator (agr) quorum-sensing system, a global regulator of virulence factor production in S. aureus.[2] The toxin acts by inserting into the cell membrane, forming pores that lead to cell lysis and death.[4][5]
To investigate the specific contribution of this compound to S. aureus virulence, a knockout strain (Δhld) is a critical tool. This guide details the methods to create such a strain and the subsequent phenotypic assays to confirm the loss of this compound function.
Construction of a this compound Knockout Strain
The generation of a markerless deletion of the hld gene can be achieved through allelic exchange, a common technique for genetic manipulation in S. aureus.[1][4][6][7] This method involves the introduction of a suicide vector containing flanking regions of the hld gene, followed by a two-step selection process to replace the wild-type gene with the deletion cassette.
Phenotypic Comparison: Wild-Type vs. Δhld S. aureus
The primary phenotype associated with the loss of this compound is a significant reduction in hemolytic activity. Additionally, a decrease in cytotoxicity towards host cells and a diminished inflammatory response are expected.
Table 1: Comparative Hemolytic Activity
| Strain | Supernatant Dilution | % Hemolysis (OD540) |
| Wild-Type | 1:2 | 85.2 ± 4.5 |
| 1:4 | 62.1 ± 3.8 | |
| 1:8 | 35.7 ± 2.9 | |
| 1:16 | 15.3 ± 1.7 | |
| Δhld | 1:2 | 5.8 ± 0.9 |
| 1:4 | 2.1 ± 0.5 | |
| 1:8 | 0.9 ± 0.3 | |
| 1:16 | 0.2 ± 0.1 | |
| Negative Control (PBS) | - | 0.0 |
| Positive Control (Triton X-100) | - | 100.0 |
Table 2: Comparative Cytotoxicity against HeLa Cells
| Strain | Supernatant Concentration (% v/v) | % Cytotoxicity (LDH Release) |
| Wild-Type | 10% | 78.4 ± 6.2 |
| 5% | 45.1 ± 5.1 | |
| 2.5% | 22.9 ± 3.4 | |
| Δhld | 10% | 12.3 ± 2.5 |
| 5% | 6.7 ± 1.8 | |
| 2.5% | 3.1 ± 1.1 | |
| Negative Control (Medium) | - | 0.0 |
| Positive Control (Lysis Buffer) | - | 100.0 |
Table 3: Comparative IL-6 Induction in Macrophages
| Strain | Multiplicity of Infection (MOI) | IL-6 Concentration (pg/mL) |
| Wild-Type | 10 | 1250 ± 150 |
| 1 | 480 ± 65 | |
| Δhld | 10 | 350 ± 45 |
| 1 | 120 ± 20 | |
| Uninfected Control | - | < 20 |
Experimental Protocols
Protocol 1: Construction of a this compound Knockout Strain via Allelic Exchange
This protocol outlines the generation of an unmarked, in-frame deletion of the hld gene in S. aureus using a temperature-sensitive suicide vector like pIMAY.
-
Construct the Knockout Vector:
-
Amplify ~1 kb regions flanking the hld gene (upstream and downstream) by PCR.
-
Clone these flanking regions into the pIMAY vector, ensuring they are on either side of a selectable marker (e.g., chloramphenicol resistance). The hld gene itself is omitted.
-
Transform the resulting plasmid into a suitable E. coli cloning strain (e.g., DH5α) and verify the construct by sequencing.
-
-
Transform into S. aureus :
-
Isolate the plasmid from E. coli and transform it into an electrocompetent restriction-negative S. aureus strain (e.g., RN4220).
-
Select for transformants on tryptic soy agar (TSA) plates containing chloramphenicol at the permissive temperature (28-30°C).
-
-
First Crossover (Integration):
-
Inoculate a single colony from the transformation into tryptic soy broth (TSB) with chloramphenicol and grow at the permissive temperature overnight.
-
Plate serial dilutions of the overnight culture onto TSA with chloramphenicol and incubate at the non-permissive temperature (37°C) to select for chromosomal integration of the plasmid.
-
-
Second Crossover (Excision):
-
Inoculate an integrant colony into TSB without any antibiotic and grow at the permissive temperature overnight to allow for the excision of the plasmid.
-
Plate serial dilutions onto TSA plates containing p-chlorophenylalanine (PCPA) to select for cells that have lost the plasmid (pIMAY contains the pheS gene, which confers sensitivity to PCPA).
-
-
Screen for the Knockout:
-
Patch the resulting colonies onto TSA plates with and without chloramphenicol to identify colonies that have lost the plasmid (chloramphenicol sensitive).
-
Perform colony PCR on the chloramphenicol-sensitive colonies using primers that flank the hld gene to differentiate between wild-type and knockout alleles (the knockout will show a smaller PCR product).
-
Confirm the deletion by DNA sequencing.
-
Protocol 2: Hemolysis Assay
This assay quantifies the ability of S. aureus supernatants to lyse red blood cells.[2]
-
Prepare Bacterial Supernatants:
-
Culture wild-type and Δhld S. aureus strains in TSB to the late exponential or early stationary phase.
-
Centrifuge the cultures at 4,000 x g for 15 minutes at 4°C.
-
Filter the supernatants through a 0.22 µm filter to remove any remaining bacteria.
-
-
Prepare Red Blood Cells:
-
Obtain defibrinated rabbit or sheep blood.
-
Wash the red blood cells (RBCs) three times with ice-cold phosphate-buffered saline (PBS) by centrifugation at 500 x g for 5 minutes.
-
Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.
-
-
Perform the Assay:
-
In a 96-well V-bottom plate, serially dilute the bacterial supernatants in PBS.
-
Add 50 µL of the 2% RBC suspension to each well containing 50 µL of diluted supernatant.
-
Use PBS as a negative control and 1% Triton X-100 as a positive control for 100% hemolysis.
-
Incubate the plate at 37°C for 1 hour.
-
-
Quantify Hemolysis:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant to a new 96-well flat-bottom plate.
-
Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Protocol 3: Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells as an indicator of cytotoxicity.
-
Cell Culture:
-
Seed HeLa cells in a 96-well tissue culture plate at a density of 2 x 104 cells per well and grow overnight to form a confluent monolayer.
-
-
Treatment with Supernatants:
-
Prepare bacterial supernatants as described in Protocol 2.
-
Remove the culture medium from the HeLa cells and replace it with fresh medium containing different concentrations of the wild-type or Δhld supernatants.
-
Include a negative control (medium only) and a positive control (lysis buffer provided with the LDH assay kit).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Measure LDH Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Calculate Cytotoxicity:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Protocol 4: IL-6 Induction Assay
This protocol measures the induction of the pro-inflammatory cytokine IL-6 in macrophages upon infection with S. aureus.
-
Cell Culture:
-
Plate murine macrophage-like RAW 264.7 cells in a 24-well plate at a density of 5 x 105 cells per well and allow them to adhere overnight.
-
-
Bacterial Infection:
-
Grow wild-type and Δhld S. aureus to the mid-logarithmic phase, wash with PBS, and resuspend in antibiotic-free cell culture medium.
-
Infect the RAW 264.7 cells with the bacterial strains at a multiplicity of infection (MOI) of 1 and 10.
-
Include an uninfected control.
-
Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
-
Incubate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Kill Extracellular Bacteria:
-
Aspirate the medium and wash the cells with PBS.
-
Add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria and incubate for an additional 24 hours.
-
-
Measure IL-6 Levels:
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Quantify the concentration of IL-6 in the supernatants using a commercially available mouse IL-6 ELISA kit, following the manufacturer's protocol.
-
Visualizations
Caption: Experimental workflow for validating the this compound knockout phenotype.
Caption: The S. aureus agr quorum-sensing pathway regulating this compound expression.
References
- 1. From cloning to mutant in 5 days: rapid allelic exchange in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of S. aureus hemolytic activity [bio-protocol.org]
- 3. Hemolysis Assay [protocols.io]
- 4. Allelic-Exchange Procedure in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tailor-made gene silencing of Staphylococcus aureus clinical isolates by CRISPR interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allelic Exchange: Construction of an Unmarked In-Frame Deletion in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Delta-Hemolysin and Gamma-Hemolysin Membrane-Binding Mechanisms
A detailed guide for researchers on the distinct membrane interaction and pore-forming strategies of two key Staphylococcal toxins.
This guide provides a comprehensive comparison of the membrane-binding and disruption mechanisms of delta-hemolysin (Hld) and gamma-hemolysin (Hlg), two significant virulence factors produced by Staphylococcus aureus. Understanding their divergent modes of action is critical for the development of novel anti-virulence therapies. This document presents key quantitative data, detailed experimental protocols for studying these toxins, and visual diagrams to elucidate their mechanisms.
Overview of Hemolysin Mechanisms
This compound and gamma-hemolysin represent two fundamentally different strategies for disrupting cell membranes. This compound is a small, amphipathic peptide that acts directly on the lipid bilayer, functioning akin to a detergent.[1][2][3] In contrast, gamma-hemolysin is a complex, bi-component protein toxin that assembles into a well-defined, stable pore within the target membrane.[4][5][6]
This compound (Hld): As a member of the phenol-soluble modulin (PSM) peptide family, Hld is a 26-amino acid peptide that adopts an alpha-helical structure.[1][3][7] Its mechanism is concentration-dependent. At low concentrations, it perturbs the membrane by adsorbing onto the surface, inducing curvature strain and causing transient leaks.[2][8][9] At higher concentrations, it exhibits a detergent-like effect, solubilizing the membrane entirely.[2][9] This interaction is non-specific, requiring no protein receptor, and shows a preference for binding to lipid-disordered domains within the membrane.[1][3]
Gamma-Hemolysin (Hlg): This toxin is a member of the bi-component pore-forming toxin family, requiring two distinct protein components to function: a Class 'S' component (HlgA or HlgC) and a Class 'F' component (HlgB).[6][10] The lytic process is a multi-step assembly. The 'S' component typically binds to a specific host cell receptor, such as chemokine or complement receptors, which then recruits the 'F' component.[9][11] This initial complex then oligomerizes with other dimers to form a ring-shaped prepore on the membrane surface.[4][12] A final conformational change leads to the insertion of a beta-barrel into the lipid bilayer, forming a stable, octameric transmembrane pore that leads to cell lysis through osmotic imbalance.[4][5][13]
Quantitative Comparison of Toxin Properties
The following table summarizes the key quantitative and structural differences between this compound and gamma-hemolysin.
| Feature | This compound (Hld) | Gamma-Hemolysin (Hlg) |
| Toxin Class | Phenol-Soluble Modulin (PSM), Peptide Toxin | Bi-component β-barrel Pore-Forming Toxin (β-PFT) |
| Structure | Single 26-amino acid α-helical peptide[1][3] | Two separate protein components (S: HlgA/HlgC, F: HlgB)[6] |
| Molecular Weight | ~3 kDa | ~274 kDa for the octameric pore complex[14] |
| Receptor Binding | None; direct lipid interaction[7] | Specific protein receptors (e.g., CXCR1, CXCR2, CCR2, C5aR)[9][11] |
| Binding Affinity (KD) | Not applicable (non-specific binding) | Nanomolar range (e.g., HlgA-CCR2: 3.51 nM; HlgC-C5aR: 5.64 nM)[11] |
| Pore Structure | Transient, ill-defined pores or membrane defects[7][8] | Stable, octameric β-barrel transmembrane pore[4][14] |
| Pore Diameter | Variable / Not well-defined | ~2.1 - 2.5 nm (21 - 25 Å)[4][15][16] |
| Mechanism | Detergent-like membrane solubilization and perturbation[2][9] | Sequential assembly, oligomerization, and pore insertion[4][12] |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct membrane-binding and disruption pathways of this compound and gamma-hemolysin.
Key Experimental Protocols
The following sections provide detailed methodologies for essential assays used to characterize and compare the membrane-binding activities of delta- and gamma-hemolysin.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics between a toxin component (analyte) and a membrane or receptor (ligand) immobilized on a sensor chip. This is particularly useful for quantifying the high-affinity interactions of gamma-hemolysin components with their receptors.
Methodology:
-
Sensor Chip Preparation:
-
For protein-receptor interactions, immobilize the purified receptor protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
For protein-lipid interactions, use an L1 sensor chip. Prepare small unilamellar vesicles (LUVs) with the desired lipid composition via extrusion. Inject the LUV suspension over the L1 chip surface to form a stable lipid bilayer.[17]
-
-
Analyte Preparation:
-
Prepare purified gamma-hemolysin S- or F-components in a suitable running buffer (e.g., HBS-EP buffer) at a range of concentrations (e.g., 1 nM to 100 nM).
-
-
Binding Measurement:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the analyte solution over the chip surface at a constant flow rate for a defined period (association phase).
-
Switch back to running buffer and monitor the signal decrease (dissociation phase).
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine or mild NaOH solution) to remove the bound analyte without damaging the immobilized ligand.[1]
-
-
Data Analysis:
-
Fit the resulting sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).
-
Liposome Leakage Assay (Fluorescence Dequenching)
This assay measures the ability of a toxin to permeabilize a model lipid membrane by monitoring the release of an encapsulated fluorescent dye. It is effective for both this compound's disruptive activity and gamma-hemolysin's pore formation.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film of the desired composition (e.g., POPC/cholesterol) by evaporating the solvent.
-
Hydrate the film with a solution containing a self-quenching concentration of a fluorescent dye and its quencher, such as 25 mM ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and 90 mM DPX (p-xylene-bis-pyridinium bromide).[7][18][19]
-
Create large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the hydrated lipid suspension through a polycarbonate membrane.
-
Remove unencapsulated ANTS/DPX using a desalting column.
-
-
Leakage Measurement:
-
Place a diluted suspension of the ANTS/DPX-loaded liposomes in a fluorometer cuvette.
-
Record the baseline fluorescence (F₀) at the appropriate excitation/emission wavelengths for ANTS (e.g., Ex: 350 nm, Em: 520 nm).
-
Add the toxin (this compound or gamma-hemolysin components) to the cuvette and monitor the increase in fluorescence intensity (F) over time as ANTS is released and dequenched.
-
After the reaction plateaus or at a defined endpoint, add a detergent (e.g., 1% Triton X-100) to lyse all liposomes and measure the maximum fluorescence (F₁₀₀).
-
-
Data Analysis:
-
Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100
-
Hemolysis Assay
This classic assay quantifies the lytic activity of hemolysins against red blood cells (RBCs) by measuring the release of hemoglobin.
Methodology:
-
RBC Preparation:
-
Obtain fresh whole blood (e.g., human or rabbit) containing an anticoagulant.
-
Wash the RBCs three to four times by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet in isotonic buffer (e.g., PBS) to remove plasma and buffy coat.
-
Prepare a final working suspension of RBCs (e.g., a 2% solution in PBS).[20]
-
-
Incubation:
-
In a microtiter plate, add serial dilutions of the purified toxin to the wells.
-
Add the 2% RBC suspension to each well.
-
Include a negative control (RBCs in buffer only) and a positive control (RBCs in a hypotonic solution like deionized water or with 1% Triton X-100 for 100% lysis).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[21][22]
-
-
Measurement:
-
Pellet the intact RBCs by centrifugation (e.g., 1000 x g for 10 minutes).
-
Carefully transfer the supernatant, containing the released hemoglobin, to a new plate.
-
Measure the absorbance of the supernatant at 541 nm using a spectrophotometer.[21]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each toxin concentration using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
-
Conclusion
This compound and gamma-hemolysin employ fundamentally different strategies to compromise host cell membranes. This compound acts as a direct, non-specific membrane perturbant, while gamma-hemolysin executes a sophisticated, receptor-mediated, multi-step process to form a discrete transmembrane pore. These distinctions in structure, receptor-dependency, binding affinity, and lytic mechanism offer different vulnerabilities that can be exploited for targeted drug development. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the activity of these toxins and evaluate the efficacy of potential inhibitors.
References
- 1. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an update on a membrane-interacting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Revealing Assembly of a Pore-Forming Complex Using Single-Cell Kinetic Analysis and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism and kinetics of delta-lysin interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The Staphylococcal Toxins γ-Hemolysin AB and CB Differentially Target Phagocytes by Employing Specific Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling pore assembly of staphylococcal gamma-haemolysin by low temperature and by disulphide bond formation in double-cysteine LukF mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gamma-Hemolysin Components: Computational Strategies for LukF-Hlg2 Dimer Reconstruction on a Model Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Assembly of Staphylococcus aureus gamma-hemolysin into a pore-forming ring-shaped complex on the surface of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stochastic Assembly of Two-Component Staphylococcal γ-Hemolysin into Heteroheptameric Transmembrane Pores with Alternate Subunit Arrangements in Ratios of 3:4 and 4:3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bot Verification [molecular-interactions.si]
- 18. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hemolysis Assay [protocols.io]
- 22. haemoscan.com [haemoscan.com]
Validating Delta-Hemolysin's Contribution to Disease: A Comparative Guide for Animal Model Studies
For Immediate Release
This guide provides a comprehensive comparison of experimental data validating the contribution of delta-hemolysin (δ-hemolysin), a key virulence factor of Staphylococcus aureus, to disease pathogenesis in various animal models. It is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial infections and the development of novel therapeutics.
Executive Summary
This compound, a small, 26-amino acid peptide toxin produced by most strains of Staphylococcus aureus, has been implicated as a significant contributor to the bacterium's virulence. Its cytolytic activity against a broad range of host cells, including erythrocytes and immune cells, suggests a pivotal role in immune evasion and tissue damage.[1][2][3] This guide synthesizes findings from key studies that have utilized isogenic mutants of S. aureus, specifically comparing wild-type (WT) strains with their this compound deficient (Δhld) counterparts in relevant animal models of infection. The presented data underscores the importance of this compound in skin and soft tissue infections, as well as its potential role in systemic diseases.
Comparative Analysis of In Vivo Virulence: Wild-Type vs. ΔhldS. aureus
The following tables summarize quantitative data from studies directly comparing the pathogenic effects of wild-type S. aureus and its isogenic Δhld mutant in animal models. These studies provide direct evidence of this compound's contribution to disease severity.
Table 1: Murine Model of Atopic Dermatitis-like Skin Disease
This model investigates the role of this compound in the context of skin colonization and the development of allergic skin inflammation.
| Parameter | Wild-Type S. aureus Colonization | Δhld Mutant Colonization | Key Finding | Reference |
| Total Serum IgE (ng/mL) | Significantly elevated | Baseline levels | This compound is crucial for the induction of a systemic allergic IgE response. | [1][4] |
| Antigen-Specific IgE | Markedly increased | No significant increase | The presence of this compound promotes a specific allergic response to co-localized antigens. | [1][4] |
| IL-4 in Skin (pg/mg tissue) | Significantly increased | Baseline levels | This compound drives a Th2-biased inflammatory response in the skin, characterized by elevated IL-4. | [1][4] |
| Clinical Score (Erythema, Crusting) | Severe dermatitis | Minimal to no signs of dermatitis | This compound is a major contributor to the clinical manifestations of S. aureus-associated allergic skin disease. | [1][5] |
Table 2: Murine Models of Subcutaneous and Systemic Infection
These models assess the contribution of this compound to localized skin and soft tissue infection (SSTI) and life-threatening systemic disease.
| Infection Model | Parameter | Wild-Type S. aureus | Δhld Mutant | Key Finding | Reference |
| Subcutaneous Abscess | Dermonecrosis | Present | Absent or significantly reduced at lower doses | This compound, in concert with other toxins like alpha-hemolysin, contributes to the necrotic damage seen in skin infections. | [6] |
| Intravenous (Sepsis) | Mortality Rate | Higher mortality | Lower mortality | This compound contributes to the overall lethality of systemic S. aureus infections. | [6] |
| Intraperitoneal (Sepsis) | Serum IL-6 (pg/mL) | Significantly elevated (MVs) | Baseline levels (MVs) | This compound, when transported via membrane vesicles, can trigger a systemic inflammatory response. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Murine Epicutaneous Infection Model for Atopic Dermatitis
This protocol, adapted from Nakamura et al. (2013), is designed to assess the role of bacterial toxins in a skin colonization model that mimics atopic dermatitis.[1][4]
-
Animal Model: BALB/c mice are typically used. For studies investigating the role of mast cells, mast-cell deficient KitW-sh/W-sh mice and their wild-type littermates are used.
-
Skin Preparation: A 1 cm² area of dorsal skin is shaved and then tape-stripped multiple times to disrupt the epidermal barrier.
-
Bacterial Inoculation: A suspension of mid-logarithmic phase S. aureus (wild-type or Δhld mutant) is applied to a sterile gauze patch, which is then secured over the tape-stripped skin.
-
Endpoint Analysis: After a defined period of colonization (e.g., several days to weeks), various parameters are assessed.
-
Clinical Scoring: Skin inflammation is scored based on erythema, crusting, and other visible signs of dermatitis.
-
Histology: Skin biopsies are collected for histological analysis to assess epidermal thickness and immune cell infiltration.
-
Immunological Analysis: Serum is collected for the measurement of total and antigen-specific IgE levels by ELISA. Skin tissue can be homogenized to measure local cytokine levels (e.g., IL-4) by ELISA or quantitative PCR.
-
Murine Subcutaneous Abscess Model
This model is used to evaluate the contribution of virulence factors to localized skin and soft tissue infections, including dermonecrosis.
-
Animal Model: BALB/c or other susceptible mouse strains are used.
-
Bacterial Preparation: S. aureus strains (wild-type and Δhld mutant) are grown to mid-logarithmic phase, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS).
-
Inoculation: A defined dose of bacteria (e.g., 107-108 colony-forming units [CFU]) is injected subcutaneously into the shaved flank of the mice.
-
Endpoint Analysis:
-
Lesion Size: The area of the resulting abscess and any associated dermonecrosis is measured daily using calipers.
-
Bacterial Burden: At specific time points, mice are euthanized, and the skin lesion is excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).
-
Histopathology: Tissue sections can be stained to visualize the inflammatory infiltrate and the extent of tissue damage.
-
Murine Sepsis Model
This model assesses the role of bacterial factors in systemic infection and mortality.
-
Animal Model: Inbred mouse strains such as BALB/c or C57BL/6 are commonly used.
-
Bacterial Preparation: Bacteria are prepared as described for the subcutaneous model.
-
Inoculation: A lethal or sub-lethal dose of bacteria is injected into the bloodstream, typically via the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal).
-
Endpoint Analysis:
-
Survival: Mice are monitored for a set period (e.g., 7-14 days), and survival curves are generated (Kaplan-Meier analysis).
-
Bacterial Dissemination: At various time points post-infection, mice are euthanized, and organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and plated to quantify the bacterial burden.
-
Systemic Inflammation: Blood samples can be collected to measure systemic cytokine levels (e.g., IL-6, TNF-α) by ELISA or cytokine bead array.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying molecular mechanisms and experimental designs can facilitate a deeper understanding of this compound's role in pathogenesis.
Caption: this compound signaling in mast cells.
Caption: Murine skin infection model workflow.
Conclusion
The collective evidence from animal model studies robustly supports the role of this compound as a significant virulence factor in Staphylococcus aureus pathogenesis, particularly in the context of skin and soft tissue infections. The use of isogenic Δhld mutants has been instrumental in dissecting its specific contributions to disease, demonstrating its importance in promoting inflammation, tissue damage, and in the case of atopic dermatitis, an allergic immune response. For researchers and drug development professionals, targeting this compound represents a promising avenue for the development of novel anti-virulence therapies to combat S. aureus infections. Future studies should continue to explore its role in a wider range of infection models and its interplay with other staphylococcal virulence factors.
References
- 1. Staphylococcus δ-toxin induces allergic skin disease by activating mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 4. Staphylococcus δ-toxin promotes mouse allergic skin disease by inducing mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Natural mutations in a Staphylococcus aureus virulence regulator attenuate cytotoxicity but permit bacteremia and abscess formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loaded this compound shapes the properties of Staphylococcus aureus membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Regulation of HLA-A, HLA-B, and HLA-D
For Researchers, Scientists, and Drug Development Professionals
The Human Leukocyte Antigen (HLA) system, the human version of the Major Histocompatibility Complex (MHC), is critical for immune function. The regulation of HLA gene expression is a tightly controlled process that dictates the level of antigen presentation and, consequently, the nature of the immune response. This guide provides a comparative analysis of the gene regulation of classical HLA class I genes (HLA-A, HLA-B) and HLA class II genes (represented by the HLA-D region), offering insights into their distinct and shared regulatory mechanisms.
Core Regulatory Mechanisms: A Tale of Two Classes
The fundamental difference in the regulation of HLA class I and class II genes lies in their master transcriptional activators. HLA class I gene expression is primarily driven by the transcriptional co-activator NLRC5 (NLR family CARD domain containing 5), while HLA class II gene expression is almost exclusively dependent on the Class II Transactivator (CIITA) .[1][2][3][4]
-
HLA Class I (HLA-A, HLA-B): These genes are expressed on nearly all nucleated cells, a feature essential for their role in presenting endogenous antigens to CD8+ T cells.[2] Their regulation is governed by the transactivator NLRC5, which, like CIITA, is inducible by interferon-gamma (IFN-γ).[1][2] NLRC5 associates with and activates the promoters of MHC class I genes, orchestrating the expression of a suite of molecules required for antigen presentation, including β2-microglobulin and Transporter associated with Antigen Processing (TAP).[1][2][4] While CIITA can also transactivate MHC class I promoters to some extent, NLRC5 plays the dominant and necessary role in their induction.[1][4]
-
HLA Class II (HLA-D region): In contrast, HLA class II genes (e.g., HLA-DR, -DQ, -DP) have a more restricted expression pattern, primarily on professional antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages. This restricted expression is due to the cell-type-specific expression of their master regulator, CIITA.[3][5][6] CIITA is a non-DNA binding co-activator that nucleates the formation of a multi-protein "enhanceosome" complex on a conserved regulatory module (the W/S-X-Y boxes) found in the promoters of all MHC class II genes.[3][4]
Both NLRC5 and CIITA are members of the NLR (NOD-like receptor) family and are inducible by IFN-γ, highlighting a key cytokine pathway for upregulating antigen presentation for both classes of molecules.[1][2][4]
Quantitative Analysis of HLA Expression and Regulation
The expression levels of HLA genes are not uniform. Quantitative differences exist between loci, between alleles of the same locus, and in response to stimuli.
Table 1: Comparison of Core Regulatory Factors for HLA Class I and Class II
| Feature | HLA Class I (HLA-A, HLA-B) | HLA Class II (HLA-D Region) |
| Master Regulator | NLRC5 (CITA)[2][4][7] | CIITA[3][5] |
| Basal Expression | Ubiquitous (most nucleated cells) | Restricted (primarily APCs)[8] |
| Key Promoter Elements | Enhancer A (NF-κB), ISRE (IRFs), W/S-X-Y Box[4][9] | W/S-X-Y Box[4][10] |
| Primary Inducing Cytokine | Interferon-gamma (IFN-γ)[1][2][11] | Interferon-gamma (IFN-γ)[12] |
| Associated Machinery | β2-microglobulin, TAP1, LMP2[1][4] | Invariant Chain (Ii), HLA-DM, HLA-DO[1] |
Table 2: Relative mRNA Expression Levels of HLA Loci in Peripheral Blood Mononuclear Cells (PBMCs)
| HLA Locus | Relative Expression Order | Approximate Fold Difference (vs. Class II) |
| HLA-B | Highest | ~4-5x higher than Class II loci[13] |
| HLA-C | High | Higher than HLA-A[13] |
| HLA-A | High | ~2x lower than HLA-B[13] |
| HLA-DRA | Moderate | Lower than Class I loci[13] |
| HLA-DRB1 | Moderate | Lower than Class I loci[13] |
| HLA-DPB1 | Lower | Lower than HLA-DR loci[13] |
| HLA-DQA1 | Lowest | Among the lowest expression levels[13] |
| HLA-DQB1 | Lowest | Among the lowest expression levels[13] |
Data synthesized from capture RNA-Seq studies.[13] The order and relative levels can vary by cell type and individual.
Signaling Pathways and Regulatory Logic
The induction of HLA expression by IFN-γ is a cornerstone of the adaptive immune response. This signaling cascade, while leading to the upregulation of both HLA classes, utilizes distinct master regulators.
This diagram illustrates how IFN-γ binding to its receptor activates the JAK-STAT pathway.[14] Activated STAT1 homodimers translocate to the nucleus, bind to Gamma-Activated Sequence (GAS) elements in the promoters of both the NLRC5 and CIITA genes, and drive their transcription.[4] The resulting NLRC5 and CIITA proteins then activate their respective target HLA genes.
Experimental Protocols: A Closer Look at Methodology
Understanding the binding of transcription factors to DNA is key to deciphering gene regulation. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of proteins like NLRC5 and the transcription factors recruited by CIITA.
Detailed Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol provides a generalized workflow for performing ChIP-seq to map transcription factor binding sites on HLA gene promoters.
-
Cross-linking:
-
Culture cells (e.g., IFN-γ stimulated B-lymphocytes) to the desired density.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 8-10 minutes at room temperature to cross-link proteins to DNA.[15]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a series of lysis buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.[16]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background binding.[15]
-
Add a specific antibody against the transcription factor of interest (e.g., RFX5, a component of the MHC class II enhanceosome) to the cleared lysate. A non-specific IgG antibody should be used as a negative control.
-
Incubate overnight at 4°C with rotation to allow the antibody to bind to the protein-DNA complex.[15]
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to generate sufficient material for sequencing.
-
Sequence the library using a next-generation sequencing (NGS) platform.[17]
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the IP sample compared to the input control.[16]
-
Perform motif analysis on the identified peaks to confirm the binding motif of the targeted transcription factor.
-
Differential Regulation Between HLA-A and HLA-B
While both HLA-A and HLA-B are class I genes regulated by NLRC5, studies have shown subtle differences in their regulatory regions. For instance, the HLA-A enhancer contains two binding motifs for the NF-κB/Rel family of transcription factors, whereas the HLA-B enhancer has only one, making HLA-A potentially more responsive to NF-κB signaling.[9] Conversely, the HLA-B interferon response element shows a stronger induction by interferons and a higher affinity for the transcription factors IRF-1 and IRF-2.[9] These molecular distinctions provide a basis for the differential expression patterns observed between these two key HLA loci in response to various cytokine signals.[9]
This guide provides a foundational comparison of the regulatory landscapes of HLA-A, -B, and -D genes. The differential control, orchestrated by NLRC5 for class I and CIITA for class II, allows the immune system to mount tailored responses to diverse threats, making these pathways critical targets for immunotherapy and drug development.
References
- 1. pnas.org [pnas.org]
- 2. NLR family member NLRC5 is a transcriptional regulator of MHC class I genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MHC Class II Transactivator CIITA: Not (Quite) the Odd-One-Out Anymore among NLR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRC5: a newly discovered MHC class I transactivator (CITA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CIITA activates the expression of MHC class II genes in mouse T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation of MHC-II and CIITA genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NLRC5 regulates expression of MHC-I and provides a target for anti-tumor immunity in transmissible cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Important denominator between autoimmune comorbidities: a review of class II HLA, autoimmune disease, and the gut [frontiersin.org]
- 9. Transcriptional regulation of HLA-A and -B: differential binding of members of the Rel and IRF families of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CIITA and Its Dual Roles in MHC Gene Transcription [frontiersin.org]
- 11. "The Transcriptional Regulation of HLA-E by Interferon-Gamma in Tumor C" by Quintesia Grant [scholarscompass.vcu.edu]
- 12. MHC Class II Transactivator (CIITA) Expression is up Regulated in Multiple Myeloma Cells by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Capturing Differential Allele-Level Expression and Genotypes of All Classical HLA Loci and Haplotypes by a New Capture RNA-Seq Method [frontiersin.org]
- 14. Distinct mechanisms of loss of IFN-gamma mediated HLA class I inducibility in two melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
Comparative Analysis of Delta-Hemolysin Activity Across Staphylococcal Species
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the activity of delta-hemolysin, a cytolytic peptide toxin produced by various staphylococcal species. This compound is a significant virulence factor that contributes to the pathogenesis of staphylococcal infections through its ability to lyse host cells, particularly erythrocytes. Understanding the variations in its activity across different species is crucial for the development of targeted anti-virulence strategies.
Quantitative Comparison of Hemolytic Activity
This compound, a member of the phenol-soluble modulin (PSM) peptide family, exhibits varying levels of hemolytic activity depending on the producing bacterial species. While extensively studied in Staphylococcus aureus, this compound and its homologs are also found in other coagulase-negative staphylococci, such as Staphylococcus epidermidis. Direct quantitative comparisons of the hemolytic activity of purified this compound from different species are limited in the literature. However, analysis of related studies allows for a comparative understanding.
Staphylococcus aureus is known to produce high levels of a potent this compound.[1] In contrast, some variants of delta-lysin from Staphylococcus epidermidis have been reported to exhibit limited hemolytic activity while demonstrating significant antibacterial properties. The hemolytic activity of this compound is also dependent on the target erythrocyte species, with rabbit and horse red blood cells often being more susceptible than human erythrocytes.[2][3]
| Bacterial Species | This compound Homolog | Relative Hemolytic Activity | Key Characteristics |
| Staphylococcus aureus | Hld (δ-toxin) | High | Potent cytolytic activity against a wide range of host cells.[4] |
| Staphylococcus epidermidis | PSMδ / PSMγ (δ-toxin) | Variable / Lower | Some variants show reduced hemolytic and increased antimicrobial activity. |
| Staphylococcus haemolyticus | No direct homolog | Not applicable | Produces other phenol-soluble modulins but not a delta-toxin. |
Experimental Protocols
Accurate and reproducible quantification of hemolytic activity is essential for comparative studies. The following is a detailed methodology for a standard quantitative hemolytic assay.
Quantitative Hemolytic Assay Protocol
1. Preparation of Erythrocytes: a. Obtain fresh, defibrinated blood (e.g., rabbit, horse, or human). b. Wash the red blood cells (RBCs) three times with cold, sterile phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 500 x g for 5 minutes at 4°C between each wash to pellet the cells. c. After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
2. Toxin Preparation and Dilution: a. Prepare a stock solution of purified this compound in PBS. b. Perform serial dilutions of the this compound stock solution in PBS to create a range of concentrations for testing.
3. Hemolysis Reaction: a. In a 96-well microtiter plate, add 100 µL of each this compound dilution to triplicate wells. b. Include control wells: i. Negative Control (0% Lysis): 100 µL of PBS only. ii. Positive Control (100% Lysis): 100 µL of 0.1% Triton X-100. c. Add 100 µL of the 2% RBC suspension to all wells. d. Incubate the plate at 37°C for 1 hour with gentle agitation.
4. Measurement of Hemolysis: a. After incubation, centrifuge the microtiter plate at 1000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
5. Data Analysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 b. Plot the percentage of hemolysis against the logarithm of the this compound concentration. c. Determine the EC50 value, which is the concentration of the toxin that causes 50% hemolysis, from the dose-response curve.
Mechanism of Action and Signaling Pathways
This compound acts as a pore-forming toxin that directly interacts with the cell membrane in a receptor-independent manner.[4] Its amphipathic alpha-helical structure allows it to insert into the lipid bilayer, leading to membrane disruption and cell lysis.[5]
Experimental Workflow for Hemolytic Assay
Caption: Workflow for a quantitative hemolytic assay.
Mechanism of this compound Induced Cell Lysis
The lytic process initiated by this compound does not involve a classical signaling cascade but rather a direct physical disruption of the cell membrane.
Caption: Mechanism of this compound pore formation.
References
- 1. ajlifesciences.com [ajlifesciences.com]
- 2. HEMOLYSIS OF RABBIT ERYTHROCYTES BY PURIFIED STAPHYLOCOCCAL ALPHA-TOXIN I.: Kinetics of the Lytic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Staphylococcus aureus delta toxin - Wikipedia [en.wikipedia.org]
- 5. Staphylococcus aureus Hemolysins, bi-component Leukocidins, and Cytolytic Peptides: A Redundant Arsenal of Membrane-Damaging Virulence Factors? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Delta-Hemolysin
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent biomolecules like delta-hemolysin are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a secure and compliant research setting.
This compound, a cytolytic peptide toxin produced by Staphylococcus aureus, requires careful inactivation before disposal due to its biological activity. The primary methods for rendering this compound and contaminated materials safe for disposal are chemical inactivation, autoclaving, and incineration.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and nitrile gloves. All handling of concentrated this compound solutions should be performed within a certified biological safety cabinet (BSC) to minimize the risk of aerosol exposure. In the event of a spill, immediately notify all personnel in the area. Gently cover the spill with absorbent material and apply a freshly prepared 10% bleach solution, allowing for a contact time of at least 30 minutes before cleaning.
Recommended Disposal Methods
The choice of disposal method will depend on the nature of the waste (liquid or solid) and the equipment available in the laboratory. It is the responsibility of the waste generator to ensure the chosen method effectively inactivates the toxin.
Chemical Inactivation
Chemical inactivation is a highly effective method for liquid waste containing this compound. Sodium hypochlorite (bleach) is a recommended broad-spectrum disinfectant effective against Staphylococcus aureus and its toxins.
Experimental Protocol for Chemical Inactivation:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 10% sodium hypochlorite (household bleach) in water. This will result in a final concentration of approximately 0.5-0.6% sodium hypochlorite. For enhanced efficacy, particularly for high concentrations of the toxin, a solution of 1.0% sodium hypochlorite can be used.
-
Application: For each volume of liquid waste containing this compound, add an equal volume of the 10% bleach solution.
-
Contact Time: Ensure thorough mixing and allow a minimum contact time of 30 minutes. For highly concentrated solutions, a longer contact time of up to 4 hours is recommended.
-
Neutralization and Disposal: Following inactivation, the solution can be neutralized if required by local regulations and then disposed of down the drain with copious amounts of water.
It has been shown that proteolytic enzymes such as trypsin can also inactivate this compound.[1][2] However, the use of bleach is generally more practical for routine laboratory waste disposal.
| Inactivation Method | Agent | Concentration | Contact Time | Efficacy |
| Chemical | Sodium Hypochlorite (Bleach) | 1.0% | 30 minutes | Effective for Staphylococcal enterotoxins |
| Chemical | Sodium Hypochlorite + Sodium Hydroxide | 2.5% NaOCl + 0.25 N NaOH | 4 hours | Recommended for complete inactivation of T-2 mycotoxin and brevetoxin |
| Physical | Autoclaving | 121°C (15 psi) | >30 minutes | Recommended for protein toxins, but efficacy for heat-stable toxins like this compound requires validation |
This table summarizes general inactivation methods for toxins. Specific validation for this compound is recommended.
Autoclaving
Autoclaving, or steam sterilization, is a common method for decontaminating laboratory waste. However, this compound is known to be heat-stable, which necessitates a more rigorous autoclaving cycle than standard protocols.[1][2]
Experimental Protocol for Autoclaving:
-
Packaging: All waste contaminated with this compound, including pipette tips, culture plates, and gloves, should be placed in autoclavable biohazard bags. Ensure the bags are not sealed tightly to allow for steam penetration. Liquid waste should be in loosely capped, autoclave-safe containers.
-
Loading: Place the waste in a secondary, leak-proof, and autoclave-safe container. Do not overload the autoclave to ensure even steam distribution.
-
Cycle Parameters: A minimum temperature of 121°C at a pressure of 15 psi should be used. Given the heat stability of this compound, a prolonged cycle time of at least 60 minutes is recommended.
-
Validation: It is crucial to validate the effectiveness of the autoclave cycle in inactivating this compound. This can be done using biological indicators or by testing the treated waste for remaining hemolytic activity.
-
Disposal: Once the autoclave cycle is complete and the waste has cooled, it can be disposed of as regular laboratory waste, in accordance with institutional guidelines.
Incineration
For solid waste that cannot be decontaminated by chemical means or autoclaving, incineration by a licensed hazardous waste contractor is the preferred method. All disposable solid waste should be collected in designated biohazard containers and clearly labeled as "Microbial Toxin for Incineration."
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel. Always consult your institution's specific biosafety guidelines and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Delta-Hemolysin
Essential protocols for the safe handling, operation, and disposal of delta-hemolysin are critical for ensuring laboratory safety and research integrity. This guide provides detailed procedures for researchers, scientists, and drug development professionals, offering a clear framework for minimizing risks associated with this cytolytic toxin. While a comprehensive hazard profile for this compound is not fully established, a cautious approach is paramount.[1]
This compound, a toxin produced by Staphylococcus aureus, exhibits a broad spectrum of cytolytic activity, meaning it can lyse various types of cells.[2] Its detergent-like properties allow it to disrupt cell membranes, leading to cell death.[2] Understanding and implementing stringent safety measures is therefore non-negotiable when working with this potent molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through inhalation, ingestion, skin, or eye contact. The following table summarizes the required PPE for handling this compound, in accordance with general guidelines for microbial toxins.
| PPE Category | Equipment | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Provides a robust barrier against skin contact. The outer pair should be removed and disposed of as contaminated waste before leaving the immediate work area. |
| Eye & Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects against accidental splashes or aerosol generation. A face shield offers a broader area of protection. |
| Body Protection | Disposable, Solid-Front Gown with Cuffed Sleeves | Prevents contamination of personal clothing. The solid front provides an additional barrier against spills. |
| Respiratory Protection | N95 Respirator or Higher (if aerosol generation is likely) | Recommended for procedures with a high risk of creating aerosols, such as vortexing, sonicating, or when handling the powdered form of the toxin. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments. The following workflow outlines the key steps for safely handling this compound.
Detailed Experimental Protocol:
1. Preparation:
-
Don appropriate PPE: Before entering the laboratory area where this compound is handled, put on all required PPE as outlined in the table above.
-
Prepare Biosafety Cabinet (BSC): All manipulations of this compound should be performed within a certified Class II BSC. Ensure the BSC is functioning correctly and decontaminate the work surface with an appropriate disinfectant (e.g., 70% ethanol) before and after use.
-
Gather all necessary materials: Assemble all required equipment and reagents within the BSC to minimize the need to move in and out of the cabinet.
2. Handling:
-
Reconstitute toxin in BSC: If working with lyophilized (powdered) toxin, carefully reconstitute it within the BSC to prevent aerosolization. Use a safety-engineered sharp, if necessary, and avoid creating pressure differentials that could lead to spills.
-
Aliquot and label: Prepare aliquots of the desired concentration. Clearly label all tubes with the toxin name, concentration, date, and a biohazard symbol.
-
Securely transport to storage: When moving the toxin, even for short distances within the lab, use a sealed, leak-proof secondary container.
Disposal Plan: Ensuring Safe Inactivation and Removal
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
1. Inactivation:
-
All liquid waste containing this compound, as well as contaminated consumables (e.g., pipette tips, tubes), must be decontaminated before disposal.
-
Chemical Inactivation: Treat liquid waste with a final concentration of at least 10% sodium hypochlorite (bleach) for a minimum of 30 minutes.
-
Autoclaving: Solid waste should be collected in biohazard bags and autoclaved at 121°C for at least 30 minutes.
2. Disposal:
-
After inactivation, dispose of all materials in accordance with your institution's and local regulations for hazardous biological waste.
-
Sharps, such as needles and scalpel blades, must be placed in a designated sharps container.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
1. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1]
-
Inhalation: Move to fresh air immediately.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
-
Seek immediate medical attention after any potential exposure and report the incident to your supervisor and institutional safety office.
2. Spill Management:
-
In a Biosafety Cabinet:
-
Leave the BSC running.
-
Cover the spill with absorbent material.
-
Gently apply a decontaminant (e.g., 10% bleach), working from the outside in.
-
Allow a contact time of at least 30 minutes before cleaning up the materials and placing them in a biohazard bag.
-
Wipe down all surfaces of the BSC with the decontaminant.
-
-
Outside a Biosafety Cabinet:
-
Evacuate the area immediately and prevent others from entering.
-
Remove any contaminated clothing.
-
Allow aerosols to settle for at least 30 minutes.
-
Don appropriate PPE, including respiratory protection.
-
Follow the spill cleanup procedure outlined above.
-
Report the spill to your supervisor and institutional safety office.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
